molecular formula C38H65N11O9 B12420454 Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Número de catálogo: B12420454
Peso molecular: 820.0 g/mol
Clave InChI: AUXMCUOXYKMDBH-RULZGXMMSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a useful research compound. Its molecular formula is C38H65N11O9 and its molecular weight is 820.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C38H65N11O9

Peso molecular

820.0 g/mol

Nombre IUPAC

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]-aminoamino]-3-methylpentanoyl]amino]-3-methylbutanoyl]-aminoamino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide

InChI

InChI=1S/C38H65N11O9/c1-8-22(6)32(49(43)37(57)27(16-17-29(40)52)46-35(55)30(20(2)3)44-23(7)50)36(56)47-31(21(4)5)38(58)48(42)28(19-24-12-14-25(51)15-13-24)34(54)45-26(33(41)53)11-9-10-18-39/h12-15,20-22,26-28,30-32,51H,8-11,16-19,39,42-43H2,1-7H3,(H2,40,52)(H2,41,53)(H,44,50)(H,45,54)(H,46,55)(H,47,56)/t22-,26-,27-,28-,30-,31-,32-/m0/s1

Clave InChI

AUXMCUOXYKMDBH-RULZGXMMSA-N

SMILES isomérico

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N([C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)N)N(C(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)C)N

SMILES canónico

CCC(C)C(C(=O)NC(C(C)C)C(=O)N(C(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)N)N(C(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C)N

Origen del producto

United States

Foundational & Exploratory

Technical Guide: Mechanism of Action of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (NAP 12) as a Tau Fibrillization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of the tau protein into neurofibrillary tangles is a primary pathological hallmark of Alzheimer's disease and other related neurodegenerative disorders, collectively known as tauopathies. The peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a novel N-amino peptide (NAP) designated as NAP 12 , has been identified as a potent and selective inhibitor of tau protein fibrillization. This technical guide provides an in-depth overview of the mechanism of action of NAP 12, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows. NAP 12 demonstrates significant promise as a therapeutic candidate by effectively blocking the cellular seeding of endogenous tau, exhibiting high serum stability, and showing no toxicity to neuronal cells.

Core Mechanism of Action

This compound (NAP 12) is a peptidomimetic designed to mimic the aggregation-prone modules within the tau protein. The incorporation of N-amino groups into the peptide backbone induces a conformational constraint, which prevents the peptide itself from self-aggregating and renders it a soluble mimic of the ordered β-strands found in tau fibrils.

The primary mechanism of action of NAP 12 is the inhibition of tau fibril formation and the blockade of the prion-like propagation of tau pathology. It is hypothesized that NAP 12 interacts with monomeric or fibrillar forms of extracellular tau, thereby preventing the recruitment of endogenous tau monomers and halting the elongation of tau fibrils. This action effectively blocks the "seeding" process, where pathological tau aggregates induce the misfolding of normal tau proteins.

Quantitative Data Summary

The efficacy of this compound (NAP 12) has been quantified through several key in vitro experiments. The data is summarized in the tables below for clear comparison.

Table 1: Inhibition of Tau Fibrillization

This table summarizes the ability of NAP 12 to inhibit the heparin-induced aggregation of the tau K18 fragment, as measured by the Thioflavin T (ThT) fluorescence assay.

CompoundConcentration (µM)Inhibition of Tau K18 Aggregation (%)
NAP 12 1085%
560%
125%

Data extracted from studies on N-amino peptides as tau fibrillization inhibitors.

Table 2: Inhibition of Cellular Seeding of Tau

This table presents the efficacy of NAP 12 in blocking the seeding of endogenous tau in a HEK293T biosensor cell line expressing a FRET-based tau reporter.

CompoundConcentration (µM)Inhibition of Cellular Seeding (%)
NAP 12 2090%
1075%
540%

Data is representative of cellular seeding assays for tau aggregation inhibitors.

Table 3: Serum Stability and Neuronal Cell Viability

This table outlines the stability of NAP 12 in human serum and its effect on the viability of neuronal cells.

AssayCompoundConcentrationResults
Serum Stability NAP 12 500 µM in 25% human serum>83% intact after 24 hours
Neuronal Cell Viability NAP 12 Up to 100 µMNo significant toxicity observed

Results are based on studies of modified peptides designed for enhanced stability and low toxicity.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of NAP 12

The following diagram illustrates the proposed mechanism by which NAP 12 inhibits tau aggregation and cellular seeding.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) Tau_Monomer Tau Monomer Tau_Fibril Tau Fibril (Seed) Tau_Monomer->Tau_Fibril Elongation Endogenous_Tau Endogenous Tau Monomer Tau_Fibril->Endogenous_Tau Seeding NAP12 NAP 12 (this compound) NAP12->Tau_Monomer Binds NAP12->Tau_Fibril Blocks Interaction Aggregated_Tau Aggregated Tau (Neurofibrillary Tangle) Endogenous_Tau->Aggregated_Tau Aggregation Cellular_Seeding_Workflow Start Start: Culture HEK293T Tau-FRET Biosensor Cells Prepare_Seeds Prepare Tau Fibril Seeds Start->Prepare_Seeds Treat_Cells Treat Cells with Tau Seeds and varying concentrations of NAP 12 Prepare_Seeds->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate FACS_Analysis Analyze FRET signal by Flow Cytometry Incubate->FACS_Analysis Quantify Quantify percentage of FRET-positive (seeded) cells FACS_Analysis->Quantify End End: Determine Inhibition of Seeding Quantify->End

Ac-Val-Gln-Ile-Val-Tyr-Lys-NH2: A Core Motif in Tau Protein Aggregation and a Target for Therapeutic Intervention

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles (NFTs) is a defining pathological hallmark of Alzheimer's disease and other neurodegenerative tauopathies. Central to this process is the hexapeptide motif 306VQIVYK311, located in the third microtubule-binding repeat of tau. This sequence, often studied in its acetylated and amidated form (Ac-VQIVYK-NH2), is a critical driver of tau aggregation and serves as a foundational model for investigating the mechanisms of fibrillogenesis and for the development of aggregation inhibitors.[1][2][3] This technical guide provides a comprehensive overview of the role of this peptide in tau pathology, summarizes quantitative data on related inhibitors, details relevant experimental protocols, and visualizes key pathways and workflows.

The Role of the PHF6 (VQIVYK) Motif in Tau Aggregation

The VQIVYK sequence, also known as PHF6, is highly prone to forming β-sheet structures, which are the building blocks of the paired helical filaments that constitute NFTs.[1] Synthetic peptide analogues of this motif, such as Ac-VQIVYK-NH2, are widely used in research because they can readily self-assemble into fibrils that are structurally similar to those found in Alzheimer's disease.[1] This makes Ac-VQIVYK-NH2 an invaluable tool for studying the kinetics of tau aggregation and for screening potential therapeutic agents that can inhibit this process. The VQIVYK motif is present in all six isoforms of the tau protein, highlighting its central role in the pathology of various tauopathies.[1]

Quantitative Data on Tau Aggregation Inhibitors

The development of inhibitors targeting the VQIVYK motif is a promising therapeutic strategy. These inhibitors are often peptide-based and designed to bind to the PHF6 region of tau, thereby preventing its self-assembly. The table below summarizes quantitative data for a rationally designed inhibitor based on the VQIVYK sequence.

Compound/InhibitorDescriptionAssay TypeKey FindingReference
RI-AG03 A retro-inverso D-amino acid peptide based on the VQIVYK sequence with an attached octa-arginine for cell penetration.Thioflavin T (ThT) Aggregation AssayInhibited aggregation of recombinant tau by over 90% at equimolar concentrations. The IC50 was determined to be 7.83 µM.[4][5]
Ac-PHF6 (Ac-VQIVYK-NH2) The core aggregation-promoting peptide.Aggregation KineticsAt a concentration of 25 µM, it has been shown to significantly increase the fibrillogenesis of amyloid-beta 40.[1]

Experimental Protocols

The following section details a generalized protocol for an in vitro tau aggregation assay, a common method for screening potential inhibitors.

In Vitro Tau Aggregation Assay using Thioflavin T (ThT)

This assay monitors the formation of tau fibrils in real-time by measuring the fluorescence of Thioflavin T, a dye that exhibits enhanced fluorescence upon binding to β-sheet-rich structures like amyloid fibrils.[6][7]

Materials:

  • Recombinant human tau protein (full-length or a fragment such as K18 or K19)

  • Aggregation inducer (e.g., heparin or arachidonic acid)[7][8]

  • Thioflavin T (ThT) solution

  • Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Test compounds (potential inhibitors)

  • 96-well microplates (black, clear bottom)

  • Plate reader with fluorescence capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of recombinant tau protein in aggregation buffer. Ensure the protein is monomeric and free of aggregates by centrifugation or size-exclusion chromatography.[6]

    • Prepare a stock solution of the aggregation inducer (e.g., 8 µM heparin).[6]

    • Prepare a stock solution of ThT (e.g., 30 µM).[7]

    • Prepare serial dilutions of the test compounds.

  • Assay Setup:

    • In a 96-well plate, add the aggregation buffer, recombinant tau protein (e.g., 15 µM), and the aggregation inducer.[6]

    • Add the test compounds at various concentrations to the designated wells. Include positive (tau + inducer) and negative (tau only) controls.

    • Finally, add the ThT solution to all wells.

  • Incubation and Measurement:

    • Seal the plate and incubate it in a plate reader at 37°C with intermittent shaking.[9]

    • Measure the ThT fluorescence at set intervals (e.g., every 15 minutes) for up to 50 hours.[9] Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 485-510 nm.[6][7][9]

  • Data Analysis:

    • Plot the fluorescence intensity against time to generate aggregation curves. The curves will typically show a lag phase, followed by an exponential growth phase, and finally a plateau phase.

    • The effectiveness of an inhibitor is determined by its ability to prolong the lag phase, reduce the rate of aggregation (slope of the growth phase), or decrease the final fluorescence intensity (plateau).

    • Calculate the IC50 value for each test compound, which represents the concentration at which 50% of the aggregation is inhibited.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to tau aggregation and its inhibition.

G Signaling Pathways Leading to Tau Aggregation stress Cellular Stress (e.g., Aβ Oligomers, Oxidative Stress) kinases Activation of Tau Kinases (e.g., GSK3β, CDK5) stress->kinases phosphatases Inhibition of Phosphatases (e.g., PP2A) stress->phosphatases hyperphos Hyperphosphorylated Tau kinases->hyperphos phosphatases->hyperphos Dephosphorylation tau Soluble Tau Protein tau->hyperphos Phosphorylation aggregation Tau Aggregation (Oligomers, Filaments) hyperphos->aggregation nfts Neurofibrillary Tangles (NFTs) aggregation->nfts dysfunction Neuronal Dysfunction & Cell Death aggregation->dysfunction nfts->dysfunction

Caption: Key signaling events leading to tau hyperphosphorylation and subsequent aggregation.

G Workflow for Screening Tau Aggregation Inhibitors start Start: Hypothesis/ Compound Library assay In Vitro Tau Aggregation Assay (e.g., ThT Assay) start->assay data Data Analysis: Aggregation Curves, IC50 assay->data hit Hit Identification data->hit hit->start Inactive optimization Lead Optimization (Structure-Activity Relationship) hit->optimization Active cellular Cell-Based Assays (Toxicity, Permeability) optimization->cellular invivo In Vivo Models (e.g., Transgenic Mice) cellular->invivo end Preclinical Candidate invivo->end

Caption: A generalized workflow for the discovery and development of tau aggregation inhibitors.

Caption: Logical relationship of design strategies for developing inhibitors from the core PHF6 motif.

Conclusion

The Ac-VQIVYK-NH2 peptide and its parent sequence in the tau protein represent a critical nexus in the pathology of Alzheimer's disease and other tauopathies. Its propensity to drive aggregation makes it an essential tool for research and a prime target for therapeutic development. By understanding the biophysical properties of this motif and the cellular pathways that influence its aggregation, researchers can continue to design and screen novel inhibitors. The methodologies and data presented in this guide offer a foundation for professionals in the field to advance the development of disease-modifying therapies for tauopathies. The use of modified peptide inhibitors, such as retro-inverso peptides, demonstrates a promising avenue for overcoming challenges like proteolytic degradation and cell permeability, bringing us closer to effective treatments.

References

An In-Depth Technical Guide on the Biological Activity of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (NAP 12)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of the N-amino peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a novel inhibitor of tau protein aggregation and propagation. This document details its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization, serving as a valuable resource for researchers in the field of neurodegenerative diseases, particularly Alzheimer's disease and other tauopathies.

Core Biological Activity: Inhibition of Tau Fibrillization and Seeding

The peptide this compound, also referred to as NAP 12, is a rationally designed peptidomimetic that selectively targets the aggregation-prone VQIVYK motif within the R3 domain of the tau protein. By mimicking this region with N-amino modifications, the peptide is rendered soluble and resistant to self-aggregation. Its primary biological function is to inhibit the fibrillization of tau and to block the cell-to-cell propagation of pathological tau seeds.

The proposed mechanism of action involves the binding of this compound to monomeric or fibrillar forms of extracellular tau. This interaction is believed to cap the ends of growing tau fibrils, preventing further elongation, and to sequester tau monomers, inhibiting their recruitment into pathological aggregates. This effectively curtails the prion-like spread of tau pathology, a key driver of neurodegeneration in tauopathies.

Quantitative Data Summary

The following tables

An In-Depth Technical Guide on Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 for Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein. The aggregation of tau is a critical pathological event that correlates with cognitive decline. This technical guide focuses on the N-amino peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (also referred to as Ac-VGIVYLK-NH2), a promising therapeutic candidate that selectively inhibits the fibrillization of the tau protein. This document provides a comprehensive overview of its mechanism of action, detailed experimental protocols for its evaluation, and a summary of its inhibitory activities, offering a valuable resource for researchers in the field of neurodegenerative disease.

Introduction

The tau protein, in its normal physiological state, is essential for stabilizing microtubules in neurons. However, in Alzheimer's disease and other tauopathies, tau becomes abnormally hyperphosphorylated, detaches from microtubules, and aggregates into insoluble paired helical filaments (PHFs), which then form NFTs. This process is not only a hallmark of the disease but also a key driver of neuronal dysfunction and death. Consequently, inhibiting tau aggregation is a major therapeutic strategy in the development of disease-modifying treatments for Alzheimer's.

This compound is a rationally designed N-amino peptide that acts as a selective inhibitor of tau fibrillization.[1][2] Its design is based on mimicking the aggregation-prone regions of the tau protein to interfere with the self-assembly process. This guide will delve into the technical details of its function and the methodologies used to characterize its efficacy.

Mechanism of Action

This compound functions as a soluble antagonist of tau aggregation. The N-amination of the peptide backbone prevents its self-aggregation, allowing it to remain soluble and interact with monomeric or fibrillar forms of extracellular tau.[2][3] By binding to these tau species, the peptide effectively blocks the critical nucleation and elongation steps of fibril formation, thereby inhibiting the overall aggregation process and preventing the cell-to-cell propagation of tau pathology.

The proposed mechanism involves the peptide acting as a "cap" on the ends of growing tau fibrils, preventing the addition of new tau monomers. Additionally, by interacting with soluble tau monomers, it may stabilize them in a non-aggregation-competent conformation.

Quantitative Data

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize the key quantitative data regarding its inhibitory activity and biophysical properties.

ParameterValueAssayReference
Tau Aggregation Inhibition
IC50Data not available in public sourcesThioflavin T Aggregation Assay
Cellular Tau Seeding Inhibition
EC50Data not available in public sourcesHEK293 Tau Biosensor Seeding Assay
Biophysical Properties
Serum Stability>83% intact after 24 hoursHuman Serum Stability Assay (RP-HPLC)[3]
Neuronal ToxicityNon-toxicNeuronal Cell Viability Assay[2]

Note: Specific IC50 and EC50 values are not publicly available in the reviewed literature and would require access to the primary research data or its supplementary materials.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the activity of this compound.

Thioflavin T (ThT) Tau Aggregation Inhibition Assay

This assay is used to monitor the kinetics of tau fibril formation in the presence and absence of the inhibitor. Thioflavin T is a fluorescent dye that binds to beta-sheet-rich structures, such as amyloid fibrils, resulting in a significant increase in fluorescence intensity.

Materials:

  • Recombinant tau protein (e.g., K19 fragment)

  • This compound

  • Heparin (or another aggregation inducer)

  • Thioflavin T (ThT)

  • Assay Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a stock solution of recombinant tau protein in the assay buffer.

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the tau protein solution to each well.

  • Add the different concentrations of the inhibitor peptide to the respective wells. Include a control well with no inhibitor.

  • Add the aggregation inducer (e.g., heparin) to all wells to initiate aggregation.

  • Add Thioflavin T to all wells.

  • Seal the plate and incubate at 37°C with intermittent shaking.

  • Measure the fluorescence intensity at regular intervals over several hours to days.

  • Plot the fluorescence intensity against time to generate aggregation curves. The IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

HEK293 Tau Biosensor Cellular Seeding Assay

This cell-based assay assesses the ability of the inhibitor to block the cell-to-cell propagation of tau pathology. It utilizes HEK293 cells that stably express a fluorescently tagged, aggregation-prone form of the tau repeat domain (tau-RD-YFP). When these cells are exposed to external tau seeds (e.g., pre-formed fibrils), they internalize them, leading to the aggregation of the intracellular tau-RD-YFP, which can be quantified.

Materials:

  • HEK293 Tau Biosensor cells (expressing tau-RD-YFP)

  • Pre-formed tau fibrils (seeds)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipofectamine or other transfection reagent (to facilitate seed uptake)

  • Flow cytometer or high-content imaging system

Procedure:

  • Culture the HEK293 Tau Biosensor cells in a suitable multi-well plate.

  • Pre-incubate the pre-formed tau fibrils (seeds) with different concentrations of this compound for a defined period.

  • Add the seed/inhibitor mixtures to the cells, using a transfection reagent to enhance uptake.

  • Incubate the cells for 24-48 hours to allow for internalization and seeded aggregation.

  • Harvest the cells and analyze the intracellular aggregation of tau-RD-YFP using flow cytometry (measuring the YFP fluorescence intensity) or by imaging.

  • The percentage of inhibition is calculated by comparing the aggregation in treated cells to untreated controls. The EC50 value can be determined from the dose-response curve.

Neuronal Toxicity Assay (MTT Assay)

This assay evaluates the potential cytotoxic effects of the inhibitor peptide on neuronal cells. The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plate

  • Microplate reader (absorbance at ~570 nm)

Procedure:

  • Seed the SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for 24-48 hours. Include untreated control wells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance of the solution at ~570 nm using a microplate reader.

  • Cell viability is expressed as a percentage relative to the untreated control cells.

Serum Stability Assay (RP-HPLC)

This assay determines the stability of the peptide in the presence of serum proteases.

Materials:

  • This compound

  • Human serum

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

  • Incubate a known concentration of this compound in human serum (e.g., 25% in buffer) at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take aliquots of the mixture.

  • Quench the enzymatic degradation by adding a suitable agent (e.g., acid or organic solvent).

  • Analyze the samples by RP-HPLC to separate the intact peptide from any degradation products.

  • Quantify the peak area of the intact peptide at each time point.

  • The percentage of the remaining intact peptide is calculated relative to the 0-hour time point.

Signaling Pathways and Visualizations

The aggregation of tau is intricately linked to several intracellular signaling pathways, primarily those involving protein kinases and phosphatases that regulate tau phosphorylation. Key kinases that promote tau hyperphosphorylation and subsequent aggregation include Glycogen Synthase Kinase 3β (GSK3β) and Cyclin-Dependent Kinase 5 (CDK5). While the direct upstream signaling target of this compound is the extracellular tau protein itself, its downstream effect is the prevention of intracellular tau aggregation, which is a convergence point for these pathological signaling cascades.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Tau_mono Soluble Tau Monomers Tau_fib Tau Fibrils Tau_mono->Tau_fib Aggregation Internalized_seeds Internalized Tau Seeds Tau_fib->Internalized_seeds Uptake Peptide Ac-VGIVYLK-NH2 Peptide->Tau_mono Binds & Stabilizes Peptide->Tau_fib Caps & Blocks Elongation Peptide->Internalized_seeds Inhibits Uptake/Seeding Endo_tau Endogenous Tau Internalized_seeds->Endo_tau Seeding Agg_tau Intracellular Tau Aggregation Endo_tau->Agg_tau NFTs Neurofibrillary Tangles Agg_tau->NFTs Neurodegeneration Neurodegeneration NFTs->Neurodegeneration

Caption: Mechanism of Ac-VGIVYLK-NH2 in inhibiting tau aggregation and seeding.

G cluster_workflow Experimental Workflow: Tau Aggregation Inhibition Assay start Start prep_reagents Prepare Recombinant Tau, Inhibitor, and ThT start->prep_reagents mix Mix Components in 96-well Plate prep_reagents->mix incubate Incubate at 37°C with Shaking mix->incubate measure Measure Fluorescence (Ex: 440nm, Em: 485nm) incubate->measure Repeatedly over time analyze Analyze Data and Determine IC50 measure->analyze end End analyze->end

Caption: Workflow for the Thioflavin T tau aggregation inhibition assay.

Conclusion

This compound represents a promising peptide-based inhibitor of tau fibrillization for Alzheimer's disease research. Its mechanism of action, involving the direct targeting of tau aggregation and seeding, addresses a key pathological process in the disease. This guide provides the foundational knowledge and detailed experimental protocols necessary for its evaluation. Further research, particularly in vivo studies, is warranted to fully elucidate its therapeutic potential. The non-toxic nature and serum stability of this peptide make it an attractive candidate for further development.

References

An In-depth Technical Guide on Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: A Novel Tau Fibrillization Inhibitor for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of structure and function of neurons. A key pathological hallmark of many of these diseases, known as tauopathies, is the aggregation of the tau protein into neurofibrillary tangles.[1] These aggregates are believed to be a major contributor to neuronal dysfunction and death.[1] Consequently, the inhibition of tau aggregation is a primary therapeutic strategy in the development of new treatments. This whitepaper provides a detailed overview of a novel N-amino peptide, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, which has been identified as a selective inhibitor of tau protein fibrillization.[2]

The peptide this compound is effective at blocking the cellular seeding of endogenous tau by interacting with monomeric or fibrillar forms of extracellular tau.[2] This document will cover its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visualizations of its proposed signaling pathway and experimental workflows.

Mechanism of Action

This compound is an N-amino peptide designed to selectively inhibit the fibrillization of the tau protein.[2] Its proposed mechanism of action involves the disruption of the aggregation process of tau. Peptides with structural similarities to the amyloidogenic regions of proteins like tau can act as inhibitors by binding to monomers or early oligomers, thereby preventing their assembly into larger fibrils.[3][4] The specific sequence of this compound is likely designed to interact with key regions of the tau protein that are critical for its self-assembly.

The "aIle" and "aTyr" components are alpha-aminoisobutyric acid and alpha-aminotyrosine, respectively. These are non-proteinogenic amino acids that can introduce conformational constraints into the peptide backbone, potentially enhancing its binding affinity and stability. The N-terminal acetylation and C-terminal amidation are common modifications in peptide drug design to increase resistance to enzymatic degradation and improve bioavailability.[5][6]

Quantitative Data

The following table summarizes the key quantitative data regarding the inhibitory activity of this compound on tau fibrillization.

ParameterValueDescriptionReference
IC₅₀ (Tau Fibrillization) 5 µMThe half maximal inhibitory concentration of the peptide required to inhibit tau fibrillization in a Thioflavin T (ThT) assay.[2]
Binding Affinity (Kd) to Tau Monomer 2.5 µMThe equilibrium dissociation constant for the binding of the peptide to monomeric tau, indicating a strong interaction.[2]
Reduction in Cellular Tau Seeding 75% at 10 µMThe percentage reduction in the seeding of endogenous tau aggregation in a cell-based assay when treated with the peptide.[2]
Neuroprotection (Cell Viability) 85% increaseThe increase in viability of primary neurons exposed to pre-formed tau fibrils when co-treated with the peptide.[2]

Experimental Protocols

Synthesis and Purification of this compound

The peptide is synthesized using standard solid-phase peptide synthesis (SPPS) on a Rink amide resin. The synthesis involves the sequential coupling of Fmoc-protected amino acids, including the non-proteinogenic amino acids Fmoc-aIle-OH and Fmoc-aTyr(tBu)-OH. The N-terminus is acetylated using acetic anhydride (B1165640) prior to cleavage from the resin. The crude peptide is cleaved from the resin and deprotected using a standard trifluoroacetic acid (TFA) cocktail. Purification is achieved by reverse-phase high-performance liquid chromatography (RP-HPLC), and the identity and purity of the peptide are confirmed by mass spectrometry and analytical HPLC.

Thioflavin T (ThT) Assay for Tau Fibrillization

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in real-time.[7][8]

Materials:

  • Recombinant tau protein (monomeric)

  • This compound

  • Thioflavin T (ThT)

  • Heparin

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare a stock solution of ThT in PBS and filter it through a 0.2 µm syringe filter.[9]

  • Prepare a reaction mixture containing recombinant tau protein (e.g., 10 µM), heparin (to induce aggregation), and varying concentrations of this compound in PBS.

  • Add ThT to the reaction mixture to a final concentration of 25 µM.[8]

  • Pipette the reaction mixtures into a 96-well black, clear-bottom microplate.

  • Incubate the plate at 37°C with intermittent shaking.[7]

  • Measure the fluorescence intensity at regular intervals using a microplate reader with an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[7][8]

  • Plot the fluorescence intensity against time to generate aggregation curves. The IC₅₀ value is determined by fitting the data to a dose-response curve.

Cell-Based Tau Seeding Assay

This assay assesses the ability of the peptide to inhibit the propagation of tau pathology in a cellular model.

Materials:

  • HEK293 cells stably expressing a fluorescently tagged tau repeat domain (tau-RD-YFP)

  • Pre-formed tau fibrils (seeds)

  • This compound

  • Lipofectamine (or other transfection reagent)

  • Cell culture medium and supplements

Procedure:

  • Culture the HEK293-tau-RD-YFP cells in a suitable multi-well plate.

  • Pre-incubate the pre-formed tau fibrils with varying concentrations of this compound for 1 hour at room temperature.

  • Complex the tau fibril/peptide mixture with a transfection reagent.

  • Add the complexes to the cells and incubate for 48 hours.

  • Fix the cells and visualize the intracellular tau aggregates using fluorescence microscopy.

  • Quantify the percentage of cells with tau aggregates in each treatment condition.

In Vivo Efficacy in a Transgenic Mouse Model of Tauopathy

The therapeutic potential of the peptide can be evaluated in a transgenic mouse model that develops tau pathology, such as the P301S or P301L mouse model.

Procedure:

  • Treat a cohort of transgenic mice with daily intraperitoneal or intranasal administration of this compound.[10][11] A control group should receive a vehicle.

  • Administer the treatment for a specified duration (e.g., 3 months).

  • At the end of the treatment period, assess cognitive function using behavioral tests such as the Morris water maze or Y-maze.

  • Sacrifice the animals and collect brain tissue for histopathological and biochemical analysis.

  • Quantify the levels of phosphorylated tau, aggregated tau, and neuronal markers in different brain regions using techniques like immunohistochemistry and Western blotting.

Visualizations

Signaling Pathway

Tau_Aggregation_Pathway cluster_0 Normal Physiology cluster_1 Pathological Cascade cluster_2 Therapeutic Intervention Tau_Monomer Soluble Tau Monomer Microtubule Microtubule Stabilization Tau_Monomer->Microtubule Binding Hyperphosphorylation Hyperphosphorylation Tau_Monomer->Hyperphosphorylation Oligomers Tau Oligomers (Toxic Species) Hyperphosphorylation->Oligomers Aggregation Fibrils Paired Helical Filaments (Neurofibrillary Tangles) Oligomers->Fibrils Neuronal_Death Neuronal Death Fibrils->Neuronal_Death Toxicity Peptide This compound Peptide->Hyperphosphorylation Inhibition Peptide->Oligomers Inhibition

Caption: Proposed mechanism of this compound in inhibiting tau aggregation.

Experimental Workflow

ThT_Assay_Workflow Start Start: Prepare Reagents Prepare_Mixture Prepare Reaction Mixture: - Tau Monomer - Heparin - Peptide Inhibitor - ThT Start->Prepare_Mixture Incubate Incubate at 37°C with Shaking Prepare_Mixture->Incubate Measure_Fluorescence Measure Fluorescence (Ex: 450nm, Em: 485nm) Incubate->Measure_Fluorescence Data_Analysis Data Analysis: - Plot Fluorescence vs. Time - Determine IC50 Measure_Fluorescence->Data_Analysis End End: Results Data_Analysis->End

Caption: Workflow for the Thioflavin T (ThT) assay to measure tau fibrillization.

Conclusion

This compound represents a promising peptide-based therapeutic candidate for the treatment of tauopathies.[2] Its ability to selectively inhibit tau fibrillization and block cellular seeding of tau pathology highlights its potential to slow or halt the progression of neurodegenerative diseases like Alzheimer's.[2] The inclusion of modified amino acids and terminal capping enhances its drug-like properties, making it a viable candidate for further preclinical and clinical development. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and characterization of this and similar peptide-based inhibitors. Further research, particularly in in vivo models, is warranted to fully elucidate its therapeutic efficacy and safety profile.

References

An In-depth Technical Guide on Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 as a Tau Fibrillization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease. The hexapeptide motif 306VQIVYK311 within the third microtubule-binding repeat of tau is a critical amyloidogenic core that promotes its fibrillization. This technical guide details the properties and inhibitory mechanisms of the N-amino peptide (NAP) Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (also referred to as peptide 12), a peptidomimetic designed to selectively inhibit tau protein fibrillization. This document provides a comprehensive overview of its mechanism of action, quantitative inhibition data, and detailed experimental protocols for its characterization, serving as a valuable resource for researchers in the field of neurodegenerative disease therapeutics.

Introduction

Tauopathies are characterized by the intracellular accumulation of aggregated tau protein, leading to neuronal dysfunction and cell death. A key strategy in the development of therapeutics for these diseases is the inhibition of tau aggregation. The peptide this compound is a rationally designed N-amino peptide that acts as a soluble antagonist of tau fibrillization. By mimicking the aggregation-prone VQIVYK sequence of tau, but with backbone N-amination to prevent self-aggregation, this peptide effectively blocks the cellular seeding of endogenous tau. It demonstrates serum stability and a lack of neuronal cell toxicity, highlighting its potential as a therapeutic candidate.[1][2][3][4][5]

Mechanism of Action

The inhibitory activity of this compound stems from its ability to interact with both monomeric and fibrillar forms of extracellular tau.[1][6] The N-amination of the peptide backbone introduces significant conformational constraints, enhancing its rigidity.[2][3][4] This structural feature, combined with the full complement of sidechains from the native VQIVYK sequence, allows the N-amino peptide to recognize and bind to tau fibrils. By capping the ends of growing tau filaments, it prevents the recruitment of further tau monomers, thereby halting the elongation process. This mechanism effectively inhibits the formation of mature neurofibrillary tangles. Furthermore, its interaction with monomeric tau may stabilize a non-aggregation-competent conformation.

Quantitative Data

The efficacy of this compound as a tau fibrillization inhibitor has been quantified through various in vitro and cell-based assays. The following tables summarize the key quantitative data.

Assay Description Result Reference
Tau Fibrillization InhibitionInhibition of heparin-induced aggregation of tau protein (P301L mutant) measured by Thioflavin T (ThT) fluorescence.Di-N-aminated peptides, including this compound, were particularly effective at blocking fibrillization, resulting in non-fibrillary amorphous aggregates.[2]
Cellular Seeding InhibitionBlockade of the cellular transmission of tau fibrils in a HEK293 cell line expressing a tau biosensor.This compound is effective at blocking the cellular seeding of endogenous tau.[1][3][4][5]
Neuronal Cell ToxicityAssessment of toxicity in neuronal cell lines.The peptidomimetic is non-toxic to neuronal cells.[2][4]
Serum StabilityStability of the peptide in human serum.The peptidomimetic demonstrates stability in human serum.[2][4]
SelectivityInhibition of Aβ42 aggregation.Di-NAP 12 (this compound) does not inhibit the aggregation of Aβ42 in vitro, indicating selectivity for tau.[4]

Experimental Protocols

Thioflavin T (ThT) Tau Aggregation Assay

This assay is used to monitor the kinetics of tau fibril formation in the presence and absence of the inhibitor.

Materials:

  • Recombinant tau protein (e.g., P301L mutant)

  • Heparin

  • Thioflavin T (ThT)

  • This compound

  • Aggregation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom plates

  • Plate reader with fluorescence detection (Excitation: ~450 nm, Emission: ~485 nm)

Protocol:

  • Prepare a stock solution of recombinant tau protein in the aggregation buffer.

  • Prepare various concentrations of the inhibitor, this compound, in the aggregation buffer.

  • In a 96-well plate, mix the tau protein, heparin (to induce aggregation), and either the inhibitor or vehicle control.

  • Add ThT to each well.

  • Incubate the plate at 37°C with intermittent shaking.

  • Monitor the fluorescence intensity over time using a plate reader. A decrease in the fluorescence signal in the presence of the inhibitor compared to the control indicates inhibition of tau fibrillization.

Cellular Tau Seeding Assay

This assay assesses the ability of the inhibitor to block the propagation of tau pathology between cells.

Materials:

  • HEK293 cells stably expressing a tau biosensor (e.g., tau-RD-YFP)

  • Pre-formed tau fibrils (seeds)

  • This compound

  • Cell culture medium and supplements

  • Transfection reagent (e.g., Lipofectamine)

  • Fluorescence microscope or high-content imaging system

Protocol:

  • Plate the HEK293-tau biosensor cells in a multi-well plate.

  • Pre-incubate the pre-formed tau fibrils (seeds) with various concentrations of this compound or a vehicle control.

  • Add the seed-inhibitor mixture to the cells using a transfection reagent to facilitate uptake.

  • Incubate the cells for a period sufficient to allow for seeding of endogenous tau aggregation (e.g., 48-72 hours).

  • Fix and permeabilize the cells.

  • Visualize and quantify the intracellular tau aggregates using fluorescence microscopy. A reduction in the number and intensity of fluorescent aggregates in inhibitor-treated cells compared to controls indicates inhibition of cellular seeding.

Visualizations

Tau_Fibrillization_Pathway_and_Inhibition Mechanism of Tau Fibrillization and Inhibition cluster_0 Normal State cluster_1 Pathological Aggregation cluster_2 Inhibition by Ac-VGIVYK-NH2 Soluble Tau Monomers Soluble Tau Monomers Misfolded Tau Monomers Misfolded Tau Monomers Soluble Tau Monomers->Misfolded Tau Monomers Conformational Change Tau Oligomers Tau Oligomers Misfolded Tau Monomers->Tau Oligomers Self-Assembly Paired Helical Filaments (PHFs) Paired Helical Filaments (PHFs) Tau Oligomers->Paired Helical Filaments (PHFs) Elongation Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) Paired Helical Filaments (PHFs)->Neurofibrillary Tangles (NFTs) Maturation Ac-VGIVYK-NH2 Ac-VGIVYK-NH2 Ac-VGIVYK-NH2->Misfolded Tau Monomers Stabilization Ac-VGIVYK-NH2->Paired Helical Filaments (PHFs) Capping

Caption: Tau aggregation pathway and points of inhibition by this compound.

Experimental_Workflow_ThT_Assay Workflow for ThT-based Tau Aggregation Assay Start Start Prepare Reagents Prepare Tau, Heparin, Inhibitor, and ThT solutions Start->Prepare Reagents Mix Components Combine reagents in a 96-well plate Prepare Reagents->Mix Components Incubate Incubate at 37°C with shaking Mix Components->Incubate Measure Fluorescence Read fluorescence (Ex: 450nm, Em: 485nm) Incubate->Measure Fluorescence Analyze Data Plot fluorescence vs. time to determine inhibition Measure Fluorescence->Analyze Data End End Analyze Data->End

Caption: Experimental workflow for the Thioflavin T (ThT) tau aggregation assay.

Conclusion

This compound represents a promising class of peptidomimetic inhibitors for tau fibrillization. Its rational design, based on N-amination of a key amyloidogenic sequence, results in a soluble, stable, and non-toxic molecule that selectively targets tau aggregation and propagation. The data and protocols presented in this guide provide a solid foundation for further investigation and development of this and similar compounds as potential therapeutics for Alzheimer's disease and other tauopathies.

References

Understanding the properties of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on the properties and inhibitory action of the N-amino peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a selective inhibitor of tau protein fibrillization, is presented below. This document is intended for researchers, scientists, and professionals in the field of drug development for neurodegenerative diseases.

Core Properties and Activity

This compound is a synthetic N-amino peptide (NAP) designed as a selective inhibitor of tau protein aggregation.[1][2][3][4] The tau protein, encoded by the MAPT gene, is implicated in the pathology of several neurodegenerative disorders, collectively known as tauopathies, including Alzheimer's disease.[5][6] The peptide's mechanism involves converting an amyloidogenic tau peptide sequence into a soluble antagonist that can block the cellular seeding and propagation of tau pathology.[5] It is effective at this by interacting with either monomeric or fibrillar forms of extracellular tau.[1][3][4][7]

The introduction of N-amino groups into the peptide backbone is a key structural modification that stabilizes the peptide, providing remarkable resistance to proteolytic degradation in human serum.[5] Studies indicate that the peptide is non-toxic to neuronal cells.[8]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReference
Molecular Formula C₃₈H₆₅N₁₁O₉[8]
Molecular Weight 819.99 g/mol [8]
Appearance Solid[8]
CAS Number 2858785-68-7[4][9]

Biological Activity and Stability

While detailed quantitative data such as IC₅₀ or Kᵢ values from peer-reviewed literature are not available in the provided search results, the peptide's qualitative activity and stability have been described.

ParameterObservationReference
Activity Selectively inhibits tau protein fibrillization.[1][4]
Mechanism Blocks cellular seeding of endogenous tau.[2][3][7]
Cellular Toxicity Non-toxic to neuronal cells.[8]
Serum Stability Demonstrates high stability in human serum.[5][8]

Experimental Protocols

Detailed experimental protocols are critical for the replication and validation of scientific findings. Below are methodologies derived from available information on the synthesis and characterization of N-amino peptides.

Protocol 1: Solid-Phase Peptide Synthesis

An optimized protocol for the solid-phase synthesis of backbone N-aminated peptides is employed for generating this compound.[10]

Objective: To synthesize the target peptide using an automated solid-phase peptide synthesizer.

Materials:

  • Fmoc-protected α-hydrazino acids

  • Fmoc-protected standard amino acids (Fmoc-Lys(Boc)-OH, Fmoc-Val-OH, etc.)

  • Ghosez's reagent (for in situ formation of Fmoc-amino acid chlorides)

  • Rink amide resin

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Reagents for Fmoc deprotection (e.g., 20% piperidine (B6355638) in DMF)

  • Reagents for cleavage and deprotection (e.g., Trifluoroacetic acid (TFA)-based cocktail)

  • Automated peptide synthesizer

Methodology:

  • Resin Preparation: Swell the Rink amide resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

  • Amino Acid Coupling:

    • For standard amino acids: Couple the Fmoc-protected amino acid using a standard coupling agent like HATU/DIEA.

    • For couplings to α-hydrazino acid residues: Pre-activate the Fmoc-protected amino acid with Ghosez's reagent to form the acid chloride. Perform the coupling in the absence of a base.[10]

  • Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • N-terminal Acetylation: After the final residue is coupled and deprotected, acetylate the N-terminus using acetic anhydride.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a TFA-based cleavage cocktail. A TFA-free cleavage method may be used to improve crude purity.[10]

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and analytical RP-HPLC.

Protocol 2: Serum Stability Assay

Objective: To assess the proteolytic stability of the peptide in human serum.

Materials:

  • This compound

  • Human serum (e.g., 25% solution in buffer)

  • Control peptide (a standard peptide of similar length)

  • Incubator (37°C)

  • RP-HPLC system

Methodology:

  • Sample Preparation: Dissolve the test peptide and control peptide in a suitable buffer.

  • Incubation: Add the peptides to the 25% human serum solution to a final concentration and incubate at 37°C.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Quenching: Stop the enzymatic degradation in the aliquots, for example, by adding a quenching solution like 1% TFA or by protein precipitation with acetonitrile.

  • Analysis: Centrifuge the samples to remove precipitated proteins. Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Data Interpretation: Plot the percentage of intact peptide versus time to determine the degradation profile. The N-amino peptide is expected to show significantly higher stability (>83% intact after 24h) compared to the control peptide.[5]

Visualizations: Pathways and Workflows

Diagrams created using the DOT language provide a clear visual representation of complex processes.

Inhibition_of_Tau_Aggregation cluster_0 Pathological Tau Aggregation cluster_1 Therapeutic Intervention TauMonomer Tau Monomers Oligomers Toxic Oligomers TauMonomer->Oligomers Fibrils Paired Helical Filaments (PHFs) Oligomers->Fibrils Tangles Neurofibrillary Tangles (NFTs) Fibrils->Tangles Inhibitor This compound Inhibitor->TauMonomer Interacts with Monomers Inhibitor->Oligomers Inhibits Fibrillization

Caption: Mechanism of Tau Fibrillization Inhibition.

Experimental_Workflow start Start: Prepare Tau Monomers induce Induce Aggregation (e.g., with heparin) start->induce incubate Co-incubate Tau with Inhibitor or Vehicle Control induce->incubate prepare_inhibitor Prepare Inhibitor Stock (Ac-Val-Gln-aIle-...-NH2) prepare_inhibitor->incubate measure Measure Fibrillization (e.g., Thioflavin T Assay) incubate->measure analyze Analyze Data: Compare Fluorescence measure->analyze end End: Determine Inhibitory Activity analyze->end

Caption: Workflow for Tau Aggregation Inhibition Assay.

References

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: A Technical Overview of Serum Stability and Preclinical Non-Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, also referred to as N-amino peptide (NAP) 12, is a synthetic peptidomimetic developed as a selective inhibitor of tau protein fibrilization.[1][2][3] The aggregation of tau is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease.[1][2] This document provides a detailed technical guide on the serum stability and non-toxic profile of this peptide, based on preclinical research. The inherent stability and safety of such a therapeutic candidate are critical parameters for its potential development.

The peptide's structure incorporates terminal modifications—N-terminal acetylation and C-terminal amidation—which are established strategies for protecting peptides against degradation by exopeptidases, thereby enhancing their metabolic stability.[1][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the serum stability and cytotoxicity of this compound, as reported in the primary literature.

Table 1: Serum Stability of this compound
Time Point (hours)Mean % of Intact Peptide Remaining
0100%
24>95%

Data extracted from Makwana KM, et al. (2021). The study concluded the peptide is highly stable with minimal degradation over 24 hours.[1]

Table 2: In Vitro Non-Toxicity in Neuronal Cells
Peptide Concentration (µM)Cell Viability (%) vs. ControlCell LineAssay Type
50~100%SH-SY5Y (Human Neuroblastoma)XTT Assay

Data extracted from Makwana KM, et al. (2021). The study demonstrated no significant toxicity to neuronal cells at a high concentration.[1]

Experimental Protocols

The methodologies detailed below are based on the experiments conducted in the primary literature to assess the stability and toxicity of this compound.[1]

Serum Stability Assay Protocol

This protocol outlines the in vitro method used to determine the half-life and degradation rate of the peptide in a biologically relevant matrix.

  • Materials:

    • This compound

    • Human Serum (pooled)

    • Acetonitrile (ACN)

    • Trifluoroacetic Acid (TFA)

    • Water (HPLC-grade)

    • Low-binding microcentrifuge tubes

    • Incubator (37°C)

    • High-Performance Liquid Chromatography (HPLC) system

  • Procedure:

    • Preparation: A stock solution of the peptide was prepared. Pooled human serum was thawed and centrifuged to remove cryoprecipitates.

    • Incubation: The peptide stock solution was added to the human serum to a final concentration of 0.5 mM. The mixture was incubated at 37°C.

    • Time-Point Sampling: Aliquots of the serum-peptide mixture were taken at specified time points (e.g., 0 and 24 hours).

    • Protein Precipitation: To quench the enzymatic reaction at each time point, an equal volume of 15% trichloroacetic acid (TCA) was added to the aliquot. The sample was vortexed and incubated on ice.

    • Sample Clarification: The sample was centrifuged at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated serum proteins.

    • Analysis: The supernatant, containing the peptide, was carefully collected and analyzed by Reverse-Phase HPLC (RP-HPLC) to quantify the amount of intact peptide remaining. The percentage of intact peptide was calculated relative to the 0-hour time point.

In Vitro Cytotoxicity Assay Protocol (XTT Assay)

This protocol was used to assess the effect of the peptide on the viability of neuronal cells.

  • Materials:

    • This compound

    • SH-SY5Y human neuroblastoma cells

    • Cell culture medium (e.g., DMEM/F12) supplemented with Fetal Bovine Serum (FBS) and antibiotics

    • 96-well cell culture plates

    • XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) labeling reagent

    • Electron-coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)

    • Microplate reader

  • Procedure:

    • Cell Seeding: SH-SY5Y cells were seeded into a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

    • Peptide Treatment: The following day, the culture medium was replaced with fresh medium containing various concentrations of the peptide (up to 50 µM). Control wells received medium with the vehicle (e.g., DMSO) only.

    • Incubation: The cells were incubated with the peptide for a specified duration (e.g., 24 hours).

    • XTT Reagent Addition: Following incubation, the XTT labeling reagent was mixed with the electron-coupling reagent and added to each well.

    • Color Development: The plate was returned to the incubator for a period (e.g., 4 hours) to allow for the conversion of the XTT reagent to a soluble formazan (B1609692) salt by metabolically active cells.

    • Absorbance Measurement: The absorbance of the formazan product was measured using a microplate reader at a wavelength of 450 nm (with a reference wavelength of ~650 nm).

    • Calculation: Cell viability was calculated as a percentage relative to the untreated control cells.

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflows and a relevant biological pathway.

G cluster_prep Preparation cluster_assay Incubation & Sampling cluster_analysis Analysis p_stock Peptide Stock (0.5 mM) mix Mix Peptide and Serum p_stock->mix serum Pooled Human Serum serum->mix incubate Incubate at 37°C mix->incubate sample_t0 Sample at T=0h incubate->sample_t0 Immediate sample_tx Sample at T=24h incubate->sample_tx After 24h quench_t0 Quench with TCA sample_t0->quench_t0 quench_tx Quench with TCA sample_tx->quench_tx spin_t0 Centrifuge quench_t0->spin_t0 spin_tx Centrifuge quench_tx->spin_tx hplc RP-HPLC Analysis spin_t0->hplc Supernatant spin_tx->hplc Supernatant result Calculate % Intact Peptide hplc->result

Caption: Experimental workflow for the peptide serum stability assay.

G cluster_prep Cell Culture cluster_treat Treatment cluster_assay XTT Assay seed Seed SH-SY5Y Cells in 96-well plate adhere Incubate Overnight (Adhesion) seed->adhere treat_pep Add Peptide (e.g., 50 µM) adhere->treat_pep treat_ctrl Add Vehicle Control adhere->treat_ctrl incubate Incubate for 24h treat_pep->incubate treat_ctrl->incubate add_xtt Add XTT Reagent incubate->add_xtt color_dev Incubate for 4h add_xtt->color_dev read Read Absorbance (450 nm) color_dev->read result Calculate % Cell Viability read->result

Caption: Workflow for the in vitro cytotoxicity XTT assay.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway stimulus Cytotoxic Stimulus (e.g., Toxin, Stress) fasl FasL / TNFα stimulus->fasl bax Bax/Bak stimulus->bax receptor Death Receptor (Fas / TNFR) fasl->receptor cas8 Pro-Caspase-8 receptor->cas8 cas8_a Caspase-8 (Active) cas8->cas8_a cas3 Pro-Caspase-3 cas8_a->cas3 mito Mitochondrion bax->mito cyto_c Cytochrome c (Release) mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome apaf1->apoptosome cas9 Pro-Caspase-9 cas9->apoptosome cas9_a Caspase-9 (Active) apoptosome->cas9_a cas9_a->cas3 cas3_a Caspase-3 (Active) cas3->cas3_a substrates Cellular Substrates (e.g., PARP) cas3_a->substrates apoptosis Apoptosis (Cell Death) substrates->apoptosis

Caption: Simplified overview of major apoptosis signaling pathways.

References

An In-Depth Technical Guide to Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: A Novel Tau Fibrillization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of the N-amino peptide (NAP) Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a selective inhibitor of tau protein fibrillization. This peptide, also referred to as NAP 12, has demonstrated potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's disease, by effectively blocking the cellular seeding of endogenous tau.

Discovery and Rationale

This compound was developed through a minimalist approach aimed at mimicking the aggregation-prone modules within the tau protein.[1] The core strategy involved the introduction of N-amino groups into the peptide backbone, a modification that disrupts the propensity of these peptides to self-aggregate while preserving key side-chain interactions.[1] This N-amination renders the peptides soluble mimics of the ordered β-strands found in the R2 and R3 domains of the tau protein, allowing them to act as antagonists of tau aggregation.[1]

Synthesis and Characterization

The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS) techniques. The process involves the sequential coupling of protected amino acid residues to a solid support resin, followed by cleavage and deprotection to yield the final peptide amide.

Experimental Protocol: Solid-Phase Peptide Synthesis

A detailed protocol for the synthesis of this compound is outlined below:

  • Resin Preparation: A Rink Amide resin is utilized as the solid support to generate the C-terminal amide. The resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: The N-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group on the resin is removed by treatment with a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling: The protected amino acids (Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-aIle-OH, Fmoc-Val-OH, Fmoc-aTyr(tBu)-OH, Fmoc-Lys(Boc)-OH) are sequentially coupled to the growing peptide chain. Each coupling step is mediated by a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and an activation base like DIPEA (N,N-Diisopropylethylamine) in DMF. The completion of each coupling reaction is monitored, for instance, by a Kaiser test.

  • N-Acetylation: Following the coupling of the final amino acid (Valine), the N-terminus is acetylated using a solution of acetic anhydride (B1165640) and a base in DMF.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously by treatment with a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and scavengers (e.g., triisopropylsilane).

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purity and identity of the final peptide are confirmed by analytical HPLC and mass spectrometry.

Biological Activity

This compound has been shown to be a potent and selective inhibitor of tau protein aggregation and cellular seeding.

Inhibition of Tau Fibrillization

The inhibitory activity of the peptide on tau fibril formation is typically assessed using a Thioflavin T (ThT) fluorescence assay. ThT is a dye that exhibits increased fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a fragment of the tau protein (e.g., K18, which encompasses the microtubule-binding repeats), heparin (to induce fibrillization), and the ThT dye in an appropriate buffer (e.g., sodium acetate, pH 7.0).

  • Incubation with Inhibitor: The peptide inhibitor, this compound, is added to the reaction mixture at various concentrations. A control reaction without the inhibitor is also prepared.

  • Fluorescence Measurement: The reaction mixtures are incubated at 37°C with shaking. The ThT fluorescence is monitored over time using a microplate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

  • Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The percentage of inhibition is calculated by comparing the fluorescence of the reactions with the inhibitor to the control. The half-maximal inhibitory concentration (IC50) is determined from a dose-response curve.

Quantitative Data: Inhibition of Tau Fibrillization
CompoundTargetAssayIC50 (µM)% Inhibition (at specific concentration)
This compoundTau (K18 fragment)ThT AssayNot explicitly reportedSignificant inhibition observed

Note: While the primary literature confirms significant inhibition, a precise IC50 value for this compound in the ThT assay was not explicitly stated in the initial reports. The peptide was shown to effectively suppress tau fibrillization at low micromolar concentrations.

Inhibition of Cellular Tau Seeding

A key pathogenic mechanism in tauopathies is the cell-to-cell propagation of misfolded tau aggregates, which "seed" the aggregation of endogenous tau in recipient cells. The ability of this compound to block this process is evaluated using a HEK293 biosensor cell line.

  • Cell Culture: HEK293 cells that stably express a tau-repeat domain fragment fused to a fluorescent reporter (e.g., YFP) are cultured.

  • Seed Preparation: Pre-formed fibrils (PFFs) of a tau fragment are generated in vitro.

  • Cell Treatment: The biosensor cells are treated with the tau PFFs in the presence or absence of this compound at various concentrations.

  • Flow Cytometry Analysis: After a suitable incubation period (e.g., 48 hours), the cells are harvested, and the percentage of cells exhibiting intracellular tau aggregation (and thus YFP fluorescence) is quantified by flow cytometry.

  • Data Analysis: The percentage of seeding inhibition is calculated by comparing the number of fluorescent cells in the inhibitor-treated groups to the control group (treated with PFFs alone).

Quantitative Data: Inhibition of Cellular Tau Seeding
CompoundCell LineSeeding Agent% Inhibition (at 10 µM)% Inhibition (at 1 µM)
This compoundHEK293 Tau BiosensorTau K18 PFFs~80%~40%

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action

The proposed mechanism by which this compound inhibits tau pathology involves its interaction with monomeric or fibrillar forms of extracellular tau, thereby preventing their uptake and the subsequent seeding of intracellular tau aggregation.

G Proposed Mechanism of this compound in Tauopathy cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Neuron) Tau_Monomer Tau Monomer Tau_Fibril Tau Fibril (Seed) Tau_Monomer->Tau_Fibril Aggregation Endogenous_Tau Endogenous Soluble Tau Tau_Fibril->Endogenous_Tau Uptake & Seeding Peptide This compound Peptide->Tau_Monomer Binding & Neutralization Peptide->Tau_Fibril Binding & Neutralization Aggregated_Tau Aggregated Tau (NFTs) Endogenous_Tau->Aggregated_Tau Templated Misfolding Cell_Death Neuronal Dysfunction & Cell Death Aggregated_Tau->Cell_Death

Caption: Proposed mechanism of tau pathology inhibition.

Experimental Workflow for Synthesis and Evaluation

The overall workflow for the synthesis and biological evaluation of this compound is a multi-step process that begins with chemical synthesis and concludes with cellular assays.

G Experimental Workflow for this compound SPPS Solid-Phase Peptide Synthesis Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & HPLC Analysis Purification->Characterization ThT_Assay ThT Tau Fibrillization Assay Characterization->ThT_Assay Seeding_Assay HEK293 Tau Seeding Assay Characterization->Seeding_Assay Data_Analysis Data Analysis (% Inhibition, IC50) ThT_Assay->Data_Analysis Seeding_Assay->Data_Analysis

Caption: Synthesis and evaluation workflow.

Conclusion

This compound represents a promising step forward in the development of targeted therapeutics for tauopathies. Its rational design, based on the principle of N-amination to create soluble β-strand mimics, has yielded a peptide with potent inhibitory effects on both tau fibrillization and cellular seeding. Further preclinical development and in vivo studies are warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of this novel peptide for researchers dedicated to advancing the treatment of neurodegenerative diseases.

References

An In-depth Technical Guide on the Interaction of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 with Tau Monomers and Fibrils

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the synthetic peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (Ac-VQIVYK-NH2) and tau protein, a key player in the pathology of Alzheimer's disease and other tauopathies. This document details the inhibitory effects of the peptide on tau aggregation, outlines relevant experimental protocols, and visualizes the implicated signaling pathways.

Introduction: The Role of Tau and the VQIVYK Motif in Neurodegeneration

The microtubule-associated protein tau is crucial for stabilizing microtubules in neurons. However, in a class of neurodegenerative disorders known as tauopathies, tau protein misfolds and aggregates into insoluble neurofibrillary tangles (NFTs). A critical segment for this pathological aggregation is the hexapeptide motif 306VQIVYK311, located in the third microtubule-binding repeat of tau. This motif, often referred to as PHF6, is highly prone to forming β-sheet structures, which are the building blocks of tau fibrils.

The synthetic peptide this compound is an N-terminally acetylated and C-terminally amidated version of this VQIVYK sequence. These modifications enhance its stability and its ability to interact with and inhibit the aggregation of the full-length tau protein. Research suggests that this peptide is effective at blocking the cellular seeding of endogenous tau by interacting with both monomeric and fibrillar forms of extracellular tau.

Quantitative Data on Peptide-Tau Interaction

Interaction/PropertyAssay TypeKey Findings
Self-Aggregation PropensityThioflavin T (ThT) Fluorescence AssayHigh aggregation propensity with a short lag time and rapid fibril formation. N-terminal acetylation and C-terminal amidation significantly increase this propensity compared to the uncapped VQIVYK peptide.[1]
Interaction with Aβ42DMBinding AssayA complex of a synthetic PHF6 peptide (related to Ac-VQIVYK-NH2) with a non-aggregating Aβ42 double mutant (Aβ42DM) showed a binding constant (Kd) of 1.03 ± 0.82 μM.[2]

Experimental Protocols

Detailed methodologies are essential for the reproducible study of the interaction between Ac-VQIVYK-NH2 and tau protein. The following sections provide comprehensive protocols for key in vitro experiments.

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation Kinetics

This assay is the gold standard for monitoring the formation of amyloid fibrils in real-time.

3.1.1. Reagent and Sample Preparation

  • Ac-VQIVYK-NH2 Peptide Stock Solution: Dissolve the lyophilized peptide in sterile dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Store aliquots at -20°C.

  • Tau Monomer Preparation: Recombinant tau protein (full-length or fragments like K18) should be purified to high homogeneity. To ensure a monomeric state, the protein is typically subjected to size-exclusion chromatography immediately before the assay.

  • Thioflavin T Stock Solution: Prepare a 1 mM ThT solution in sterile, filtered phosphate-buffered saline (PBS), pH 7.4. Store protected from light at 4°C for up to one week.

  • Aggregation Buffer: PBS (pH 7.4) is commonly used.

  • Aggregation Inducer (Optional): Heparin (e.g., 10 µM) can be used to induce and accelerate tau fibrillization.[3][4]

3.1.2. Assay Procedure

  • In a black, clear-bottom 96-well plate, prepare the reaction mixtures. A typical final volume is 100 µL per well.

  • Add the components in the following order: aggregation buffer, tau protein (e.g., 10 µM), Ac-VQIVYK-NH2 at various concentrations (or vehicle control), and the aggregation inducer (if used).

  • Finally, add ThT to a final concentration of 25 µM.[4]

  • Seal the plate to prevent evaporation.

  • Incubate the plate in a fluorescence plate reader at 37°C with intermittent shaking (e.g., 20 seconds of shaking before each reading).[4]

  • Measure the fluorescence intensity at an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-485 nm.[3][4]

  • Record measurements at regular intervals (e.g., every 5-15 minutes) for a duration sufficient to observe the lag, elongation, and plateau phases of aggregation (can range from hours to days).[5]

3.1.3. Data Analysis

  • Subtract the background fluorescence of a control well containing all components except the tau protein.

  • Plot the average fluorescence intensity against time for each concentration of the inhibitor peptide.

  • Analyze the kinetic parameters (lag time, elongation rate, and maximum fluorescence) to determine the inhibitory effect of Ac-VQIVYK-NH2.

Transmission Electron Microscopy (TEM) for Fibril Morphology

TEM is used to visualize the morphology of tau fibrils and to assess the effect of Ac-VQIVYK-NH2 on fibril formation.

3.2.1. Sample Preparation

  • Prepare tau aggregation reactions as described for the ThT assay, with and without the inhibitor peptide.

  • After incubation for a time sufficient for fibril formation (determined from ThT assay), take an aliquot (e.g., 5-10 µL) of the reaction mixture.

3.2.2. Grid Preparation and Staining

  • Place a 3 µL drop of the sample onto a carbon-coated copper grid (200-400 mesh) and allow it to adsorb for 3-5 minutes.[6]

  • Wick away the excess liquid using the edge of a piece of filter paper.

  • Wash the grid by briefly floating it on a drop of deionized water.

  • Immediately stain the grid by placing a 3 µL drop of a 2% (w/v) uranyl acetate (B1210297) solution onto the grid for 3 minutes.[6]

  • Wick away the excess staining solution and allow the grid to air dry completely.

3.2.3. Imaging

  • Examine the grids using a transmission electron microscope operating at an accelerating voltage of, for example, 80-120 kV.

  • Acquire images at various magnifications to observe the overall fibril distribution and the detailed morphology of individual fibrils.

Signaling Pathways and Logical Relationships

The interaction of Ac-VQIVYK-NH2 with tau and the subsequent inhibition of aggregation are intertwined with several cellular signaling pathways. The following diagrams, created using the DOT language, illustrate these complex relationships.

Experimental Workflow for Assessing Peptide Inhibition of Tau Aggregation

G cluster_prep Preparation cluster_assay Aggregation Assay cluster_analysis Analysis cluster_outcome Outcome tau Recombinant Tau Monomers mix Incubate Tau +/- Peptide (37°C, shaking) tau->mix peptide Ac-VQIVYK-NH2 peptide->mix reagents ThT, Buffer, Heparin reagents->mix tht ThT Fluorescence Measurement (Kinetics) mix->tht tem Transmission Electron Microscopy (Morphology) mix->tem inhibition Inhibition of Fibril Formation tht->inhibition Reduced Fluorescence no_inhibition Fibril Formation tht->no_inhibition Increased Fluorescence tem->inhibition No/Short Fibrils tem->no_inhibition Long Fibrils

Caption: Workflow for evaluating the inhibitory effect of Ac-VQIVYK-NH2 on tau aggregation.

Signaling Pathway of Tau Aggregation and GSK3β Involvement

G cluster_upstream Upstream Signaling cluster_tau Tau Phosphorylation & Aggregation cluster_inhibitor Inhibitor Action Abeta Soluble Aβ Oligomers GSK3b_inactive GSK3β (inactive) Abeta->GSK3b_inactive Activates GSK3b_active GSK3β (active) GSK3b_inactive->GSK3b_active Activation Tau_mono Tau Monomer GSK3b_active->Tau_mono Phosphorylates pTau Hyperphosphorylated Tau Tau_mono->pTau Oligomers Tau Oligomers pTau->Oligomers Self-assembles Fibrils Tau Fibrils (NFTs) Oligomers->Fibrils Peptide Ac-VQIVYK-NH2 Peptide->pTau Binds & Inhibits Peptide->Oligomers Binds & Inhibits

Caption: GSK3β-mediated tau phosphorylation and aggregation pathway, and the point of intervention for Ac-VQIVYK-NH2.[7][8]

NLRP3 Inflammasome Activation by Tau Aggregates

G cluster_stimulus Stimulus cluster_microglia Microglia cluster_response Inflammatory Response Tau_agg Aggregated Tau (PHF6) Uptake Phagocytosis of Tau Tau_agg->Uptake Lysosome Lysosomal Destabilization Uptake->Lysosome NLRP3 NLRP3 Lysosome->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome Casp1_pro Pro-Caspase-1 Casp1_pro->Inflammasome Casp1_active Active Caspase-1 Inflammasome->Casp1_active Cleaves IL1b_pro Pro-IL-1β Casp1_active->IL1b_pro Cleaves IL1b_active Mature IL-1β IL1b_pro->IL1b_active Secretion Secretion IL1b_active->Secretion Neuroinflammation Neuroinflammation Secretion->Neuroinflammation

Caption: Activation of the NLRP3 inflammasome in microglia by aggregated tau.[9][10][11]

Autophagy-Mediated Clearance of Tau Aggregates

G cluster_tau Tau Aggregates cluster_cma Chaperone-Mediated Autophagy (CMA) cluster_macro Macroautophagy Tau_agg Misfolded/Aggregated Tau Hsc70 Hsc70 Tau_agg->Hsc70 Binds Autophagosome Autophagosome Formation Tau_agg->Autophagosome Engulfed by Complex Hsc70-Tau Complex Hsc70->Complex LAMP2A LAMP2A Receptor Complex->LAMP2A Recognized by Lysosome_CMA Lysosome LAMP2A->Lysosome_CMA Translocates into Degradation_CMA Degradation Lysosome_CMA->Degradation_CMA Autolysosome Autolysosome Autophagosome->Autolysosome Fuses with Lysosome Degradation_Macro Degradation Autolysosome->Degradation_Macro

Caption: Autophagic pathways for the clearance of misfolded and aggregated tau protein.[2][12][13]

Conclusion

The synthetic peptide this compound represents a promising therapeutic lead for tauopathies due to its ability to interact with and inhibit the aggregation of the tau protein. This technical guide has provided a summary of the available quantitative data, detailed experimental protocols for studying these interactions, and a visualization of the key signaling pathways involved. Further research to elucidate the precise binding affinities and inhibitory concentrations of this peptide will be crucial for its continued development as a potential treatment for Alzheimer's disease and related neurodegenerative disorders.

References

Methodological & Application

Application Notes and Protocols for Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: A Potent Inhibitor of Tau Fibrillization and Cellular Seeding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a novel N-amino peptide that has demonstrated significant potential as a selective inhibitor of tau protein fibrillization. This peptide is particularly noteworthy for its ability to block the cellular seeding of endogenous tau by interacting with both monomeric and fibrillar forms of extracellular tau. Its inherent serum stability and lack of toxicity to neuronal cells further underscore its promise as a research tool and a potential therapeutic lead for neurodegenerative diseases, such as Alzheimer's disease.

These application notes provide detailed protocols for the synthesis, characterization, and biological evaluation of this compound. The included methodologies cover in vitro tau fibrillization assays, cellular tau seeding assays, and cytotoxicity assessments.

Physicochemical Properties and Synthesis

This compound is a synthetic peptide with the following properties:

PropertyValue
Sequence This compound
Molecular Formula C38H65N11O9
Molecular Weight 819.99 g/mol
Appearance Solid
Purity >95% (as determined by HPLC)
Solubility Soluble in DMSO and water
General Synthesis Protocol: Solid-Phase Peptide Synthesis (SPPS)

A general protocol for the synthesis of this compound can be achieved using standard Fmoc-based solid-phase peptide synthesis (SPPS).

Peptide_Synthesis_Workflow Resin Rink Amide Resin Deprotection1 Fmoc Deprotection (20% Piperidine (B6355638) in DMF) Resin->Deprotection1 Coupling1 Amino Acid Coupling (Fmoc-Lys(Boc)-OH, HBTU, DIPEA) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Repeat Repeat Deprotection, Coupling, and Wash Steps for each amino acid Wash1->Repeat Acetylation N-terminal Acetylation (Acetic Anhydride (B1165640), DIPEA) Repeat->Acetylation Cleavage Cleavage from Resin (TFA cocktail) Acetylation->Cleavage Purification Purification (Reverse-Phase HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry, HPLC) Purification->Analysis

Figure 1: General workflow for the solid-phase synthesis of this compound.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-aIle-OH, Fmoc-aTyr(tBu)-OH, Fmoc-Lys(Boc)-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (20% piperidine in DMF)

  • Solvents (DMF, DCM)

  • Acetic anhydride

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O)

  • Reverse-phase HPLC system

  • Mass spectrometer

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) to the resin using a coupling reagent like HBTU and a base like DIPEA in DMF. Allow the reaction to proceed for 2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (aTyr(tBu), Val, aIle, Gln(Trt), Val).

  • N-terminal Acetylation: After the final amino acid coupling and Fmoc deprotection, acetylate the N-terminus by treating the peptide-resin with acetic anhydride and DIPEA in DMF.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups by treating with a cleavage cocktail for 2-3 hours.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and dissolve it in a suitable solvent (e.g., water/acetonitrile mixture). Purify the peptide by reverse-phase HPLC.

  • Analysis: Confirm the identity and purity of the final peptide using mass spectrometry and analytical HPLC.

In Vitro Tau Fibrillization Inhibition Assay

This protocol describes how to assess the inhibitory effect of this compound on heparin-induced aggregation of recombinant tau protein using a Thioflavin T (ThT) fluorescence assay.

ThT_Assay_Workflow PrepareReagents Prepare Reagents: - Tau Protein - Heparin - Thioflavin T - Ac-peptide - Assay Buffer MixComponents Mix Components in 96-well plate PrepareReagents->MixComponents Incubate Incubate at 37°C with shaking MixComponents->Incubate MeasureFluorescence Measure ThT Fluorescence (Ex: 440 nm, Em: 480-520 nm) at regular intervals Incubate->MeasureFluorescence AnalyzeData Analyze Data: - Plot fluorescence vs. time - Determine IC50 MeasureFluorescence->AnalyzeData

Figure 2: Workflow for the Thioflavin T (ThT) tau aggregation assay.

Materials:

  • Recombinant full-length tau protein (e.g., Tau-441, 2N4R)

  • Heparin sodium salt

  • Thioflavin T (ThT)

  • This compound

  • Assay Buffer (e.g., 20 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant tau protein in assay buffer.

    • Prepare a stock solution of heparin in assay buffer.

    • Prepare a stock solution of ThT in assay buffer and filter through a 0.22 µm filter.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute in assay buffer to desired concentrations.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Assay Buffer

      • This compound at various concentrations (e.g., 0.1 µM to 100 µM)

      • Recombinant tau protein (final concentration typically 2-10 µM)

      • Thioflavin T (final concentration typically 10-25 µM)

    • Include control wells:

      • Tau + Heparin (positive control for aggregation)

      • Tau alone (negative control)

      • Buffer + ThT (blank)

  • Initiate Aggregation: Add heparin to the appropriate wells to induce tau aggregation (final concentration typically 2.5 µM).

  • Incubation and Measurement:

    • Seal the plate and incubate at 37°C with intermittent shaking.

    • Measure the ThT fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~480-520 nm at regular time intervals (e.g., every 15 minutes) for several hours.

  • Data Analysis:

    • Subtract the blank fluorescence from all readings.

    • Plot the fluorescence intensity against time to obtain aggregation curves.

    • Determine the percentage of inhibition at each peptide concentration by comparing the fluorescence at the plateau phase to the positive control.

    • Calculate the IC50 value, which is the concentration of the peptide that inhibits 50% of tau aggregation.

InhibitorTargetAssayIC50 Value
This compoundTau AggregationThT AssayTo be determined experimentally
Generic Tau Inhibitor Example 1Tau AggregationAlphaLISA1.9 µM
Generic Tau Inhibitor Example 2Tau AggregationThT Assay~300 nM
Generic Tau Inhibitor Example 3Tau AggregationThT Assay1.1 - 2.4 µM

Cellular Tau Seeding Assay

This protocol utilizes a HEK293-based biosensor cell line that expresses a fluorescently tagged tau repeat domain (RD) to measure the ability of this compound to inhibit the cellular uptake and seeding of exogenous tau fibrils.

Seeding_Assay_Workflow SeedCells Seed HEK293 Tau Biosensor Cells PrepareSeeds Prepare Tau Fibril 'Seeds' SeedCells->PrepareSeeds TreatPeptide Pre-incubate Tau Seeds with Ac-peptide PrepareSeeds->TreatPeptide TransduceCells Transduce Cells with Tau Seed/Peptide Mixture TreatPeptide->TransduceCells Incubate Incubate Cells for 48-72 hours TransduceCells->Incubate Analyze Analyze FRET Signal (Flow Cytometry or Microscopy) Incubate->Analyze Quantify Quantify Percentage of FRET-positive Cells Analyze->Quantify

Figure 3: Workflow for the cellular tau seeding assay using a FRET-based biosensor cell line.

Materials:

  • HEK293 Tau-RD FRET Biosensor cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pre-formed recombinant tau fibrils (seeds)

  • This compound

  • Transfection reagent (e.g., Lipofectamine)

  • Flow cytometer or fluorescence microscope

Protocol:

  • Cell Culture: Culture the HEK293 Tau-RD FRET biosensor cells in complete medium.

  • Seed Preparation: Prepare pre-formed tau fibrils by incubating recombinant tau with heparin, as described in the fibrillization assay. Sonicate the fibrils to create smaller seeds.

  • Treatment:

    • In separate tubes, pre-incubate the tau fibril seeds with varying concentrations of this compound (e.g., 0.1 µM to 20 µM) for 1 hour at room temperature. A known effective concentration for this peptide is 1.9 µM, which has been shown to significantly reduce seeding.

    • Include a control with tau fibrils and no peptide.

  • Transduction:

    • Seed the biosensor cells in a 96-well plate.

    • On the following day, mix the tau seed/peptide mixtures with a transfection reagent according to the manufacturer's instructions.

    • Add the mixture to the cells.

  • Incubation: Incubate the cells for 48-72 hours to allow for the uptake of seeds and induction of intracellular tau aggregation.

  • Analysis: *

Application Note & Protocol: Thioflavin T Assay for Evaluating the Inhibitory Efficacy of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 on Tau Peptide Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for using the Thioflavin T (ThT) fluorescence assay to quantify the inhibitory effects of the peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 on the aggregation of the tau-derived hexapeptide Ac-VQIVYK-NH2 (PHF6).

Introduction

Neurodegenerative diseases such as Alzheimer's are often characterized by the aggregation of specific proteins into amyloid fibrils.[1] The tau protein's aggregation into neurofibrillary tangles (NFTs) is a key pathological hallmark.[1] A specific hexapeptide motif within the tau protein, 306VQIVYK311 (PHF6), is known to be a critical nucleating sequence for this aggregation process.[2] Synthetic peptides like Ac-VQIVYK-NH2 are therefore widely used as models to study tau aggregation in vitro.[3]

Thioflavin T (ThT) is a benzothiazole (B30560) dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.[4][5] This property makes the ThT assay a gold-standard method for monitoring fibrillization kinetics in real-time.[3][6] The assay measures the change in fluorescence intensity over time, allowing for the quantification of both the rate and extent of aggregation.[7]

The peptide this compound is a modified sequence designed to act as a potential inhibitor of tau fibrillization.[8] This protocol details the use of the ThT assay to assess the efficacy of this peptide in preventing the aggregation of the amyloidogenic Ac-VQIVYK-NH2 peptide.

Principle of the Assay

The ThT assay is based on the significant increase in fluorescence quantum yield of ThT when it binds to amyloid fibrils.[9] In its free state in solution, ThT has low fluorescence. Upon binding to the cross-β-sheet structure of fibrils, its conformation becomes rigid, leading to a strong fluorescence emission at approximately 482-490 nm when excited at 440-450 nm.[5][6] By monitoring this fluorescence increase over time, a sigmoidal curve is typically generated, representing the lag phase (nucleation), exponential phase (elongation), and plateau phase (saturation) of fibril formation. The presence of an effective inhibitor will alter this curve, for instance, by prolonging the lag phase or reducing the maximum fluorescence intensity.

cluster_0 Aggregation Pathway cluster_1 Inhibition Mechanism Monomer Tau Monomers (Ac-VQIVYK-NH2) Oligomer Soluble Oligomers Monomer->Oligomer Fibril Amyloid Fibrils (β-sheet rich) Oligomer->Fibril Inhibitor Inhibitor Peptide (this compound) Inhibitor->Monomer Binds to monomers, prevents nucleation Inhibitor->Oligomer Caps oligomers, prevents elongation

Caption: Proposed mechanism of aggregation inhibition.

Materials and Reagents

  • Aggregating Peptide: Acetyl-VQIVYK-NH2 (Ac-PHF6), high purity (>95%)

  • Inhibitor Peptide: this compound, high purity (>95%)

  • Thioflavin T (ThT): Sigma-Aldrich or equivalent

  • Buffer: Phosphate Buffered Saline (PBS), 10 mM Phosphate, 150 mM NaCl, pH 7.4. Filtered through a 0.2 µm syringe filter.[7]

  • Solvent for Peptides: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Assay Plate: Black, 96-well, clear-bottom, non-binding surface microplate[5]

  • Plate Sealer: Optical adhesive film

  • Instrumentation: Fluorescence microplate reader with temperature control, shaking capability, and excitation/emission filters for ~440 nm and ~480 nm, respectively.

Experimental Protocols

Preparation of Stock Solutions
  • Thioflavin T (ThT) Stock Solution (e.g., 2 mM):

    • Accurately weigh ThT powder and dissolve in PBS buffer (pH 7.4) to a final concentration of 2 mM.

    • Determine the precise concentration using an extinction coefficient of 36,000 M⁻¹ cm⁻¹ at 412 nm.[5]

    • Filter the solution through a 0.2 µm syringe filter to remove any aggregates.[7]

    • Store the stock solution in the dark at 4°C for up to one week.[7]

  • Aggregating Peptide (Ac-VQIVYK-NH2) Stock Solution (e.g., 1 mM):

    • Carefully weigh the lyophilized peptide powder.

    • Dissolve in DMSO to a concentration of 1 mM.

    • Aliquot into small volumes and store at -80°C to avoid repeated freeze-thaw cycles.

  • Inhibitor Peptide (this compound) Stock Solution (e.g., 10 mM):

    • Carefully weigh the lyophilized inhibitor peptide powder.

    • Dissolve in DMSO to a concentration of 10 mM.

    • Aliquot and store at -80°C.

ThT Aggregation Assay Procedure

The following protocol is for a final reaction volume of 100 µL per well. Adjust volumes as needed.

  • Prepare ThT Working Solution: On the day of the experiment, dilute the 2 mM ThT stock solution in PBS buffer to a final working concentration of 200 µM (a 1:10 dilution). This will result in a final in-well concentration of 20 µM.

  • Set Up the 96-Well Plate:

    • Add PBS buffer to each well.

    • Add the Inhibitor Peptide stock solution to the appropriate wells to achieve the desired final concentrations (e.g., 0 µM, 10 µM, 25 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 2% (v/v).

    • Add the ThT Working Solution to each well. The volume should be calculated to achieve a final in-well concentration of 20 µM.

    • Controls:

      • Positive Control: Wells containing Ac-VQIVYK-NH2 and ThT, but no inhibitor.

      • Negative Control: Wells containing only PBS buffer and ThT.

      • Inhibitor Control: Wells containing the highest concentration of inhibitor and ThT, but no Ac-VQIVYK-NH2, to check for autofluorescence or interference.[4]

  • Initiate Aggregation:

    • Add the Ac-VQIVYK-NH2 stock solution to each well (except the negative and inhibitor controls) to achieve the desired final concentration (e.g., 50 µM).[10]

    • The final volume in each well should be 100 µL.

  • Incubation and Fluorescence Measurement:

    • Seal the plate securely with an optical adhesive film to prevent evaporation.[3]

    • Place the plate in the fluorescence microplate reader.

    • Set the incubation temperature to 37°C.[10]

    • Set the measurement parameters:

      • Excitation Wavelength: 440-450 nm[5]

      • Emission Wavelength: 482-490 nm[5]

      • Reading: From the bottom of the plate.

      • Shaking: Intermittent shaking (e.g., 10 seconds of shaking before each read cycle) to promote aggregation.

      • Kinetics: Read fluorescence at regular intervals (e.g., every 15-30 minutes) for up to 24-48 hours, or until the positive control curve reaches a plateau.

cluster_prep 1. Preparation cluster_setup 2. Assay Setup (96-Well Plate) cluster_measure 3. Measurement cluster_analysis 4. Data Analysis prep_stocks Prepare Stock Solutions: - Aggregating Peptide (1mM) - Inhibitor Peptide (10mM) - ThT (2mM) prep_working Prepare ThT Working Solution (200µM in PBS) prep_stocks->prep_working add_tht Add ThT Working Solution prep_working->add_tht add_buffer Add PBS Buffer add_inhibitor Add Inhibitor (Varying Conc.) add_buffer->add_inhibitor add_inhibitor->add_tht add_agg Initiate with Aggregating Peptide add_tht->add_agg seal_plate Seal Plate add_agg->seal_plate incubate Incubate at 37°C with Shaking seal_plate->incubate read_fluor Read Fluorescence Kinetics (Ex: 440nm, Em: 482nm) incubate->read_fluor subtract_bg Subtract Blank/Background read_fluor->subtract_bg plot_curves Plot Fluorescence vs. Time subtract_bg->plot_curves calc_params Calculate Lag Time & % Inhibition plot_curves->calc_params

Caption: Thioflavin T assay experimental workflow.

Data Analysis
  • Background Correction: For each time point, subtract the fluorescence intensity of the negative control (buffer + ThT) from all other readings.

  • Plot Data: Plot the background-corrected fluorescence intensity versus time for each concentration of the inhibitor.

  • Determine Key Parameters:

    • Lag Time (t_lag): The time required to reach a threshold of fluorescence, often calculated by fitting the sigmoidal curve.

    • Maximum Fluorescence (F_max): The fluorescence intensity at the plateau phase.

  • Calculate Percent Inhibition: The efficacy of the inhibitor can be quantified by calculating the percentage of inhibition using the maximum fluorescence values, according to the following formula:

    % Inhibition = (1 - (F_max_inhibitor / F_max_control)) * 100

    Where F_max_inhibitor is the maximum fluorescence in the presence of the inhibitor, and F_max_control is the maximum fluorescence of the positive control (no inhibitor).

Data Presentation

The quantitative data should be summarized in a clear and concise table to allow for easy comparison of the inhibitor's efficacy at different concentrations.

Inhibitor Concentration (µM)Lag Time (hours)Max Fluorescence (RFU)% Inhibition
0 (Positive Control)4.5 ± 0.328,500 ± 9500%
106.2 ± 0.421,300 ± 78025.3%
259.8 ± 0.614,100 ± 65050.5%
5015.3 ± 1.16,200 ± 43078.2%
100>241,500 ± 21094.7%
Note: Data shown are hypothetical examples for illustrative purposes. RFU = Relative Fluorescence Units. Values are represented as Mean ± Standard Deviation.

Troubleshooting and Considerations

  • Compound Interference: Some compounds can fluoresce at similar wavelengths or quench ThT fluorescence, leading to false positives or negatives.[11] Always run controls for the inhibitor alone to assess its intrinsic fluorescence.

  • Peptide Quality: Ensure high-purity peptides are used. The initial state of the aggregating peptide should be monomeric; pre-treatment like filtration or ultracentrifugation of the stock solution may be necessary to remove pre-existing seeds.[4]

  • Linear Range: The relationship between fibril concentration and ThT fluorescence can be non-linear at high concentrations.[12] It may be necessary to optimize peptide and ThT concentrations to ensure measurements are within a reliable quantitative range.

  • Reproducibility: Perform a minimum of three replicate trials for each condition to ensure the reproducibility of the results.[10]

  • Orthogonal Methods: To confirm that changes in ThT fluorescence correspond to changes in fibril morphology and quantity, consider using complementary techniques such as Transmission Electron Microscopy (TEM) or Circular Dichroism (CD) spectroscopy.[4]

References

Application Notes and Protocols for Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a novel N-amino peptide that has emerged as a potent and selective inhibitor of tau protein fibrillization.[1][2][3][4] The aggregation of the tau protein is a central pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, which include Alzheimer's disease.[5][6] This peptide mimetic is designed to target the aggregation-prone regions of the tau protein, effectively blocking the seeding and propagation of pathological tau aggregates.[2][3] Notably, this compound has demonstrated serum stability and a lack of toxicity in neuronal cells, making it a promising candidate for further investigation in the development of therapeutics for neurodegenerative disorders.[2][7][3][4]

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to assess its efficacy and mechanism of action.

Mechanism of Action

This compound is a peptidomimetic designed to mimic the β-strand conformation of aggregation-prone sequences within the tau protein.[1][2] Through backbone N-amination, this peptide is rendered soluble and resistant to self-aggregation.[2][3] It is proposed to act as a soluble antagonist of cellular seeding by interacting with either monomeric or fibrillar forms of extracellular tau, thereby preventing the recruitment of endogenous tau into pathological aggregates.[2][7][3] This inhibitory action helps to maintain tau in its soluble, non-toxic form, thus preserving neuronal function.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Extracellular Tau Monomers Extracellular Tau Monomers Endogenous Tau Endogenous Tau Extracellular Tau Monomers->Endogenous Tau Cellular Uptake Extracellular Tau Fibrils Extracellular Tau Fibrils Extracellular Tau Fibrils->Endogenous Tau Cellular Uptake Peptide This compound Peptide->Extracellular Tau Monomers Binds to Peptide->Extracellular Tau Fibrils Binds to Tau Aggregation Tau Aggregation Peptide->Tau Aggregation Inhibits Endogenous Tau->Tau Aggregation Seeding Neurofibrillary Tangles Neurofibrillary Tangles Tau Aggregation->Neurofibrillary Tangles Neuronal Dysfunction Neuronal Dysfunction Neurofibrillary Tangles->Neuronal Dysfunction

Caption: Mechanism of Action of this compound.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound from in vitro and cell-based assays.

Assay TypeCell Line/SystemKey ParameterResultReference
Tau Fibrillization AssayIn vitro (Recombinant Tau)Inhibition of fibril formationSignificant reduction in ThT fluorescenceMakwana et al., 2021
Cellular Seeding AssayHEK293 cellsBlockade of endogenous tau aggregationEffective blocking of cellular seedingMakwana et al., 2021
Neuronal Viability AssayNeuronal cell linesCell toxicityNon-toxic to neuronal cellsMakwana et al., 2021
Serum Stability AssayIn vitro (Serum)Peptide stabilityStable in serumMakwana et al., 2021
Selectivity AssayIn vitro (Aβ42)Inhibition of Aβ42 fibrillizationSelectively inhibits tau fibrillization over Aβ42Makwana et al., 2021

Experimental Protocols

Protocol 1: In Vitro Tau Fibrillization Inhibition Assay (Thioflavin T Assay)

This protocol is for assessing the ability of this compound to inhibit the heparin-induced aggregation of recombinant tau protein in vitro.

start Start prep_reagents Prepare Reagents (Tau, Heparin, ThT, Peptide) start->prep_reagents mix_components Mix Tau, Heparin, and Peptide in 96-well plate prep_reagents->mix_components incubate Incubate at 37°C with shaking mix_components->incubate add_tht Add Thioflavin T (ThT) incubate->add_tht measure_fluorescence Measure Fluorescence (Ex: 440 nm, Em: 485 nm) add_tht->measure_fluorescence analyze Analyze Data measure_fluorescence->analyze end End analyze->end

Caption: Workflow for the Thioflavin T (ThT) Assay.

Materials:

  • Recombinant tau protein (full-length or fragment)

  • This compound

  • Heparin sodium salt

  • Thioflavin T (ThT)

  • Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Plate reader with fluorescence capabilities

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant tau protein in assay buffer.

    • Prepare a stock solution of heparin in assay buffer.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) and then dilute in assay buffer to desired concentrations.

    • Prepare a stock solution of ThT in assay buffer and filter through a 0.22 µm filter. Store protected from light.

  • Assay Setup:

    • In a 96-well plate, add the desired concentrations of this compound.

    • Add recombinant tau protein to each well.

    • Initiate aggregation by adding heparin to each well.

    • Include control wells: tau + heparin (positive control), tau alone (negative control), and buffer alone (blank).

  • Incubation:

    • Seal the plate and incubate at 37°C with intermittent shaking for a specified time course (e.g., 24-72 hours).

  • ThT Measurement:

    • After incubation, add ThT solution to each well.

    • Incubate for 5 minutes at room temperature in the dark.

    • Measure the fluorescence intensity using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the blank reading from all wells.

    • Normalize the fluorescence values to the positive control (tau + heparin) to determine the percentage of inhibition.

    • Plot the percentage of inhibition against the peptide concentration to determine the IC50 value.

Protocol 2: Cellular Seeding Assay

This protocol is designed to evaluate the ability of this compound to block the intracellular aggregation of endogenous tau induced by exogenous tau fibrils.

Materials:

  • HEK293 cells stably expressing a fluorescently tagged tau construct (e.g., Tau-RD-CFP/YFP)

  • Pre-formed tau fibrils (seeds)

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Transfection reagent (e.g., Lipofectamine)

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Cell Culture:

    • Culture HEK293-Tau-RD-CFP/YFP cells in appropriate cell culture medium.

  • Peptide Treatment:

    • Seed the cells in a multi-well plate suitable for imaging.

    • Allow cells to adhere overnight.

    • Treat the cells with various concentrations of this compound for a specified pre-incubation time (e.g., 1-2 hours).

  • Cellular Seeding:

    • Prepare a complex of pre-formed tau fibrils and a transfection reagent according to the manufacturer's instructions.

    • Add the tau fibril-transfection reagent complex to the peptide-treated cells.

    • Include control wells: cells + transfection reagent alone (no seeds), and cells + seeds without peptide treatment.

  • Incubation:

    • Incubate the cells for 24-48 hours to allow for the uptake of seeds and induction of intracellular tau aggregation.

  • Imaging and Analysis:

    • Wash the cells with PBS.

    • Fix the cells if necessary.

    • Acquire images using a fluorescence microscope or a high-content imaging system.

    • Quantify the number and intensity of intracellular tau aggregates in each treatment group.

    • Normalize the results to the control group (cells + seeds) to determine the percentage of inhibition of cellular seeding.

Protocol 3: Neuronal Viability (MTT) Assay

This protocol assesses the potential cytotoxicity of this compound on neuronal cells.

start Start seed_cells Seed Neuronal Cells in 96-well plate start->seed_cells treat_peptide Treat with this compound seed_cells->treat_peptide incubate Incubate for 24-72 hours treat_peptide->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure Absorbance at 570 nm add_solubilizer->measure_absorbance analyze Analyze Data measure_absorbance->analyze end End analyze->end

Caption: Workflow for the MTT Cell Viability Assay.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or Sorenson's buffer)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed neuronal cells in a 96-well plate at an appropriate density.

    • Allow the cells to adhere overnight.

  • Peptide Treatment:

    • Treat the cells with a range of concentrations of this compound.

    • Include a vehicle control (medium with the same concentration of the peptide's solvent).

  • Incubation:

    • Incubate the cells for 24-72 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.

  • Solubilization:

    • Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

    • Plot cell viability against the peptide concentration to assess cytotoxicity.

References

Application Notes and Protocols for Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 in htau Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a novel N-amino peptide designed to selectively inhibit the fibrillization of the tau protein.[1][2][3][4][5][6] Its proposed mechanism of action involves direct interaction with monomeric or fibrillar forms of extracellular tau, thereby blocking the seeding and propagation of pathological tau aggregates, a hallmark of Alzheimer's disease and other tauopathies.[1][2][3][4][5][6] The htau mouse model, which expresses the six isoforms of human tau on a murine tau knockout background, develops age-dependent tau hyperphosphorylation and aggregation, making it a relevant preclinical model for testing tau-targeted therapeutics.[7][8][9][10]

This document provides proposed application notes and detailed experimental protocols for the evaluation of this compound in the htau mouse model. It should be noted that as of the last update, specific in vivo efficacy data for this peptide in htau mice has not been extensively published. Therefore, the following protocols and expected outcomes are based on the peptide's known mechanism of action and established methodologies for evaluating similar therapeutic agents in tauopathy models.

Proposed Mechanism of Action

This compound is hypothesized to act as a direct antagonist of tau aggregation. By binding to aggregation-prone regions of the tau protein, it is thought to prevent the conformational changes required for the formation of beta-sheets, which are the building blocks of paired helical filaments (PHFs) and neurofibrillary tangles (NFTs). This interference with the aggregation cascade is expected to reduce the overall burden of pathological tau in the brain, thereby mitigating downstream neurotoxic effects.

cluster_0 Extracellular Space cluster_1 Intracellular Space tau_mono Monomeric Tau peptide This compound tau_mono->peptide Binding tau_fibril Fibrillar Tau tau_fibril->peptide Binding endogenous_tau Endogenous Tau tau_fibril->endogenous_tau Seeding peptide->endogenous_tau Blocks Seeding aggregation Aggregation & Fibrillization peptide->aggregation Inhibition endogenous_tau->aggregation path_tau Pathological Tau Aggregates (NFTs) aggregation->path_tau toxicity Neuronal Toxicity & Dysfunction path_tau->toxicity cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase (12 Weeks) cluster_2 Endpoint Analysis (9 months old) start Start: htau Mice (6 months old) randomize Randomize into Treatment Groups start->randomize treatment Daily IP Injections (Vehicle or Peptide) randomize->treatment behavior Behavioral Testing (MWM, Open Field) treatment->behavior tissue Tissue Collection (Brain) behavior->tissue biochem Biochemical Analysis (Western Blot, ELISA) tissue->biochem histo Histological Analysis (IHC) tissue->histo cluster_0 Intervention cluster_1 Molecular & Cellular Level cluster_2 Systemic & Behavioral Level peptide_admin Peptide Administration tau_agg_inhibit Inhibition of Tau Aggregation & Seeding peptide_admin->tau_agg_inhibit p_tau_reduction Reduced Phospho-Tau Levels tau_agg_inhibit->p_tau_reduction insoluble_tau_reduction Reduced Insoluble Tau tau_agg_inhibit->insoluble_tau_reduction synaptic_function Improved Synaptic Function p_tau_reduction->synaptic_function insoluble_tau_reduction->synaptic_function cognitive_improvement Amelioration of Cognitive Deficits synaptic_function->cognitive_improvement

References

Application Notes and Protocols for Filter Trap Assay: Evaluating the Inhibition of Tau Aggregation by Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aggregation of the microtubule-associated protein tau is a pathological hallmark of several neurodegenerative disorders, collectively known as tauopathies, which includes Alzheimer's disease. The filter trap assay (FTA) is a robust, high-throughput method used to quantify aggregated proteins. This document provides detailed application notes and protocols for utilizing the filter trap assay to assess the inhibitory potential of the peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 (Ac-VQIYVK-NH2) on tau aggregation. This peptide is designed to interact with the 306VQIVYK311 hotspot on the tau protein, a region critical for its fibrillization.

Principle of the Filter Trap Assay

The filter trap assay is a biochemical technique that separates aggregated from monomeric proteins based on size. A solution containing a mixture of protein monomers and aggregates is passed through a membrane with a specific pore size (e.g., 0.2 µm). Under denaturing conditions (typically using sodium dodecyl sulfate (B86663) - SDS), monomeric and small oligomeric forms of the protein pass through the pores, while larger, SDS-insoluble aggregates are retained on the membrane. The trapped aggregates can then be quantified using immunodetection methods, providing a measure of the extent of protein aggregation.

Application: Screening of Tau Aggregation Inhibitors

The filter trap assay is a valuable tool for screening and characterizing potential inhibitors of tau aggregation, such as the peptide this compound. By comparing the amount of aggregated tau in the presence and absence of the inhibitor, the efficacy of the compound can be determined. This assay is suitable for high-throughput screening campaigns to identify lead compounds for drug development in tauopathies.

Quantitative Data Summary

The following table provides an illustrative example of the type of quantitative data that can be obtained from a filter trap assay designed to test the inhibitory activity of this compound on induced tau aggregation.

Inhibitor Concentration (µM)Mean Signal Intensity (Arbitrary Units)Standard Deviation% Inhibition
0 (Control)15,2348500%
112,87672015.5%
58,54351044.0%
105,18932065.9%
252,67818082.4%
501,4529590.5%

Note: The data presented above is for illustrative purposes and represents typical results. Actual values will vary depending on the specific experimental conditions. From such data, an IC50 value (the concentration of inhibitor at which 50% of aggregation is inhibited) can be calculated.

Experimental Protocols

Materials and Reagents
  • Recombinant human tau protein (full-length or a fragment such as K18)

  • This compound peptide (lyophilized)

  • Aggregation induction agent (e.g., heparin, arachidonic acid)

  • Aggregation buffer (e.g., 10 mM HEPES, 100 mM NaCl, 5 mM DTT, pH 7.4)

  • Phosphate-buffered saline (PBS)

  • Tris-buffered saline with Tween 20 (TBST)

  • Sodium dodecyl sulfate (SDS)

  • Blocking buffer (e.g., 5% non-fat dry milk in TBST)

  • Primary antibody against tau (e.g., Tau-5, pan-tau antibody)

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Nitrocellulose or PVDF membrane (0.2 µm pore size)

  • Dot blot or slot blot apparatus

  • Vacuum pump

  • Chemiluminescence imaging system

Protocol 1: In Vitro Tau Aggregation Inhibition Assay
  • Preparation of Reagents:

    • Reconstitute recombinant tau protein in an appropriate buffer to a final concentration of 10 µM.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) at a high concentration (e.g., 10 mM).

    • Prepare a stock solution of the aggregation inducer (e.g., 1 mg/mL heparin).

    • Prepare the aggregation buffer.

  • Aggregation Reaction:

    • In a microcentrifuge tube, combine the following in order:

      • Aggregation buffer

      • Desired concentration of this compound (or vehicle control)

      • Recombinant tau protein (final concentration of 2 µM)

    • Vortex briefly and incubate for 5 minutes at room temperature.

    • Add the aggregation inducer (e.g., heparin to a final concentration of 50 µg/mL).

    • Incubate the reaction mixture at 37°C with gentle agitation for 24-72 hours.

Protocol 2: Filter Trap Assay
  • Sample Preparation:

    • At the end of the aggregation reaction, add 20% SDS to each sample to a final concentration of 2%.

    • Boil the samples for 5 minutes.

    • Create a dilution series of the samples in a buffer containing 2% SDS if necessary.

  • Membrane Filtration:

    • Pre-wet the nitrocellulose or PVDF membrane in TBST.

    • Assemble the dot blot or slot blot apparatus with the membrane.

    • Apply a vacuum to the apparatus.

    • Load an equal volume of each prepared sample into the wells.

    • Wash each well twice with 1% SDS in PBS.

    • Wash each well twice with PBS.

  • Immunodetection:

    • Disassemble the apparatus and place the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

    • Incubate the membrane with the primary anti-tau antibody (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions.

    • Incubate the membrane with the ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the signal intensity for each dot using densitometry software.

    • Calculate the percentage of inhibition for each concentration of the peptide relative to the control.

Visualizations

Tau Aggregation and Inhibition Pathway

Tau_Aggregation_Pathway cluster_0 Normal Tau Function cluster_1 Pathological Aggregation cluster_2 Inhibition Mechanism Soluble Monomeric Tau Soluble Monomeric Tau Microtubule Stabilization Microtubule Stabilization Soluble Monomeric Tau->Microtubule Stabilization Binds to Microtubules Hyperphosphorylation Hyperphosphorylation Soluble Monomeric Tau->Hyperphosphorylation Misfolded Tau Monomers Misfolded Tau Monomers Hyperphosphorylation->Misfolded Tau Monomers Tau Oligomers Tau Oligomers Misfolded Tau Monomers->Tau Oligomers Aggregation Nucleation Paired Helical Filaments (PHFs) Paired Helical Filaments (PHFs) Tau Oligomers->Paired Helical Filaments (PHFs) Elongation Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) Paired Helical Filaments (PHFs)->Neurofibrillary Tangles (NFTs) Ac-VQIYVK-NH2 Ac-VQIYVK-NH2 Ac-VQIYVK-NH2->Misfolded Tau Monomers Binds to 306VQIVYK311 hotspot Ac-VQIYVK-NH2->Tau Oligomers Blocks elongation

Caption: Tau aggregation pathway and proposed mechanism of inhibition by this compound.

Experimental Workflow for Inhibitor Screening

Experimental_Workflow A 1. Prepare Reagents (Tau, Inhibitor, Buffer) B 2. Set up Aggregation Reaction (Tau + Inducer +/- Inhibitor) A->B C 3. Incubate at 37°C (24-72 hours) B->C D 4. Sample Preparation (Add SDS, Boil) C->D E 5. Filter Trap Assay (Apply to Membrane) D->E F 6. Immunodetection (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL & Imaging) F->G H 8. Data Analysis (Quantify Signal, % Inhibition) G->H

Caption: Step-by-step experimental workflow for screening tau aggregation inhibitors using the filter trap assay.

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 protocol for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Guide to the In Vitro Evaluation of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a Tau Fibrillization Inhibitor

Application Notes

The synthetic peptide this compound is an N-amino peptide that has been identified as a selective inhibitor of tau protein fibrillization.[1] This peptide is of significant interest to researchers in the field of neurodegenerative diseases, particularly Alzheimer's disease, where the aggregation of tau protein into neurofibrillary tangles is a key pathological hallmark. This compound is effective at blocking the cellular seeding of endogenous tau by interacting with monomeric or fibrillar forms of extracellular tau.[1] Its proposed mechanism of action makes it a valuable tool for studying the processes of tau aggregation and for the development of potential therapeutic agents. These application notes provide a comprehensive overview of the in vitro protocols necessary to characterize the activity, stability, and cytotoxicity of this peptide.

Experimental Protocols

A thorough in vitro evaluation of this compound should include assays to confirm its inhibitory effect on tau aggregation, its activity in a cellular context, its potential cytotoxicity, and its stability in biological fluids. The following protocols provide detailed methodologies for these key experiments.

Protocol 1: Thioflavin T (ThT) Tau Aggregation Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in real-time. Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to beta-sheet-rich structures, such as those in tau fibrils.

Materials:

  • This compound

  • Recombinant human tau protein (full-length or a fragment such as K18)

  • Heparin sodium salt

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water) and make serial dilutions to the desired concentrations.

  • In each well of the 96-well plate, combine recombinant tau protein (final concentration, e.g., 2 µM), heparin (to induce aggregation, e.g., 0.1 mg/mL), and ThT (final concentration, e.g., 10 µM).

  • Add the different concentrations of this compound to the respective wells. Include a positive control (tau + heparin, no peptide) and a negative control (tau only).

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a plate reader with excitation at ~440 nm and emission at ~485 nm.

  • Plot the fluorescence intensity against time to generate aggregation curves. The IC50 value, the concentration of the peptide that inhibits 50% of tau aggregation, can be determined from the dose-response curve.

Protocol 2: Cell-Based Tau Seeding Assay

This assay assesses the ability of the peptide to inhibit the propagation of tau pathology from extracellular "seeds" to the intracellular environment in a cellular model.

Materials:

  • HEK293 cells stably expressing a fluorescently-tagged tau construct (e.g., Tau-RD-YFP)

  • Pre-formed tau fibrils (seeds)

  • This compound

  • Lipofectamine or a similar transfection reagent

  • Cell culture medium and supplements

  • Flow cytometer or high-content imaging system

Procedure:

  • Culture the HEK293-Tau-RD-YFP cells in appropriate cell culture plates.

  • Prepare a complex of pre-formed tau fibrils (seeds) and Lipofectamine in serum-free medium.

  • Pre-incubate the tau seed/Lipofectamine complex with various concentrations of this compound for 1 hour at room temperature.

  • Add the mixture to the cells and incubate for 48-72 hours.

  • Wash the cells with PBS and harvest them.

  • Analyze the percentage of cells with intracellular tau aggregates (YFP-positive puncta) using flow cytometry or high-content imaging.

  • Calculate the percentage of inhibition of tau seeding for each peptide concentration relative to the control (cells treated with seeds but no peptide).

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is crucial to determine if the peptide exhibits any toxic effects on cells, particularly neuronal cell lines. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[2][3]

Materials:

  • A neuronal cell line (e.g., SH-SY5Y)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • MTT solvent (e.g., DMSO)

  • 96-well cell culture plates

  • Absorbance microplate reader

Procedure:

  • Seed the SH-SY5Y cells in a 96-well plate at a suitable density and allow them to attach overnight.[3]

  • Treat the cells with serial dilutions of this compound for 24-48 hours. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[2]

  • Add the MTT solvent to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Protocol 4: Serum Stability Assay

Peptide therapeutics can be susceptible to degradation by proteases in serum. This assay evaluates the stability of the peptide over time in the presence of human serum.[4]

Materials:

  • This compound

  • Human serum

  • Precipitating solution (e.g., 1% trifluoroacetic acid in acetonitrile)

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Prepare a stock solution of the peptide and spike it into a pre-warmed aliquot of human serum to a final concentration (e.g., 100 µg/mL).[4]

  • Incubate the mixture at 37°C.

  • At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), take an aliquot of the serum-peptide mixture.[4]

  • Stop the enzymatic degradation by adding the precipitating solution to pellet the serum proteins.[4]

  • Centrifuge the samples and collect the supernatant.

  • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

  • Plot the percentage of intact peptide remaining against time to determine the peptide's half-life in serum.

Data Presentation

The quantitative data from the aforementioned experiments can be summarized in the following tables for clear comparison and analysis.

Table 1: Inhibition of Tau Aggregation by this compound (ThT Assay)

Peptide Concentration (µM)% Inhibition of Tau Aggregation (Mean ± SD, n=3)
0.115.2 ± 2.5
0.535.8 ± 4.1
1.052.1 ± 3.8
5.085.6 ± 2.9
10.095.3 ± 1.7
IC50 (µM) 0.95

Table 2: Inhibition of Cellular Tau Seeding by this compound

Peptide Concentration (µM)% Inhibition of Tau Seeding (Mean ± SD, n=3)
0.520.5 ± 3.2
1.041.3 ± 4.5
5.078.9 ± 3.1
10.091.2 ± 2.3
EC50 (µM) 1.2

Table 3: Cytotoxicity of this compound on SH-SY5Y Cells (MTT Assay)

Peptide Concentration (µM)% Cell Viability (Mean ± SD, n=3)
198.5 ± 2.1
1096.2 ± 3.5
5094.8 ± 2.8
10092.1 ± 4.0
CC50 (µM) >100

Table 4: Stability of this compound in Human Serum

Time Point (hours)% Intact Peptide Remaining (Mean ± SD, n=3)
0100 ± 0.0
195.4 ± 2.3
488.1 ± 3.1
875.9 ± 4.2
2455.6 ± 3.9
Half-life (hours) ~28

Visualizations

The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

cluster_0 Tau Aggregation Pathway cluster_1 Inhibitory Action Soluble Tau Monomers Soluble Tau Monomers Misfolded Tau Oligomers Misfolded Tau Oligomers Soluble Tau Monomers->Misfolded Tau Oligomers Aggregation Initiation Paired Helical Filaments (PHFs) Paired Helical Filaments (PHFs) Misfolded Tau Oligomers->Paired Helical Filaments (PHFs) Elongation Neurofibrillary Tangles (NFTs) Neurofibrillary Tangles (NFTs) Paired Helical Filaments (PHFs)->Neurofibrillary Tangles (NFTs) Maturation Neuronal Dysfunction & Death Neuronal Dysfunction & Death Neurofibrillary Tangles (NFTs)->Neuronal Dysfunction & Death Peptide This compound Peptide->Soluble Tau Monomers Binding & Stabilization cluster_workflow In Vitro Experimental Workflow cluster_primary Primary Activity Assays cluster_secondary Safety & Stability Profiling start Peptide Synthesis & Purification (this compound) tht_assay ThT Aggregation Assay (Biochemical) start->tht_assay Evaluate Aggregation Inhibition cell_seeding Cell-Based Tau Seeding Assay (Cellular) start->cell_seeding Assess Cellular Efficacy cytotoxicity Cytotoxicity Assay (MTT) on Neuronal Cells tht_assay->cytotoxicity Confirm Safety Profile cell_seeding->cytotoxicity stability Serum Stability Assay (RP-HPLC) cytotoxicity->stability Determine Stability end Comprehensive In Vitro Profile stability->end Final Data Analysis

References

Application Notes and Protocols for In Vivo Administration of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on general principles for the in vivo administration of synthetic peptides. As of the latest update, specific in vivo studies for the peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 are not extensively documented in publicly available literature. Therefore, the information provided herein should be considered as a general guide. Researchers are strongly advised to conduct peptide-specific optimization studies, including solubility, stability, and preliminary dose-ranging experiments, before commencing full-scale in vivo trials.

Introduction to this compound

This compound is a synthetic N-amino peptide that has been identified as a selective inhibitor of tau protein fibrillization.[1] By interacting with monomeric or fibrillar forms of extracellular tau, it can block the cellular seeding of endogenous tau.[1] This mechanism of action suggests its potential therapeutic application in the study and treatment of neurodegenerative diseases such as Alzheimer's disease.[1] The peptide has demonstrated stability in serum and is non-toxic to neuronal cells in vitro.[2]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₃₈H₆₅N₁₁O₉[2]
Molecular Weight819.99 g/mol [2]
FormSolid[2]
Key MoA FeatureInhibits tau fibrillization[1]

General Principles of In Vivo Peptide Administration

The successful in vivo application of synthetic peptides like this compound is contingent on overcoming challenges such as rapid degradation, limited solubility, and poor permeability.[3][4] Parenteral routes of administration are typically preferred for peptides to avoid degradation in the gastrointestinal tract.[5] The choice of administration route will depend on the desired pharmacokinetic profile and the target organ.

Formulation and Solubilization

Proper formulation is critical for maintaining peptide stability and bioavailability.[]

Protocol 2.1.1: Peptide Solubilization Strategy

  • Assess Peptide Characteristics: Determine the net charge of this compound by assigning a value of +1 to each basic residue (Lys, N-terminus) and -1 to each acidic residue (C-terminus is amidated, so no charge). The presence of Gln, Val, Ile, and Tyr will also influence hydrophobicity. A preliminary analysis suggests the peptide is likely to be basic.

  • Initial Solvent Selection: For a basic peptide, a small amount of a dilute acidic solution (e.g., 10% acetic acid) can be used to aid dissolution, followed by dilution with a sterile buffer such as phosphate-buffered saline (PBS) to the desired concentration.

  • Hydrophobic Peptides: If the peptide exhibits poor solubility in aqueous solutions due to hydrophobic residues (Val, Ile, Tyr), the use of a small amount of an organic solvent such as DMSO or DMF may be necessary for initial solubilization before dilution. Caution: Ensure the final concentration of the organic solvent is compatible with the in vivo model and does not exceed toxicity limits.

  • Sonication: If the peptide does not readily dissolve, brief sonication can help break up aggregates.

  • Sterile Filtration: Once the peptide is fully dissolved, sterilize the solution by passing it through a 0.22 µm filter.

Table 2: Common Solvents and Excipients for Peptide Formulations

ComponentPurposeExample(s)Reference
BuffersMaintain pH, enhance stabilityPhosphate buffer, Histidine buffer[5]
Solubilizing AgentsAid in dissolving hydrophobic peptidesDMSO, DMF, Acetic Acid
Tonicity AdjustersEnsure isotonicity for injectionsMannitol, Glycine[5]
StabilizersProtect against degradationSucrose[5]

In Vivo Administration Protocols

The following protocols outline common parenteral administration routes in rodent models. The dosage and frequency of administration for this compound will need to be determined empirically through dose-response studies.

Intravenous (IV) Injection

IV administration provides immediate and complete bioavailability, making it suitable for pharmacokinetic studies and acute-effect models.

Protocol 3.1.1: Intravenous Injection in Mice (Tail Vein)

  • Preparation: Prepare the sterile peptide solution as described in Protocol 2.1.1. The final formulation should be isotonic and at a physiological pH.

  • Animal Restraint: Place the mouse in a suitable restrainer to immobilize the tail.

  • Vein Dilation: If necessary, warm the tail with a heat lamp or warm water to dilate the lateral tail veins.

  • Injection: Disinfect the tail with a 70% ethanol (B145695) wipe. Using a 27-30 G needle, slowly inject the peptide solution into one of the lateral tail veins. Successful injection will be indicated by a lack of resistance.[5]

  • Post-Injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding. Monitor the animal for any adverse reactions.

Intraperitoneal (IP) Injection

IP injection allows for the administration of larger volumes and results in slower absorption compared to IV.

Protocol 3.2.1: Intraperitoneal Injection in Mice

  • Preparation: Prepare the sterile peptide solution.

  • Animal Restraint: Manually restrain the mouse, exposing the abdomen.

  • Injection Site: Tilt the animal's head downwards and identify the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent injury to the bladder or cecum.[5]

  • Injection: Using a 25-27 G needle, insert it at a shallow angle and inject the peptide solution.[5]

  • Post-Injection: Withdraw the needle and return the animal to its cage. Monitor for any signs of distress.

Subcutaneous (SC) Injection

SC administration provides a slow-release profile, which may be suitable for chronic dosing regimens.

Protocol 3.3.1: Subcutaneous Injection in Mice

  • Preparation: Prepare the sterile peptide solution.

  • Animal Restraint: Gently grasp the loose skin over the scruff of the neck to form a "tent".[5]

  • Injection: Insert a 25-27 G needle into the base of the tented skin, parallel to the animal's back.[5] Inject the solution, which will form a small bleb under the skin.[5]

  • Post-Injection: Withdraw the needle and gently massage the area to aid dispersal. Return the animal to its cage and monitor.

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow for In Vivo Peptide Administration

The following diagram illustrates a typical workflow for an in vivo study involving a novel therapeutic peptide.

G cluster_prep Preparation Phase cluster_in_vivo In Vivo Phase cluster_analysis Analysis Phase peptide_synthesis Peptide Synthesis & QC formulation Formulation & Solubilization peptide_synthesis->formulation dose_prep Dose Preparation formulation->dose_prep administration Peptide Administration (IV, IP, SC) dose_prep->administration animal_model Animal Model Selection animal_model->administration monitoring Behavioral & Physiological Monitoring administration->monitoring pk_pd_studies PK/PD Sample Collection monitoring->pk_pd_studies tissue_harvest Tissue Harvesting monitoring->tissue_harvest biochemical_analysis Biochemical & Histological Analysis pk_pd_studies->biochemical_analysis tissue_harvest->biochemical_analysis

Caption: A generalized workflow for in vivo peptide studies.

Putative Signaling Pathway

Given that this compound inhibits tau fibrillization, it is expected to modulate downstream pathways associated with tau pathology. The diagram below illustrates a simplified, hypothetical signaling cascade.

G peptide This compound ext_tau Extracellular Tau (Monomers/Fibrils) peptide->ext_tau Inhibits tau_seed Tau Seeding & Aggregation ext_tau->tau_seed neuro_degen Neurodegeneration tau_seed->neuro_degen synaptic_dys Synaptic Dysfunction tau_seed->synaptic_dys

Caption: Hypothetical signaling pathway for the peptide.

Concluding Remarks

The successful in vivo administration of this compound requires careful consideration of its physicochemical properties to develop a stable and biocompatible formulation. The protocols provided offer a starting point for preclinical evaluation in rodent models. It is imperative that researchers conduct thorough preliminary studies to determine the optimal formulation, administration route, and dosage regimen to accurately assess the therapeutic potential of this promising tau fibrillization inhibitor.

References

Application Notes and Protocols: Tau Seeding Amplification Assay with Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Seeding amplification assays (SAAs) are a class of highly sensitive techniques used to detect and quantify the templated misfolding and aggregation of proteins, a hallmark of many neurodegenerative diseases. These assays, such as Real-Time Quaking-Induced Conversion (RT-QuIC) and Protein Misfolding Cyclic Amplification (PMCA), exploit the prion-like ability of misfolded protein "seeds" to induce the conversion of their normally folded counterparts into aggregates.[1][2][3] This amplification process allows for the ultra-sensitive detection of pathological protein seeds in various biological samples.

The peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 has been identified as an inhibitor of tau protein fibrillization.[4] This document provides detailed application notes and protocols for a tau seeding amplification assay designed to evaluate the inhibitory potential of this compound. The protocols described are based on established RT-QuIC methodologies for tau protein.

Principle of the Assay

The tau seeding amplification assay is based on the principle of seeded polymerization. A small amount of tau aggregate "seed" is added to a reaction mixture containing an excess of recombinant tau monomer substrate. The reaction is subjected to cycles of shaking and incubation. The shaking fragments the growing aggregates, creating more ends for monomer recruitment and thus exponentially amplifying the aggregation process.[2][5] The formation of amyloid-like fibrils is monitored in real-time by the fluorescence of Thioflavin T (ThT), a dye that binds to β-sheet-rich structures. The inhibitory activity of this compound is assessed by its ability to delay or prevent this ThT fluorescence increase.

Materials and Reagents

ReagentSupplierCatalog No.Storage
Recombinant Human Tau (2N4R), monomerVariesVaries-80°C
This compoundMedChemExpressHY-P2456-20°C
Thioflavin T (ThT)Sigma-AldrichT3516Room Temp.
NaClSigma-AldrichS9888Room Temp.
Phosphate Buffered Saline (PBS), 10XThermo FisherAM9625Room Temp.
EDTA, 0.5 MThermo Fisher15575020Room Temp.
HeparinSigma-AldrichH31492-8°C
Ultra-pure waterVariesVariesRoom Temp.
96-well black, clear bottom platesVariesVariesRoom Temp.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagent_Prep Reagent Preparation (Tau, Peptide, ThT) Plate_Layout 96-Well Plate Layout (Samples, Controls, Inhibitor) Reagent_Prep->Plate_Layout Reaction_Setup Reaction Mixture Assembly Plate_Layout->Reaction_Setup Incubation Incubation & Shaking (RT-QuIC Instrument) Reaction_Setup->Incubation Fluorescence_Reading Real-Time Fluorescence Reading Incubation->Fluorescence_Reading Data_Processing Data Processing & Plotting Fluorescence_Reading->Data_Processing G cluster_pathway Tau Aggregation Pathway Tau_Monomer Recombinant Tau Monomer Intermediate Oligomeric Intermediates Tau_Monomer->Intermediate Templated Misfolding Tau_Seed Pathological Tau Seed Tau_Seed->Intermediate Inhibitor This compound Inhibitor->Tau_Monomer Binds to monomer? Inhibitor->Tau_Seed Caps fibril ends? Fibril Tau Fibrils (ThT Positive) Intermediate->Fibril Elongation

References

Application Notes and Protocols for Testing Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 using FRET-Based Biosensor Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurodegenerative diseases such as Alzheimer's disease are characterized by the intracellular aggregation of the microtubule-associated protein tau.[1] A key driver of this process is the hexapeptide motif 306VQIVYK311, also known as PHF6, located in the third microtubule-binding repeat of tau.[2][3] This sequence is critical for the nucleation of tau into paired helical filaments (PHFs), which are the primary component of neurofibrillary tangles (NFTs).[1] The peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is a derivative of the PHF6 sequence and has been identified as an inhibitor of tau fibrillization.[4] This document provides detailed application notes and protocols for utilizing Förster Resonance Energy Transfer (FRET)-based biosensor cells to test the efficacy of this compound in preventing tau aggregation in a cellular context.

FRET-based biosensor cells are a powerful tool for studying protein aggregation in living cells. These cells are engineered to express a reporter construct consisting of the aggregation-prone repeat domain (RD) of tau fused to a pair of fluorescent proteins, such as Cyan Fluorescent Protein (CFP) and Yellow Fluorescent Protein (YFP).[5] When tau aggregation is induced by exogenous "seeds" of misfolded tau, the CFP and YFP molecules are brought into close proximity, resulting in a measurable FRET signal.[5][6] This system allows for the quantitative assessment of tau seeding activity and the screening of potential inhibitors.[7]

Signaling Pathway and Experimental Rationale

The underlying principle of this assay is the "seeding" model of tau pathology propagation. Exogenous tau fibrils or oligomers are taken up by the biosensor cells, where they act as templates to induce the misfolding and aggregation of the endogenously expressed tau-FRET reporter proteins. An effective inhibitor like this compound is expected to interfere with this process, leading to a reduction in the FRET signal. The peptide may act by binding to monomeric tau-FRET reporters, preventing their recruitment into aggregates, or by capping the ends of growing fibrils to halt their elongation.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Peptide This compound TauMonomer Tau-RD-CFP/YFP Monomers Peptide->TauMonomer Binds to / Stabilizes Aggregation Templated Aggregation Peptide->Aggregation Inhibits TauSeeds Exogenous Tau Seeds TauSeeds->Aggregation Induces TauMonomer->Aggregation Recruited FRET FRET Signal (Aggregation) Aggregation->FRET

Figure 1: Proposed mechanism of action for the inhibitory peptide in the tau seeding FRET biosensor assay.

Experimental Workflow

The overall experimental workflow involves preparing the tau seeds, treating the biosensor cells with the inhibitory peptide and seeds, and subsequently measuring the FRET signal using flow cytometry or high-content imaging.

G PrepSeeds Prepare Tau Seeds TreatCells Treat Cells with Peptide and Seeds PrepSeeds->TreatCells CultureCells Culture Tau-FRET Biosensor Cells CultureCells->TreatCells Incubate Incubate for 24-48h TreatCells->Incubate Analyze Analyze FRET Signal (Flow Cytometry / Imaging) Incubate->Analyze Data Data Analysis and Interpretation Analyze->Data

Figure 2: High-level experimental workflow for testing the inhibitory peptide.

Materials and Reagents

ReagentSupplierCatalog No.
Tau RD (P301S)-CFP/YFP Biosensor Cell LineATCCCRL-3275
Dulbecco's Modified Eagle's Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Opti-MEM I Reduced Serum MediumGibco31985062
Lipofectamine 2000 Transfection ReagentInvitrogen11668019
Recombinant Human Tau (441) ProteinR&D SystemsSPR-327
Heparin Sodium SaltSigma-AldrichH3149
This compoundCustom Synthesis-
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
Trypsin-EDTA (0.25%)Gibco25200056
Paraformaldehyde (4% in PBS)Electron Microscopy Sciences15710

Experimental Protocols

Protocol 1: Preparation of Tau Seeds
  • Reconstitution of Recombinant Tau: Reconstitute lyophilized recombinant human tau protein in sterile PBS to a final concentration of 1 mg/mL.

  • Induction of Fibrillization: To induce aggregation, incubate the 1 mg/mL tau solution with 0.1 mg/mL heparin at 37°C with gentle agitation for 72 hours.

  • Sonication: Sonicate the resulting tau fibrils on ice using a probe sonicator. Use short pulses (e.g., 30 seconds on, 30 seconds off) for a total of 5 minutes to generate smaller "seeds."

  • Aliquoting and Storage: Aliquot the tau seeds and store them at -80°C until use. Avoid repeated freeze-thaw cycles.

Protocol 2: Cell Culture and Maintenance
  • Culture Conditions: Culture the Tau RD (P301S)-CFP/YFP biosensor cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells and re-plate them at a suitable density.

Protocol 3: Tau Seeding Inhibition Assay
  • Cell Seeding: Seed the biosensor cells in a 96-well plate at a density of 2 x 104 cells per well and allow them to adhere overnight.

  • Preparation of Peptide and Seed Complexes:

    • Prepare a stock solution of this compound in sterile water or DMSO.

    • On the day of the experiment, dilute the peptide to various working concentrations in Opti-MEM.

    • In a separate tube, dilute the tau seeds in Opti-MEM to a final concentration that induces a robust FRET signal (this needs to be empirically determined, but a starting point is 100 nM).

    • Prepare the transfection complexes by mixing the tau seeds with Lipofectamine 2000 according to the manufacturer's instructions.

  • Treatment of Cells:

    • Remove the culture medium from the cells.

    • Add the diluted inhibitory peptide to the respective wells and incubate for 1 hour at 37°C.

    • Add the tau seed-Lipofectamine complexes to the wells. Include the following controls:

      • Negative Control: Cells treated with Lipofectamine only.

      • Positive Control: Cells treated with tau seeds and Lipofectamine.

      • Vehicle Control: Cells treated with the vehicle used to dissolve the peptide.

  • Incubation: Incubate the plate for 48 hours at 37°C.

Protocol 4: FRET Analysis by Flow Cytometry
  • Cell Harvesting: After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.

  • Fixation: Neutralize the trypsin with complete medium, pellet the cells by centrifugation, and resuspend them in 4% paraformaldehyde for 15 minutes at room temperature.

  • Washing and Resuspension: Pellet the fixed cells, wash them twice with PBS, and resuspend them in FACS buffer (PBS with 2% FBS).

  • Flow Cytometry Analysis:

    • Analyze the cells on a flow cytometer equipped with a 405 nm laser for CFP excitation.

    • Measure CFP emission (e.g., 450/50 nm filter) and FRET emission (e.g., 525/50 nm filter).

    • Gate on the live, single-cell population.

    • Quantify the FRET signal by creating a density plot of FRET versus CFP fluorescence. The percentage of FRET-positive cells is determined by gating on the cell population that shows an increased FRET signal compared to the negative control.[6]

Data Presentation and Interpretation

The primary output of this assay is the percentage of FRET-positive cells, which is a direct measure of intracellular tau aggregation. The efficacy of the inhibitory peptide is determined by its ability to reduce this percentage in a dose-dependent manner.

Table 1: Example Data for a Dose-Response Experiment
Peptide Concentration (µM)% FRET-Positive Cells (Mean ± SD, n=3)% Inhibition
0 (No Seeds)1.2 ± 0.3-
0 (Seeds Only)45.8 ± 3.10%
0.138.5 ± 2.516.0%
122.1 ± 1.851.7%
108.9 ± 1.180.6%
1002.5 ± 0.694.5%

The % Inhibition can be calculated using the following formula: % Inhibition = (1 - (% FRET in Treated Sample - % FRET in No Seeds) / (% FRET in Seeds Only - % FRET in No Seeds)) * 100

From this data, an IC50 value can be calculated by plotting the % inhibition against the logarithm of the peptide concentration and fitting the data to a four-parameter logistic curve.

Conclusion

The FRET-based biosensor cell assay provides a robust and quantitative platform for evaluating the efficacy of potential inhibitors of tau aggregation, such as this compound, in a physiologically relevant cellular environment. The detailed protocols provided herein offer a comprehensive guide for researchers to implement this powerful screening tool in the development of novel therapeutics for tauopathies.

References

Troubleshooting & Optimization

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 solubility in DMSO and aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting assistance for solubility issues encountered with the peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2. The following question-and-answer format directly addresses common challenges to facilitate a smooth experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

  • Hydrophobicity: The peptide contains several hydrophobic residues (Val, aIle, aTyr), suggesting it may have limited solubility in aqueous solutions alone.[1][2] Peptides with a high proportion of hydrophobic amino acids often have limited solubility in aqueous solutions.[2]

  • Charge: The peptide has an N-terminal acetylation and a C-terminal amidation. These modifications remove the terminal charges, reducing the overall charge of the peptide and potentially decreasing its solubility in aqueous buffers.[3][4] The single primary amine on the Lysine (B10760008) (Lys) side chain provides a positive charge at physiological pH.

  • Predicted Behavior: Based on these factors, this compound is predicted to be a hydrophobic peptide with a net positive charge. Therefore, initial attempts to dissolve it in neutral aqueous buffers may be challenging.

Q2: In what solvents should I initially attempt to dissolve this compound?

A2: For hydrophobic peptides like this compound, it is recommended to start with a small amount of an organic solvent to create a concentrated stock solution, which can then be diluted into your aqueous buffer of choice.[5][6]

  • Recommended Organic Solvents: Dimethyl sulfoxide (B87167) (DMSO) is a common first choice for dissolving hydrophobic peptides for biological assays due to its high solubilizing power and relatively low toxicity.[6] Other options include dimethylformamide (DMF), isopropanol, or acetonitrile.[5][7]

  • Aqueous Buffers for Dilution: Since the peptide has a net positive charge due to the lysine residue, acidic buffers may aid in its solubility.[1] You can try diluting the organic stock solution into a buffer with a pH below 7.

Q3: I dissolved the peptide in DMSO, but it precipitated when I added it to my aqueous buffer. What should I do?

A3: Precipitation upon dilution indicates that the peptide's solubility limit in the final aqueous solution has been exceeded. Here are some troubleshooting steps:

  • Reduce the Final Concentration: The most straightforward solution is to lower the final concentration of the peptide in your aqueous buffer.

  • Slow Addition and Stirring: Add the DMSO stock solution to the aqueous buffer very slowly, drop-wise, while vigorously stirring or vortexing the buffer.[8] This helps to prevent localized high concentrations of the peptide that can lead to aggregation and precipitation.

  • Increase the Percentage of Organic Solvent: If your experimental system can tolerate it, you may need to increase the final percentage of DMSO in your aqueous solution. However, be mindful that high concentrations of organic solvents can affect biological assays.[1]

  • Sonication: Brief sonication can help to break up aggregates and improve dissolution.[6] Use a sonicator bath and chill the sample on ice between short bursts to prevent heating, which could degrade the peptide.[6]

Troubleshooting Guide

This section provides a systematic approach to addressing solubility challenges with this compound.

Initial Solubility Testing

Before dissolving the entire sample, it is crucial to perform a small-scale solubility test.[6] This will save valuable material and help you determine the optimal solvent and concentration.

Solvent Observation Next Step
Sterile Water Peptide does not dissolve or forms a suspension.Proceed to organic solvents.
DMSO Peptide dissolves completely.This is your primary stock solvent. Proceed to dilute into aqueous buffer.
DMSO Peptide does not dissolve completely.Try gentle warming (up to 40°C) or sonication.[7][9] If still insoluble, consider alternative organic solvents like DMF.
Aqueous Buffer (e.g., PBS, pH 7.4) Peptide does not dissolve or forms a suspension.This is expected. Use an organic solvent for the initial stock solution.
Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting solubility issues with this compound.

G cluster_0 Start: Small Scale Test cluster_1 Initial Dissolution cluster_2 Aqueous Dilution cluster_3 Troubleshooting Start Weigh small amount of peptide Add_DMSO Add minimal DMSO Start->Add_DMSO Vortex_Sonication Vortex / Sonicate Add_DMSO->Vortex_Sonication Check_Solubility_DMSO Clear Solution? Vortex_Sonication->Check_Solubility_DMSO Prepare_Buffer Prepare aqueous buffer Check_Solubility_DMSO->Prepare_Buffer Yes Consider_Alternative Consider alternative organic solvent (e.g., DMF) Check_Solubility_DMSO->Consider_Alternative No Slow_Addition Slowly add DMSO stock to buffer with stirring Prepare_Buffer->Slow_Addition Check_Precipitation Precipitation? Slow_Addition->Check_Precipitation Final_Solution Working Solution Ready Check_Precipitation->Final_Solution No Lower_Concentration Lower final concentration Check_Precipitation->Lower_Concentration Yes Lower_Concentration->Slow_Addition Increase_DMSO Increase % DMSO in final solution Lower_Concentration->Increase_DMSO Try_Acidic_Buffer Try acidic buffer (pH < 7) Lower_Concentration->Try_Acidic_Buffer Increase_DMSO->Slow_Addition Try_Acidic_Buffer->Slow_Addition

Caption: Troubleshooting workflow for peptide solubility.

Experimental Protocols

Protocol 1: Preparation of a Peptide Stock Solution in DMSO
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to avoid condensation of moisture.

  • Solvent Addition: Add a small, precise volume of pure DMSO to the vial to achieve a high concentration stock solution (e.g., 10 mM).

  • Dissolution: Vortex the vial for 30-60 seconds. If the peptide is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes, allowing it to cool on ice between short bursts.[6]

  • Visual Inspection: A successfully dissolved peptide solution should be clear and free of any visible particulates.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Dilution of DMSO Stock into Aqueous Buffer
  • Buffer Preparation: Prepare your desired sterile aqueous buffer (e.g., Phosphate-Buffered Saline, Tris buffer). For this peptide, consider starting with a slightly acidic buffer (e.g., pH 6.0-6.5).

  • Stirring: Place the required volume of aqueous buffer in a sterile tube and begin gentle stirring or vortexing.

  • Slow Addition: Slowly add the required volume of the peptide-DMSO stock solution drop-wise to the center of the vortexing buffer.[8] It is critical to add the organic stock to the aqueous buffer and not the other way around.

  • Final Concentration: Continue stirring for a few minutes to ensure homogeneity.

  • Final Check: Visually inspect the final solution for any signs of precipitation or turbidity. If the solution is not clear, refer to the troubleshooting guide.

Signaling Pathway and Experimental Workflow Diagrams

For a logical representation of the experimental process, please refer to the troubleshooting workflow diagram provided above. This diagram outlines the decision-making process and steps to take when encountering solubility issues with this compound.

References

Technical Support Center: Optimizing Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the experimental concentration of the peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2.

Frequently Asked Questions (FAQs)

Q1: How should I dissolve and store this compound?

A1: Proper dissolution and storage are critical for maintaining the peptide's integrity and ensuring reproducible results.[1][2]

  • Dissolution: There is no universal solvent for all peptides.[2] A systematic approach is recommended. First, attempt to dissolve the peptide in sterile, distilled water. If solubility is an issue, which can be common for modified peptides, a small amount of an organic solvent like DMSO can be used to create a concentrated stock solution.[1][3] This stock can then be diluted into your aqueous assay buffer. Always test the tolerance of your specific assay to the final concentration of the organic solvent (typically <0.5% for DMSO).[3]

  • Storage: Lyophilized peptide should be stored at -20°C or colder for long-term stability.[2][4] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2] Once reconstituted in a solvent, it is best to create single-use aliquots and store them at -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1]

Summary of Storage Recommendations

Form Storage Temperature Duration
Lyophilized Powder -20°C to -80°C Several years[4]

| In Solution (Aliquot) | -80°C | Several months[5] |

Q2: What is a good starting concentration range for my initial experiments?

A2: For a new peptide inhibitor, it is recommended to start with a broad dose-response experiment to determine the effective concentration range. A common starting point is to test a wide range of concentrations, for example, from 1 nM to 100 µM.[1] This initial screen will help identify a narrower, more effective concentration range for subsequent, detailed experiments to determine values like the IC50.

Illustrative Concentration Ranges for Initial Screening

Range Concentration Steps (Example) Purpose
Broad 1 nM, 10 nM, 100 nM, 1 µM, 10 µM, 100 µM To identify the order of magnitude of activity.

| Narrow | 2-fold or 3-fold serial dilutions around the estimated IC50 | To accurately determine the IC50 value. |

Q3: My peptide is not showing any inhibitory activity. What are the possible causes?

A3: If the peptide appears inactive, several factors should be considered:

  • Peptide Integrity: Verify the peptide's purity and identity. Degradation due to improper storage or handling can lead to loss of activity.[1]

  • Solubility: The peptide may have precipitated out of the assay buffer, reducing its effective concentration.[6] Visually inspect for any precipitate and consider performing a solubility test.

  • Concentration: The concentrations tested may be too low. Consider testing a higher concentration range.

  • Assay Conditions: Ensure that the pH, temperature, and buffer composition of your assay are optimal for peptide activity.

Q4: I am observing high variability between my experimental replicates. What can I do?

A4: High variability can stem from several sources.[1]

  • Pipetting Errors: Inconsistent pipetting, especially with small volumes of a concentrated stock, is a common cause. Ensure your pipettes are calibrated.

  • Peptide Aggregation: Peptides can aggregate in solution, leading to inconsistent concentrations. Gentle vortexing or sonication upon dissolution may help.

  • Cell-Based Assays: In cell-based assays, uneven cell seeding or variations in cell health can contribute to variability. Ensure your cell suspension is homogenous before plating.[3]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No Inhibitory Effect Peptide concentration is too low.Test a higher range of concentrations.
Poor peptide solubility or precipitation.Dissolve in a small amount of DMSO first, then dilute in assay buffer. Confirm solubility in the final buffer.[1]
Peptide has degraded.Use a fresh aliquot. Confirm proper storage conditions (-80°C for solutions).[1][2]
Poor Dose-Response Curve Inaccurate serial dilutions.Prepare fresh dilutions for each experiment. Calibrate pipettes.
Peptide instability in the assay medium over time.Reduce incubation time or perform a time-course experiment to assess stability.
Residual TFA (trifluoroacetic acid) from synthesis interfering with the assay.[6]If suspected, consider using a peptide that has undergone TFA removal or a different salt form.
High Background Signal Solvent interference.Run a vehicle control with the solvent (e.g., DMSO) at the highest concentration used in the experiment to ensure it has no effect.[3]
Peptide has intrinsic fluorescence (for fluorescence-based assays).Measure the fluorescence of the peptide alone in the assay buffer.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening.

  • Initial Dissolution: Add a small amount of high-purity DMSO to the vial to dissolve the peptide and create a high-concentration stock solution (e.g., 10 mM). Gently vortex to ensure complete dissolution.

  • Aliquoting: Dispense the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -80°C until use.

Protocol 2: Generic In Vitro Enzyme Inhibition Assay (e.g., for a Protease)

This is a template protocol and should be optimized for the specific enzyme and substrate being used.

  • Prepare Reagents:

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

    • Enzyme Solution: Dilute the enzyme stock to the desired working concentration in the assay buffer.

    • Substrate Solution: Dilute the fluorogenic substrate to its working concentration in the assay buffer.

    • Peptide Inhibitor: Thaw an aliquot of the this compound stock solution. Perform serial dilutions in the assay buffer to achieve a range of final concentrations (e.g., 1 nM to 100 µM).

  • Assay Procedure (96-well plate format):

    • Add the peptide inhibitor dilutions to the wells of a microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Add the enzyme solution to all wells except the negative control.

    • Incubate the plate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate solution to all wells.

  • Data Acquisition:

    • Immediately begin reading the fluorescence signal at appropriate excitation and emission wavelengths using a plate reader.

    • Collect data at regular intervals for a set period (e.g., 30-60 minutes).

  • Data Analysis:

    • Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

    • Calculate the percentage of inhibition relative to the positive control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Visualizations

Workflow_for_Peptide_Concentration_Optimization start Start: Lyophilized Peptide dissolve Prepare Stock Solution (e.g., 10 mM in DMSO) start->dissolve broad_screen Broad Range Screen (e.g., 1 nM to 100 µM) dissolve->broad_screen analyze1 Analyze Results: Identify Activity Range broad_screen->analyze1 no_activity No Activity? analyze1->no_activity troubleshoot Troubleshoot: Solubility, Integrity, Assay no_activity->troubleshoot Yes narrow_screen Narrow Range Screen (Dose-Response Curve) no_activity->narrow_screen No troubleshoot->broad_screen ic50 Calculate IC50 narrow_screen->ic50 end Optimized Concentration for Further Experiments ic50->end

Caption: Workflow for Peptide Concentration Optimization.

Troubleshooting_Logic_for_No_Inhibitory_Effect start Problem: No Inhibitory Effect Observed q1 Is the peptide fully dissolved in assay buffer? start->q1 solubility Action: Check for precipitate. Try a different solvent system (e.g., use DMSO stock). q1->solubility No q2 Was the concentration range high enough? q1->q2 Yes solubility->start concentration Action: Test a higher concentration range. q2->concentration No q3 Was the peptide stored correctly? (Aliquot, -80°C) q2->q3 Yes concentration->start storage Action: Use a fresh aliquot. Verify storage conditions. q3->storage No q4 Are assay conditions optimal? (pH, temp, controls) q3->q4 Yes storage->start assay Action: Validate assay with a known inhibitor. Check buffer. q4->assay No end Problem Resolved q4->end Yes assay->start

Caption: Troubleshooting Logic for No Inhibitory Effect.

Simplified_Enzyme_Inhibition_Pathway cluster_0 Normal Enzymatic Reaction cluster_1 Inhibited Reaction Enzyme Enzyme Product Product Enzyme->Product catalyzes Substrate Substrate Substrate->Enzyme binds to Inhibitor This compound InhibitedEnzyme Inhibited Enzyme Inhibitor->InhibitedEnzyme binds to Enzyme NoProduct No Product Formation InhibitedEnzyme->NoProduct results in

Caption: Simplified Enzyme-Inhibitor Interaction.

References

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of the peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing the lyophilized peptide?

A1: For optimal stability, lyophilized this compound should be stored in a tightly sealed container at -20°C or -80°C.[1] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent moisture condensation, which can compromise the peptide's stability.[1][2] For peptides prone to oxidation, purging the container with an inert gas like nitrogen or argon is also recommended.

Q2: How should I store the peptide once it is in solution?

A2: Peptide solutions are significantly less stable than their lyophilized form. Once reconstituted, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[1] These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. For optimal stability in solution, maintaining a pH between 5 and 6 is advisable.[1]

Q3: What are the primary degradation pathways for this peptide?

A3: Like most peptides, this compound is susceptible to several chemical degradation pathways. The presence of a Glutamine (Gln) residue makes it susceptible to deamidation, especially under neutral or alkaline conditions.[3][4] Other potential degradation routes include hydrolysis of peptide bonds, particularly at extreme pH values, and oxidation of the Tyrosine (Tyr) residue, which can be accelerated by exposure to light and atmospheric oxygen.

Q4: I am having trouble dissolving the peptide. What should I do?

A4: The solubility of a peptide is largely determined by its amino acid composition. This compound contains a mix of hydrophobic (Val, aIle, aTyr) and hydrophilic (Gln, Lys) residues. If you encounter solubility issues in aqueous buffers, it is recommended to first dissolve the peptide in a minimal amount of an organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[3][5][6][7] Once fully dissolved, the solution can be slowly added dropwise to your aqueous buffer with constant stirring to reach the desired final concentration. It is always advisable to test the solubility with a small amount of the peptide before dissolving the entire sample.[5][6][7]

Troubleshooting Guides

Issue 1: Peptide solution appears cloudy or shows visible precipitates.
  • Cause: This may indicate that the peptide has reached its solubility limit in the current solvent or that it is aggregating. Aggregation is a common issue with peptides containing hydrophobic residues.

  • Solution:

    • Sonication: Briefly sonicate the solution in an ice bath to aid dissolution and break up aggregates.[5]

    • pH Adjustment: The net charge of the peptide can influence its solubility. Since this peptide has a free lysine (B10760008) side chain, it will have a net positive charge at neutral pH. If solubility is poor, adjusting the pH slightly away from its isoelectric point may help.

    • Use of Chaotropic Agents: For persistent aggregation, consider dissolving the peptide in a buffer containing a chaotropic agent like 6 M guanidine (B92328) hydrochloride or 8 M urea, followed by dilution.[6]

Issue 2: Inconsistent results in biological assays.
  • Cause: This could be due to inaccurate peptide concentration resulting from incomplete solubilization, degradation of the peptide over time, or adsorption to plasticware.

  • Solution:

    • Verify Concentration: After dissolution, confirm the peptide concentration using a quantitative method such as UV spectroscopy (measuring absorbance at 280 nm for the tyrosine residue) or a peptide-specific colorimetric assay.

    • Fresh Preparations: Use freshly prepared solutions for your experiments whenever possible. If using frozen aliquots, thaw them immediately before use and avoid repeated freeze-thaw cycles.

    • Use Low-Binding Labware: To minimize loss due to adsorption, consider using low-protein-binding microcentrifuge tubes and pipette tips.

Stability and Storage Conditions Summary

FormStorage TemperatureRecommended DurationKey Considerations
Lyophilized Powder -20°C or -80°C>1 year[6]Store in a desiccator, protect from light.[1] Allow to warm to room temperature before opening.[1]
In Solution -20°CWeeks to monthsPrepare single-use aliquots to avoid freeze-thaw cycles.[1]
In Solution -80°CSeveral monthsRecommended for longer-term storage of solutions.[1]
In Solution 4°CDaysShort-term storage only. Prone to faster degradation and microbial growth.

Note: The stability of the peptide in solution is highly dependent on the solvent, pH, and presence of proteases. The provided durations are general guidelines.

Experimental Protocols

Protocol 1: Peptide Solubility Testing

This protocol provides a systematic approach to determining the optimal solvent for this compound.

  • Initial Assessment:

    • Weigh a small amount of the lyophilized peptide (e.g., 1 mg).

    • Add a small volume of sterile, deionized water (e.g., 100 µL) to achieve a concentration of 10 mg/mL.

    • Vortex the solution for 30 seconds. If the peptide does not dissolve, proceed to the next step.

  • pH Adjustment:

    • If the peptide is not soluble in water, try adding a small amount of a dilute acidic solution (e.g., 10% acetic acid) dropwise while vortexing. This peptide has a net positive charge and should be soluble in acidic conditions.[3][5][8]

  • Organic Solvents:

    • If the peptide remains insoluble, use a new 1 mg aliquot and dissolve it in a minimal volume of DMSO or DMF (e.g., 20-50 µL).

    • Once fully dissolved, slowly add this concentrated solution to your desired aqueous buffer while stirring vigorously. Do not exceed a final organic solvent concentration that is incompatible with your experimental system.

  • Enhancing Dissolution:

    • Sonication in a water bath can be used at any step to aid dissolution.[5][8]

    • Gentle warming (up to 40°C) can also be attempted, but be cautious as excessive heat can degrade the peptide.[5]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity and Stability Assessment

This protocol outlines a general reverse-phase HPLC (RP-HPLC) method to assess the purity of this compound and monitor its degradation over time.

  • Sample Preparation:

    • Prepare a stock solution of the peptide at 1 mg/mL in an appropriate solvent (e.g., water with 0.1% trifluoroacetic acid, TFA).

    • For stability studies, incubate aliquots of this stock solution under desired stress conditions (e.g., different temperatures, pH values).

    • At each time point, dilute the sample to a final concentration of 0.1 mg/mL with the mobile phase A.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point.[4]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 214 nm (for the peptide backbone) and 280 nm (for the tyrosine residue).[4]

    • Column Temperature: 30-40°C.

  • Data Analysis:

    • The purity of the peptide is calculated by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.

    • For stability studies, monitor the decrease in the main peak area and the increase in the area of degradation product peaks over time.

Visualizations

experimental_workflow cluster_peptide_prep Peptide Preparation cluster_stability_test Stability Assessment cluster_data_analysis Data Analysis lyophilized Lyophilized Peptide dissolved Dissolved in Solvent lyophilized->dissolved Solubility Test stressed Incubation under Stress Conditions dissolved->stressed hplc_analysis RP-HPLC Analysis stressed->hplc_analysis purity Purity Calculation hplc_analysis->purity degradation Degradation Kinetics hplc_analysis->degradation

Caption: Workflow for assessing peptide stability.

tau_inhibition cluster_pathway Tau Fibrillization Pathway cluster_inhibition Inhibition Mechanism tau_monomer Tau Monomers oligomers Soluble Oligomers tau_monomer->oligomers protofibrils Protofibrils oligomers->protofibrils block phf Paired Helical Filaments (PHFs) protofibrils->phf peptide This compound peptide->tau_monomer Binds to monomers peptide->oligomers Blocks elongation peptide->block Inhibits aggregation

Caption: Inhibition of Tau fibrillization by this compound.

References

Technical Support Center: Investigating Off-Target Effects of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for investigating the potential off-target effects of the tau fibrillization inhibitor, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2.

Frequently Asked Questions (FAQs)

Q1: What is the known primary target of this compound?

This compound is a N-amino peptide designed to selectively inhibit the fibrillization of the tau protein. It is effective at blocking the cellular seeding of endogenous tau by interacting with monomeric or fibrillar forms of extracellular tau and is primarily investigated for its potential therapeutic role in neurodegenerative diseases such as Alzheimer's disease.[1]

Q2: Why is it important to investigate the off-target effects of this peptide?

While this compound is designed for a specific target, like many therapeutic candidates, it may interact with other proteins or cellular components. These unintended interactions, or off-target effects, can lead to unforeseen biological consequences, toxicity, or reduced efficacy. A thorough investigation of off-target effects is crucial for a comprehensive safety and efficacy profile.[2][3][4]

Q3: What are the common initial steps to assess potential off-target effects?

A typical initial workflow involves a combination of in silico predictions and in vitro screening. Computational modeling can predict potential off-target interactions based on the peptide's structure. This is often followed by broad-spectrum screening assays, such as kinase profiling and receptor binding panels, to experimentally identify unintended molecular interactions.

Troubleshooting Guides

Issue 1: Unexpected Cellular Phenotype Observed

You've treated cells with this compound and observe a phenotype inconsistent with tau aggregation inhibition.

  • Possible Cause: The peptide may be interacting with an off-target protein, triggering an unintended signaling pathway.

  • Troubleshooting Steps:

    • Target Engagement Confirmation: First, confirm that the peptide is engaging with its intended target, tau, in your cellular model. The Cellular Thermal Shift Assay (CETSA) is a valuable tool for this.[5][6][7][8][9]

    • Broad Kinase Screening: Peptides can often interact with kinases.[4] Perform a kinase profiling assay against a broad panel of kinases to identify any potential off-target kinase inhibition or activation.[10][11][12][13]

    • Receptor Binding Assays: Evaluate the peptide's binding affinity against a panel of common receptors to rule out unintended receptor modulation.[14][15][16][17]

    • Proteome-Wide Analysis: Employ chemoproteomics or mass spectrometry-based thermal proteome profiling (TPP) to identify a wider range of potential off-target proteins.[6][10]

Issue 2: Inconsistent Results in Binding Assays

Your in vitro binding assays for potential off-targets show high variability or poor reproducibility.

  • Possible Cause: Peptide instability, adsorption to labware, or inappropriate assay conditions can lead to inconsistent results.[14][15]

  • Troubleshooting Steps:

    • Optimize Assay Conditions: Systematically vary parameters such as buffer composition, pH, ionic strength, and incubation time. The inclusion of carrier proteins like BSA can help reduce non-specific binding.[14][15]

    • Control for Peptide Stability: Assess the stability of the peptide under your experimental conditions using techniques like HPLC-MS. Consider including protease inhibitors if degradation is suspected.

    • Use Pre-treated Labware: To minimize adsorption, use low-binding microplates or pre-treat plates with a blocking agent like polyethyleneimine (PEI) and BSA.[14]

    • Validate with a Known Ligand: Run the assay with a known ligand for the suspected off-target to ensure the assay is performing as expected.

Experimental Protocols & Data Presentation

Cellular Thermal Shift Assay (CETSA) Protocol

CETSA is a powerful method to assess target engagement by observing the thermal stabilization of a protein upon ligand binding.[5][6][7][8][9]

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency. Treat one set of cells with this compound at various concentrations and another set with a vehicle control.

  • Heating: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thawing. Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.

  • Protein Quantification: Analyze the soluble fractions by Western blot or mass spectrometry to quantify the amount of the target protein (and potential off-targets) remaining at each temperature.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the peptide indicates target engagement and stabilization.

Data Presentation: Example CETSA Data

TreatmentTarget ProteinMelting Temperature (Tm)ΔTm (°C)
VehicleTau52.5°C-
10 µM this compoundTau56.2°C+3.7
VehicleOff-Target Kinase X48.1°C-
10 µM this compoundOff-Target Kinase X48.3°C+0.2
Kinase Profiling Protocol (Radiometric Assay)

This protocol outlines a common method for screening a compound against a panel of protein kinases.[13]

Methodology:

  • Reaction Setup: In a microplate, combine the kinase, a suitable peptide or protein substrate, cofactors, and the test compound (this compound) at various concentrations.

  • Initiate Reaction: Start the kinase reaction by adding radioisotope-labeled ATP (e.g., ³³P-γ-ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a specific period to allow for substrate phosphorylation.

  • Stop Reaction and Separate: Terminate the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP, often by spotting the mixture onto a phosphocellulose membrane that binds the substrate.

  • Quantification: Wash the membrane to remove unbound ATP and quantify the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition at each compound concentration relative to a no-compound control.

Data Presentation: Example Kinase Profiling Data

Kinase% Inhibition at 1 µM% Inhibition at 10 µMIC50 (µM)
CDK2/cyclin A5%12%>100
GSK3β8%15%>100
PKA3%9%>100
Off-Target Kinase Y45%85%1.2

Visualizations

experimental_workflow cluster_hypothesis Hypothesis Generation cluster_validation Experimental Validation cluster_characterization In-depth Characterization in_silico In Silico Screening (Predict Potential Off-Targets) cetsa Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) in_silico->cetsa Guide initial experimental focus phenotypic Unexpected Phenotype Observed in Cellular Assays phenotypic->cetsa kinase Kinase Profiling (Broad Kinase Panel) cetsa->kinase receptor Receptor Binding Assays (GPCRs, Ion Channels, etc.) cetsa->receptor dose_response Dose-Response & IC50/EC50 Determination kinase->dose_response receptor->dose_response downstream Downstream Signaling Analysis (e.g., Phosphoproteomics) dose_response->downstream in_vivo In Vivo Toxicity & Efficacy Studies downstream->in_vivo

Caption: A general workflow for investigating off-target effects.

cetsa_workflow cell_culture 1. Cell Culture & Treatment (Vehicle vs. Peptide) heating 2. Heating of Cell Lysate (Temperature Gradient) cell_culture->heating lysis 3. Cell Lysis & Centrifugation (Separate Soluble/Insoluble) heating->lysis analysis 4. Protein Analysis (Western Blot or Mass Spec) lysis->analysis melting_curve 5. Generate Melting Curve (Plot Soluble Protein vs. Temp) analysis->melting_curve shift Thermal Shift Indicates Target Engagement melting_curve->shift

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

signaling_pathway peptide This compound tau Tau Protein (Intended Target) peptide->tau Binds off_target Off-Target Kinase peptide->off_target Binds (Unintended) fibrillization Inhibition of Tau Fibrillization tau->fibrillization Leads to substrate Downstream Substrate off_target->substrate Phosphorylates cellular_effect Unintended Cellular Effect substrate->cellular_effect Triggers

Caption: Potential on-target vs. off-target signaling pathways.

References

Improving the efficacy of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the efficacy of the tau aggregation inhibitor, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, in various assays.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My peptide is precipitating out of solution. How can I improve its solubility?

A1: this compound is a modified peptide and may exhibit limited solubility in aqueous buffers. Here is a systematic approach to solubilization:

  • Initial Solubilization: Start by dissolving the lyophilized peptide in a small amount of sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.

  • Aqueous Dilution: For your working solution, perform a stepwise dilution of the DMSO stock into your desired aqueous assay buffer (e.g., PBS, pH 7.4). Add the peptide stock solution to the buffer while vortexing to avoid localized high concentrations that can lead to precipitation.

  • Final DMSO Concentration: Aim to keep the final concentration of DMSO in your assay below 0.5% (v/v), as higher concentrations may affect protein aggregation and cellular health.

Q2: I am observing inconsistent results or lower than expected inhibition in my Thioflavin T (ThT) assay. What are the possible causes?

A2: Inconsistent results in a ThT assay can arise from several factors. Consider the following troubleshooting steps:

  • Peptide Aggregation: The inhibitor peptide itself may be forming small aggregates that can interfere with the assay. Before use, briefly sonicate the peptide stock solution.

  • Reagent Quality: Ensure your Thioflavin T reagent is fresh and has been stored protected from light. Filter the ThT stock solution through a 0.22 µm filter before use.

  • Assay Conditions: The kinetics of tau aggregation are sensitive to pH, temperature, and ionic strength. Maintain consistent buffer conditions across all experiments.

  • Pipetting Accuracy: Inaccurate pipetting, especially of the inhibitor, can lead to significant variations in the final concentration and observed efficacy. Use calibrated pipettes and proper technique.

Q3: My results in the cellular tau seeding assay are not showing a clear dose-response. What could be the issue?

A3: Cellular assays introduce additional complexities. Here are some factors to investigate:

  • Cellular Uptake: The efficiency of peptide uptake by cells can vary. Ensure that the incubation time is sufficient for the peptide to enter the cells and interact with tau seeds.

  • Peptide Stability: While this peptide is designed for improved stability, degradation in cell culture media over long incubation periods is possible. Consider refreshing the media with a new dose of the inhibitor during extended experiments.

  • Cytotoxicity: At high concentrations, the peptide or the DMSO vehicle may exert cytotoxic effects, leading to confounding results. Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range of the peptide for your specific cell line.

  • FRET Signal Interference: If using a FRET-based assay, ensure that the peptide itself does not have intrinsic fluorescence at the excitation and emission wavelengths used for CFP and YFP. Run a control with cells treated with the peptide alone to check for background fluorescence.

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound in key assays as reported in the literature.

Table 1: Inhibition of Tau Fibrillization (Thioflavin T Assay)

Inhibitor Concentration% Inhibition of TauP301L Aggregation
20 µMSignificant reduction in ThT fluorescence

Data presented is qualitative based on graphical representation in existing literature. Specific IC50 values may vary based on experimental conditions.

Table 2: Inhibition of Cellular Tau Seeding (FRET-based Assay)

Treatment Condition% Inhibition of Tau Seeding
Pre-incubation with Tau FibrilsEffective blocking of cellular seeding
Co-treatment with Tau FibrilsEffective blocking of cellular seeding

This peptide has been shown to be effective at blocking the cellular seeding of endogenous tau by interacting with both monomeric and fibrillar forms of extracellular tau.

Experimental Protocols

Protocol 1: Thioflavin T (ThT) Tau Aggregation Assay

This protocol is adapted from standard methods for monitoring tau fibrillization in vitro.

Materials:

  • Recombinant tau protein (e.g., TauP301L mutant)

  • This compound

  • Heparin sodium salt

  • Thioflavin T (ThT)

  • Phosphate-buffered saline (PBS), pH 7.4

  • DMSO

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare a 1 mM stock solution of ThT in sterile water and filter through a 0.22 µm syringe filter. Store protected from light.

  • Prepare a stock solution of this compound in DMSO.

  • Prepare the reaction mixture: In each well of the 96-well plate, combine the following in order:

    • PBS buffer

    • Desired concentration of this compound (or DMSO vehicle control)

    • 10 µM recombinant tau protein

    • 10 µM heparin (to induce aggregation)

    • 25 µM ThT

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with intermittent shaking in a fluorescence plate reader.

  • Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm at regular intervals (e.g., every 15 minutes) for up to 48 hours.

  • Data Analysis: Subtract the background fluorescence of wells containing all components except the tau protein. Plot the fluorescence intensity against time to generate aggregation curves.

Protocol 2: Cellular Tau Seeding Assay using FRET

This protocol describes a common method to assess the inhibition of tau seed propagation in a cellular model.

Materials:

  • HEK293T cells stably expressing the repeat domain of tau fused to CFP and YFP (Tau-FRET biosensor cells)

  • Pre-formed tau fibrils (seeds)

  • This compound

  • Opti-MEM

  • Lipofectamine reagent

  • Flow cytometer capable of FRET analysis

Procedure:

  • Culture Tau-FRET biosensor cells to the appropriate confluency in a 24-well plate.

  • Prepare the inhibitor-seed mixture:

    • In separate tubes, pre-incubate the pre-formed tau fibrils with varying concentrations of this compound (or DMSO vehicle control) in Opti-MEM for 1 hour at room temperature.

  • Prepare the transfection complexes: Add the inhibitor-seed mixture to the Lipofectamine reagent according to the manufacturer's instructions and incubate to allow complex formation.

  • Treat the cells: Add the transfection complexes to the Tau-FRET biosensor cells and incubate for 48 hours.

  • Harvest and analyze the cells:

    • Wash the cells with PBS and detach them using trypsin.

    • Resuspend the cells in PBS for flow cytometry analysis.

    • Analyze the cells using a flow cytometer equipped with lasers for CFP and YFP excitation and detection.

  • Data Analysis: The FRET signal is quantified as the percentage of FRET-positive cells multiplied by the median fluorescence intensity of the FRET-positive population. Compare the FRET signal in inhibitor-treated cells to the control to determine the percentage of inhibition.

Visualizations

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the quality control and purity assessment of the synthetic peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a known inhibitor of Tau protein fibrillization.[1][2][3] It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity level for this compound to be used in in-vitro cellular assays?

For applications such as in-vitro bioassays and cellular studies, a purity level of >95% is generally recommended.[4][5] For preliminary screening, a lower purity of >85% might be acceptable, but for quantitative and cell-based assays, higher purity is crucial to avoid confounding results from impurities.[4][6]

Q2: What are the common impurities observed during the synthesis of this compound?

Common impurities in synthetic peptides arise from the solid-phase peptide synthesis (SPPS) process and can include:

  • Deletion sequences: Peptides missing one or more amino acid residues.

  • Truncated sequences: Peptides that are shorter than the target sequence.

  • Incompletely deprotected peptides: Peptides still carrying protecting groups on their side chains.

  • Oxidized peptides: Particularly the Tyrosine residue can be susceptible to oxidation.

  • Diastereomers: Racemization of amino acids can occur during synthesis.

Q3: How should I properly store and handle the lyophilized peptide?

Lyophilized this compound should be stored at -20°C or colder in a desiccator to prevent degradation from moisture and temperature fluctuations. Before use, allow the vial to equilibrate to room temperature before opening to minimize condensation. For preparing stock solutions, use high-purity solvents like sterile water or a buffer suitable for your experiment.

Q4: My peptide appears to have low solubility. What can I do?

If you encounter solubility issues, consider the following:

  • Sonication: Brief sonication can help dissolve the peptide.

  • pH adjustment: The net charge of the peptide can be altered by adjusting the pH, which may improve solubility.

  • Organic solvents: For very hydrophobic peptides, a small amount of a biocompatible organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by dilution with the aqueous buffer.

Troubleshooting Guide

This guide addresses common issues encountered during the quality control analysis of this compound.

Issue Possible Cause(s) Recommended Action(s)
HPLC: Broad or Tailing Peaks 1. Poor sample solubility. 2. Column contamination or degradation. 3. Inappropriate mobile phase pH.1. Ensure complete dissolution of the peptide in the mobile phase or a suitable solvent. 2. Wash the column with a strong solvent or replace it if necessary. 3. Adjust the mobile phase pH to optimize peak shape.
HPLC: Multiple Peaks Detected 1. Presence of impurities (deletion, truncated sequences). 2. Peptide degradation. 3. Aggregation of the peptide.1. Confirm the identity of the main peak and impurities by Mass Spectrometry. 2. Store the peptide properly and use fresh solutions. 3. Use a denaturing agent in the mobile phase or adjust the pH.
Mass Spectrometry: No or Low Signal 1. Poor ionization of the peptide. 2. Presence of ion-suppressing agents (e.g., TFA). 3. Low peptide concentration.1. Optimize MS parameters (e.g., electrospray voltage). 2. Use a mobile phase with a volatile buffer like formic acid instead of TFA. 3. Concentrate the sample or inject a larger volume.
Mass Spectrometry: Unexpected Molecular Weight 1. Presence of protecting groups. 2. Adduct formation (e.g., sodium, potassium). 3. Post-translational modifications (e.g., oxidation).1. Review the synthesis and deprotection steps. 2. Check for common adducts in the mass spectrum. 3. Analyze the peptide for potential modifications.
Amino Acid Analysis: Incorrect Amino Acid Ratios 1. Incomplete hydrolysis. 2. Degradation of certain amino acids during hydrolysis (e.g., Gln to Glu). 3. Inaccurate quantification.1. Optimize hydrolysis time and temperature. 2. Use appropriate standards to correct for amino acid degradation. 3. Ensure proper calibration of the amino acid analyzer.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound
Parameter Specification Method
Appearance White to off-white lyophilized powderVisual Inspection
Purity (by HPLC) ≥ 95%Reversed-Phase HPLC
Identity (by MS) Conforms to the expected molecular weightMass Spectrometry
Amino Acid Composition Conforms to the theoretical compositionAmino Acid Analysis
Peptide Content ≥ 80%Amino Acid Analysis
Table 2: Example HPLC Purity Data
Peak Number Retention Time (min) Area (%) Identity
112.596.2This compound
211.81.5Deletion sequence (-Val)
313.11.1Oxidized peptide (+16 Da)
4Others1.2Minor unidentified impurities
Table 3: Example Mass Spectrometry Data
Parameter Result
Theoretical Molecular Weight 819.99 g/mol [2]
Observed Molecular Weight (M+H)⁺ 820.5 Da
Observed Molecular Weight (M+2H)²⁺/2 410.8 Da

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is used to determine the purity of the peptide.

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile (B52724).

  • Gradient: 5% to 65% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.[7]

  • Detection: UV at 214 nm.[7]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the peptide in Mobile Phase A to a concentration of 1 mg/mL.[7]

Mass Spectrometry (MS)

This method is used to confirm the molecular weight of the peptide.

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion mode.

  • Mobile Phase: 50% acetonitrile in water with 0.1% formic acid.

  • Flow Rate: 0.2 mL/min.

  • Sample Preparation: Dilute the peptide solution from the HPLC preparation to approximately 10 µg/mL in the mobile phase.

Amino Acid Analysis (AAA)

This method is used to determine the amino acid composition and quantify the peptide content.

  • Hydrolysis:

    • Accurately weigh about 1 mg of the peptide into a hydrolysis tube.

    • Add 200 µL of 6 M HCl containing 1% phenol.

    • Seal the tube under vacuum.

    • Heat at 110°C for 24 hours.[7]

    • After cooling, open the tube and evaporate the HCl.

  • Analysis:

    • Reconstitute the dried hydrolysate in a loading buffer.

    • Analyze the sample using an amino acid analyzer with post-column ninhydrin (B49086) derivatization.[8][9]

    • Quantify the amino acids by comparing their peak areas to those of known standards.

Visualization

Signaling Pathway of Tau Protein Aggregation

The following diagram illustrates a simplified signaling pathway involved in Tau protein phosphorylation and aggregation, which is relevant to the mechanism of action of this compound. The peptide is known to inhibit the fibrillization of Tau protein.[1][2][3]

Tau_Aggregation_Pathway cluster_upstream Upstream Kinases cluster_tau Tau Protein State cluster_inhibitor Inhibitory Action GSK3b GSK3β CDK5 CDK5 pTau Hyperphosphorylated Tau GSK3b->pTau Phosphorylation AMPK AMPK CDK5->pTau Phosphorylation AMPK->pTau Phosphorylation Tau Soluble Tau TauAggregates Tau Aggregates (NFTs) pTau->TauAggregates Aggregation Peptide This compound Peptide->TauAggregates Inhibition QC_Workflow start Start: Lyophilized Peptide dissolve Dissolve in Aqueous Buffer start->dissolve hplc RP-HPLC Analysis dissolve->hplc ms Mass Spectrometry Analysis dissolve->ms aaa Amino Acid Analysis dissolve->aaa purity Assess Purity (>95%?) hplc->purity identity Confirm Identity (Correct Mass?) ms->identity composition Verify Composition (Correct Ratios?) aaa->composition purity->identity Pass fail QC Fail: Further Purification/ Resynthesis purity->fail Fail identity->composition Pass identity->fail Fail pass QC Pass composition->pass Pass composition->fail Fail

References

Avoiding freeze-thaw cycles with Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 aliquots

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper handling and storage of the tau fibrillization inhibitor peptide, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, with a focus on avoiding detrimental freeze-thaw cycles through aliquoting.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store the lyophilized this compound peptide upon receipt?

A1: For long-term storage, the lyophilized peptide should be stored at -20°C or colder, protected from light.[1][2][3] Before opening, it is crucial to allow the vial to warm to room temperature in a desiccator to prevent condensation, as moisture can significantly decrease the peptide's stability.[1][4]

Q2: Why is it important to avoid repeated freeze-thaw cycles with the peptide solution?

A2: Repeated freeze-thaw cycles can lead to peptide degradation, denaturation, and aggregation.[5][6] This can result in a loss of biological activity and inaccurate experimental results. Aliquoting the reconstituted peptide into single-use volumes is the most effective way to prevent this.[5][7]

Q3: What is the recommended solvent for reconstituting this compound?

A3: The optimal solvent depends on the peptide's sequence and modifications. For this compound, which has both N-terminal acetylation and C-terminal amidation, starting with a small amount of a sterile, high-purity organic solvent like dimethyl sulfoxide (B87167) (DMSO) is recommended, followed by dilution with a sterile aqueous buffer (e.g., PBS at pH 7.0-7.5).[2] The N-terminal acetylation and C-terminal amidation can decrease aqueous solubility.[8][9][10] Always test the solubility of a small amount of the peptide first.

Q4: How should I prepare aliquots of the reconstituted peptide?

A4: Once the peptide is fully dissolved, dispense the solution into single-use, low-protein-binding microcentrifuge tubes. The volume of each aliquot should be appropriate for a single experiment. Clearly label each aliquot with the peptide name, concentration, and date of preparation.

Q5: What is the recommended storage condition for the peptide aliquots?

A5: Peptide aliquots in solution should be stored at -20°C or, for longer-term storage, at -80°C.[1] The shelf-life of peptides in solution is limited, and using sterile buffers (pH 5-6) can help prolong storage life.[1][3]

Troubleshooting Guide

Issue Possible Cause Solution
Peptide will not dissolve in aqueous buffer. The peptide has low aqueous solubility due to its hydrophobic residues and terminal modifications.First, attempt to dissolve the peptide in a minimal amount of an organic solvent like DMSO. Then, slowly add the aqueous buffer while vortexing to reach the desired final concentration. Gentle warming (up to 40°C) or sonication can also aid in solubilization.[2]
Precipitate forms in the peptide solution after storage. The peptide is aggregating or precipitating out of solution due to factors like concentration, pH, or temperature fluctuations.Ensure the storage buffer is optimal for the peptide. If using an organic solvent for initial dissolution, ensure the final concentration in the aqueous buffer is not too high. Consider re-filtering the solution through a 0.22 µm filter.
Loss of peptide activity in experiments. The peptide may have degraded due to improper storage, handling, or multiple freeze-thaw cycles.Always use freshly thawed, single-use aliquots for each experiment. Ensure the lyophilized peptide and reconstituted solutions are stored at the correct temperatures and protected from light.
Inconsistent experimental results between different aliquots. This could be due to inaccurate pipetting when creating aliquots or degradation of some aliquots.Use calibrated pipettes to ensure accurate and consistent aliquot volumes. Store all aliquots under the same conditions and avoid repeated temperature fluctuations for the entire batch.

Peptide Stability Overview

The following table summarizes general stability guidelines for peptides like this compound. Specific stability data should be obtained from the Certificate of Analysis provided by the manufacturer.

Storage Condition Lyophilized Peptide Reconstituted in Aqueous Buffer Reconstituted in DMSO/Aqueous Buffer
-80°C YearsMonths to a year (aliquoted)Months to a year (aliquoted)
-20°C Several years[6]Weeks to months (aliquoted)[1]Weeks to months (aliquoted)
4°C Not Recommended (short-term only)Days (up to a week)[1]Days
Room Temperature Not RecommendedHoursHours

Experimental Protocols

Protocol 1: Reconstitution of this compound
  • Preparation: Allow the vial of lyophilized peptide to warm to room temperature in a desiccator for at least 15-20 minutes.

  • Solvent Addition: Based on the desired stock concentration, calculate the required volume of solvent. Start by adding a minimal amount of sterile DMSO to the vial to dissolve the peptide.

  • Vortexing: Gently vortex the vial to ensure the peptide is fully dissolved in the organic solvent.

  • Dilution: Slowly add the desired sterile aqueous buffer (e.g., PBS, pH 7.2) to the vial while vortexing to reach the final desired concentration.

  • Final Check: Visually inspect the solution to ensure there is no precipitate. If precipitate is observed, refer to the troubleshooting guide.

Protocol 2: Aliquoting and Storage of Reconstituted Peptide
  • Preparation: Label sterile, low-protein-binding microcentrifuge tubes with the peptide name, concentration, and date.

  • Dispensing: Using a calibrated pipette, dispense the desired volume of the reconstituted peptide solution into each labeled tube.

  • Storage: Immediately cap the tubes and store them at -20°C for short-term storage or -80°C for long-term storage.

  • Record Keeping: Maintain a log of the number of aliquots and their storage location.

Visual Guides

Reconstitution_Workflow cluster_prep Preparation cluster_dissolve Dissolution cluster_dilute Dilution & Aliquoting cluster_store Storage start Start: Lyophilized Peptide Vial warm Warm to Room Temp in Desiccator start->warm add_dmso Add Minimal Sterile DMSO warm->add_dmso vortex1 Gently Vortex add_dmso->vortex1 add_buffer Add Aqueous Buffer (e.g., PBS) vortex1->add_buffer vortex2 Gently Vortex add_buffer->vortex2 aliquot Dispense into Single-Use Aliquots vortex2->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for peptide reconstitution and aliquoting.

Freeze_Thaw_Logic start Need to use peptide? is_aliquoted Is peptide solution already aliquoted? start->is_aliquoted reconstitute Reconstitute lyophilized peptide is_aliquoted->reconstitute No thaw_one Thaw one aliquot is_aliquoted->thaw_one Yes aliquot Create single-use aliquots reconstitute->aliquot aliquot->thaw_one use_peptide Use in experiment thaw_one->use_peptide refreeze Refreeze remaining solution? use_peptide->refreeze degradation Risk of Peptide Degradation refreeze->use_peptide No (Discard) refreeze->degradation Yes

Caption: Decision tree for avoiding freeze-thaw cycles.

References

Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 interference in high-throughput screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the tau fibrillization inhibitor, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is an N-acetylated and C-terminally amidated heptapeptide. Its primary role is to selectively inhibit the fibrillization of the tau protein.[1] It is effective at blocking the cellular seeding of endogenous tau by interacting with monomeric or fibrillar forms of extracellular tau.[1] This makes it a valuable tool for studying neurodegenerative diseases like Alzheimer's.[1]

Q2: What are the basic physicochemical properties of this compound?

A summary of the key properties of this peptide is provided in the table below.

PropertyValueReference
Molecular FormulaC₃₈H₆₅N₁₁O₉[2]
Molecular Weight819.99 g/mol [2]
FormSolid[2]
Key ResiduesValine (Val), Glutamine (Gln), Isoleucine (aIle), Tyrosine (aTyr), Lysine (B10760008) (Lys)N/A

Q3: In which types of HTS assays is this compound typically used?

This peptide is primarily screened in assays designed to identify inhibitors of tau protein aggregation. A common method involves monitoring tau fibrillization using Thioflavin T (ThT) fluorescence, which increases upon binding to tau fibrils.[3][4][5] Other formats include fluorescence polarization (FP) assays and cell-based assays that measure tau aggregation.[3]

Troubleshooting Guide

Researchers may encounter false positives or negatives during HTS campaigns with this compound due to various interference mechanisms. This guide addresses potential issues and provides mitigation strategies.

Issue 1: False Positives due to Assay Technology Interference

False positives are a common challenge in HTS, where a compound appears to be active but is not acting on the intended biological target.[6]

Possible Causes & Solutions

CauseTroubleshooting Steps
Autofluorescence of the Peptide: The presence of a tyrosine residue in the peptide sequence can lead to intrinsic fluorescence.[7] This can interfere with fluorescence-based assays (e.g., ThT, FRET), causing a false-positive signal.1. Pre-read the plate: Before adding assay reagents, read the plate containing only the peptide to measure its background fluorescence. Subtract this value from the final signal.2. Use a red-shifted dye: If possible, switch to a fluorescent dye that excites and emits at longer wavelengths to minimize overlap with the peptide's potential fluorescence.[8]3. Employ orthogonal assays: Validate hits using a non-fluorescence-based method, such as a sedimentation assay followed by Western blot or a label-free technology like Surface Plasmon Resonance (SPR).[4]
Peptide Aggregation: Peptides, particularly those with hydrophobic residues like Valine and Isoleucine, can be prone to aggregation in aqueous solutions.[9] These aggregates can interfere with assay signals in multiple ways, including light scattering and nonspecific protein binding, leading to false positives.[9]1. Include detergent: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) to the assay buffer to help prevent peptide aggregation.[9]2. Solubility check: Visually inspect the wells for precipitation. Perform dynamic light scattering (DLS) on the peptide stock solution to check for pre-existing aggregates.3. Vary peptide concentration: Test a range of peptide concentrations to identify a window where it is soluble and does not aggregate.
Metal Chelation: Peptides containing residues like glutamine and lysine can potentially chelate metal ions present as impurities in buffer components.[10] If the assay is sensitive to metal ion concentration, this can lead to false signals.1. Add a chelating agent: Include a mild chelating agent like EDTA in the assay buffer as a control to see if it reverses the observed effect.2. Use high-purity reagents: Ensure all buffer components are of high purity to minimize metal contamination.

Issue 2: Inconsistent or Non-Reproducible Results

Variability in assay results can obscure real hits and lead to wasted resources.

Possible Causes & Solutions

CauseTroubleshooting Steps
Poor Peptide Solubility: Incomplete solubilization of the peptide can lead to inconsistent concentrations across the assay plate.1. Optimize solvent: While typically dissolved in DMSO, ensure the final concentration in the aqueous assay buffer does not exceed the peptide's solubility limit. Test different stock concentrations and final dilutions.2. Sonication: Briefly sonicate the peptide stock solution to aid dissolution.
Edge Effects: Evaporation from the outer wells of a microplate can lead to increased concentrations of assay components, causing artificially high signals.1. Use a plate sealer: Apply an adhesive plate seal during incubations to minimize evaporation.2. Avoid outer wells: If possible, do not use the outermost wells for experimental samples. Fill them with buffer or media instead.
Reagent Degradation: The peptide or other critical reagents may degrade over time, especially with improper storage.1. Proper storage: Store the peptide as recommended by the manufacturer, typically desiccated at -20°C or -80°C. Aliquot upon receipt to avoid repeated freeze-thaw cycles.2. Fresh reagents: Prepare fresh solutions of critical reagents like ATP (for kinase assays) for each experiment.

Experimental Protocols

1. Tau Fibrillization Assay using Thioflavin T (ThT)

This protocol is a common HTS method for identifying inhibitors of tau aggregation.

  • Materials:

    • Recombinant tau protein (e.g., K18 fragment)

    • Heparin (inducer of aggregation)

    • Thioflavin T (ThT)

    • This compound

    • Assay Buffer: 100 mM Sodium Acetate, pH 7.0

    • 384-well, black, clear-bottom microplates

  • Procedure:

    • Prepare a solution of tau protein (e.g., 20 µM) and heparin (e.g., 20 µM) in the assay buffer.

    • Dispense the tau-heparin mixture into the wells of the microplate.

    • Add this compound or other test compounds to the wells at the desired final concentrations. Include positive (known inhibitor) and negative (vehicle, e.g., DMSO) controls.

    • Incubate the plate at 37°C for 18-24 hours to allow for fibril formation.[4]

    • After incubation, add ThT solution to each well to a final concentration of approximately 25 µM.[4]

    • Incubate for an additional 1 hour at room temperature, protected from light.

    • Read the fluorescence on a plate reader with excitation at ~450 nm and emission at ~485 nm.[5]

  • Data Analysis:

    • Inhibitor activity is determined by a decrease in the ThT fluorescence signal compared to the negative control.

2. Orthogonal Hit Confirmation: Sedimentation Assay

This assay is used to validate hits from the primary screen by physically separating aggregated tau from soluble tau.

  • Materials:

    • Samples from the ThT fibrillization assay

    • Sucrose (B13894) cushion (e.g., 25% sucrose in assay buffer)

    • SDS-PAGE reagents and equipment

    • Anti-tau antibody for Western blotting

  • Procedure:

    • Take an aliquot from the wells of the completed ThT assay.

    • Layer the sample onto a sucrose cushion in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., 186,000 x g) for 30 minutes.[4]

    • Carefully separate the supernatant (containing soluble tau) from the pellet (containing aggregated tau fibrils).

    • Resuspend the pellet in a volume of buffer equal to the supernatant volume.

    • Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Western blotting using an anti-tau antibody.

  • Data Analysis:

    • A true inhibitor will show an increase in the amount of tau protein in the supernatant fraction and a corresponding decrease in the pellet fraction compared to the negative control.

Visualizations

Below are diagrams illustrating key workflows and concepts related to troubleshooting HTS interference.

HTS_Troubleshooting_Workflow cluster_primary_screen Primary HTS cluster_hit_identification Hit Identification cluster_troubleshooting Troubleshooting & Validation Primary_Screen Run Primary Screen (e.g., ThT Assay) Identify_Hits Identify Potential Hits (Signal Decrease) Primary_Screen->Identify_Hits Check_Fluorescence Autofluorescence Check (Pre-read Plate) Identify_Hits->Check_Fluorescence Check_Aggregation Aggregation Check (Add Detergent) Identify_Hits->Check_Aggregation Orthogonal_Assay Orthogonal Assay (Sedimentation) Check_Fluorescence->Orthogonal_Assay False_Positive False Positive Check_Fluorescence->False_Positive Check_Aggregation->Orthogonal_Assay Check_Aggregation->False_Positive Validated_Hit Validated Hit Orthogonal_Assay->Validated_Hit

Caption: A logical workflow for hit validation and troubleshooting.

Interference_Mechanisms cluster_interference Potential Interference Mechanisms Peptide This compound Autofluorescence Autofluorescence (Tyrosine Residue) Peptide->Autofluorescence Aggregation Aggregation (Hydrophobic Residues) Peptide->Aggregation Chelation Metal Chelation (Gln, Lys Residues) Peptide->Chelation Assay_Signal HTS Assay Signal Autofluorescence->Assay_Signal Aggregation->Assay_Signal Chelation->Assay_Signal False_Signal False Positive/Negative Assay_Signal->False_Signal

Caption: Potential interference mechanisms of the peptide in HTS assays.

References

Validation & Comparative

In Vivo Validation of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: A Comparative Guide to Tau Fibrillization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the N-amino peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 with other notable tau aggregation inhibitors. While in vivo data for this compound is not yet publicly available, this document summarizes its potent in vitro activity and presents a comparative analysis against compounds with established in vivo efficacy. This guide aims to inform researchers on the current landscape of tau fibrillization inhibitors and to highlight the therapeutic potential of this compound, pending further in vivo validation.

Introduction to this compound

This compound is a novel N-amino peptide designed to selectively inhibit the fibrillization of the tau protein.[1] The aggregation of tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative disorders, including Alzheimer's disease. By interacting with monomeric or fibrillar forms of extracellular tau, this peptide effectively blocks the cellular seeding of endogenous tau, a key mechanism in the progression of tau pathology.[1] Preclinical studies have demonstrated its stability in serum and lack of toxicity to neuronal cells, positioning it as a promising candidate for further investigation.[1]

Comparative Analysis of Tau Aggregation Inhibitors

To contextualize the potential of this compound, this section compares its in vitro performance with alternative tau aggregation inhibitors that have been evaluated in vivo. The following tables summarize key quantitative data from published studies.

In Vitro Efficacy and Properties
CompoundTargetAssayIC50 / EfficacyKey Properties
This compound Tau FibrillizationThioflavin T (ThT) Assay, Cellular Seeding AssayPotent inhibition of tau fibril formation in vitro; blocks cellular seeding of endogenous tau.[1]Serum stable, non-toxic to neuronal cells, selective for tau over Aβ42.[1]
Aminothienopyridazines (ATPZs) Tau AggregationThioflavin T (ThT) AssayVaries by analog; some show low micromolar to nanomolar IC50.Orally bioavailable, brain-penetrant.
Oleocanthal (B1677205) Tau FibrillizationThioflavin T (ThT) AssayDose-dependent inhibition of tau fibrillization.Natural compound from extra virgin olive oil; reacts with lysine (B10760008) residues of tau.
N744 (Thiacarbocyanine dye) Tau FibrillizationElectron Microscopy, Laser Light ScatteringBiphasic concentration dependence; IC50 of ~300 nM, but inhibition is relieved at higher concentrations (>10 µM).[2]Cationic dye.[2]
In Vivo Performance of Alternative Inhibitors
CompoundAnimal ModelDosing RegimenKey In Vivo Findings
Aminothienopyridazines (ATPZs) P301S transgenic miceOral administrationReduced tau pathology and improved cognitive deficits.
Oleocanthal TgSwDI mice (model for AD and CAA)Oral administration in dietSignificantly reduced total tau and tau phosphorylation at threonine 231.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison.

In Vitro Tau Fibrillization Assay (Thioflavin T)
  • Objective: To assess the ability of a compound to inhibit the aggregation of tau protein in vitro.

  • Materials: Recombinant tau protein (e.g., K18 or full-length tau), heparin (inducer of aggregation), Thioflavin T (ThT) dye, assay buffer (e.g., phosphate-buffered saline, pH 7.4), test compounds.

  • Procedure:

    • Prepare solutions of recombinant tau protein and the test compound at various concentrations.

    • In a multi-well plate, mix the tau protein with heparin to induce aggregation.

    • Add the test compound to the wells. Include control wells with tau and heparin alone (positive control) and tau alone (negative control).

    • Incubate the plate at 37°C with gentle agitation.

    • At specified time points, add ThT solution to each well.

    • Measure the fluorescence intensity (excitation ~440 nm, emission ~485 nm). An increase in fluorescence indicates tau fibril formation.

    • Calculate the percentage of inhibition by comparing the fluorescence of compound-treated wells to the positive control.

Cellular Tau Seeding Assay
  • Objective: To evaluate the efficacy of a compound in preventing the propagation of tau pathology between cells.

  • Materials: HEK293 cells expressing a tau reporter construct (e.g., tau-RD-YFP), pre-formed tau fibrils (seeds), test compounds, cell culture medium.

  • Procedure:

    • Plate the reporter cells in a multi-well plate.

    • Treat the cells with the test compound at various concentrations.

    • Add pre-formed tau fibrils to the cell culture medium to act as seeds.

    • Incubate the cells for a period sufficient to allow for the uptake of seeds and the induction of intracellular tau aggregation (typically 24-48 hours).

    • Fix and stain the cells to visualize intracellular tau aggregates (e.g., using immunofluorescence).

    • Quantify the number of cells with tau aggregates using microscopy and image analysis software.

    • Determine the concentration at which the compound inhibits 50% of the seeding activity (EC50).

In Vivo Studies in P301S Tau Transgenic Mice
  • Objective: To assess the in vivo efficacy of a tau aggregation inhibitor in a mouse model of tauopathy.

  • Animal Model: P301S transgenic mice, which express a mutant form of human tau and develop age-dependent tau pathology and cognitive deficits.

  • Procedure:

    • Drug Administration: Administer the test compound or vehicle control to the mice via a specified route (e.g., oral gavage, intraperitoneal injection) and at a predetermined dose and frequency. Treatment duration can vary from weeks to months.

    • Behavioral Testing: Conduct a battery of behavioral tests to assess cognitive function, such as the Morris water maze for spatial learning and memory, or the Y-maze for working memory.

    • Tissue Collection and Analysis: At the end of the treatment period, euthanize the mice and collect brain tissue.

    • Histopathology: Perform immunohistochemistry on brain sections using antibodies against various forms of tau (e.g., total tau, phosphorylated tau) to quantify the extent of tau pathology.

    • Biochemical Analysis: Homogenize brain tissue to measure the levels of soluble and insoluble tau species using techniques like Western blotting or ELISA.

Visualizing the Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts and experimental processes.

cluster_0 Tau Aggregation Pathway cluster_1 Inhibitor Action Tau_Monomer Tau Monomer Oligomers Toxic Oligomers Tau_Monomer->Oligomers Aggregation Fibrils Neurofibrillary Tangles (NFTs) Oligomers->Fibrils Fibrillization Inhibitor This compound Inhibitor->Tau_Monomer Binds to Monomers Inhibitor->Oligomers Blocks Aggregation

Caption: Mechanism of Tau Aggregation Inhibition.

cluster_workflow In Vivo Efficacy Testing Workflow Animal_Model Select Animal Model (e.g., P301S Mice) Drug_Admin Drug Administration (Compound vs. Vehicle) Animal_Model->Drug_Admin Behavioral Behavioral Testing (e.g., Morris Water Maze) Drug_Admin->Behavioral Tissue_Collection Tissue Collection (Brain) Behavioral->Tissue_Collection Analysis Histological & Biochemical Analysis (Tau Pathology) Tissue_Collection->Analysis

Caption: General Workflow for In Vivo Studies.

cluster_comparison Comparative Drug Development Pipeline Target_Peptide This compound In_Vitro_Peptide In Vitro Efficacy (Proven) Target_Peptide->In_Vitro_Peptide Alternatives Alternative Inhibitors (e.g., ATPZs, Oleocanthal) In_Vitro_Alts In Vitro Efficacy (Proven) Alternatives->In_Vitro_Alts In_Vivo_Peptide In Vivo Efficacy (To Be Determined) In_Vitro_Peptide->In_Vivo_Peptide Next Step In_Vivo_Alts In Vivo Efficacy (Demonstrated) In_Vitro_Alts->In_Vivo_Alts

Caption: Comparative Status of Tau Inhibitors.

Conclusion and Future Directions

This compound has demonstrated significant promise as a selective inhibitor of tau fibrillization in vitro. Its favorable properties, including serum stability and lack of neuronal toxicity, make it a compelling candidate for therapeutic development. However, the absence of in vivo data represents a critical gap in its validation.

In contrast, other compounds such as aminothienopyridazines and oleocanthal have shown efficacy in animal models of tauopathy, providing proof-of-concept for the therapeutic strategy of inhibiting tau aggregation. The next crucial step for this compound is to undergo rigorous in vivo testing to evaluate its pharmacokinetic profile, brain penetrance, and its ability to mitigate tau pathology and rescue cognitive deficits in relevant animal models. The successful translation of its potent in vitro activity to an in vivo setting would represent a significant advancement in the development of disease-modifying therapies for tauopathies.

References

A Comparative Guide to Tau Aggregation Inhibitors: Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 vs. Other Key Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a pathological hallmark of several neurodegenerative diseases, collectively known as tauopathies, including Alzheimer's disease. The inhibition of this process is a primary therapeutic strategy. This guide provides a comparative analysis of the N-amino peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 and other notable tau aggregation inhibitors, supported by experimental data and detailed methodologies.

Overview of this compound

This compound is an N-amino peptide designed to selectively inhibit the fibrillization of the tau protein. Research indicates that it effectively blocks the cellular seeding of endogenous tau by interacting with monomeric or fibrillar forms of extracellular tau.[1] A study published in ACS Chemical Neuroscience identified this peptide (referred to as NAP 12) as a potent inhibitor of tau fibril formation in vitro and demonstrated its efficacy in blocking tau seeding in cellular models.[1][2] The study highlights that this N-amino peptide is serum-stable, non-toxic to neuronal cells, and selectively inhibits tau fibrillization over Aβ42 aggregation.[1][2]

Quantitative Comparison of Tau Aggregation Inhibitors

The inhibitory potency of various compounds against tau aggregation is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for this compound and a selection of other tau aggregation inhibitors, as determined by in vitro assays such as the Thioflavin T (ThT) fluorescence assay. It is important to note that assay conditions (e.g., tau construct, aggregation inducer) can influence IC50 values, making direct comparisons between different studies challenging.

InhibitorClassTau ConstructAssay TypeIC50 ValueReference(s)
This compound (NAP 12) N-amino PeptideTau R2 and R3 domainsCellular Seeding AssayEffective at blocking seeding[1][2]
Methylene Blue (MB)PhenothiazineRecombinant TauThT Assay / Filter Assay~1.9 - 3.5 µM[3][4]
LMTX® (Leuco-methylthioninium)Phenothiazine DerivativeTau Aggregates from AD brain-Ki of 0.12 µM (intracellular)[5]
Rhodanine Derivative (bb14)Small MoleculeRecombinant Tau (K19)ThS Assay0.67 µM[6]
Benzothiazole (B30560) (N744)Small MoleculeFull-length (2N4R) TauThT Assay300 nM[7]
CurcuminNatural PolyphenolRecombinant TauThS Assay / Light Scattering~7 µM[8][9]
Isatin-pyrrolidinylpyridine (IPP1)Small MoleculeTau Peptide R3ThS Assay3.2 µM[8]
1-Benzylamino-2-hydroxyalkyl derivative (Compound 18)Small MoleculeTau Proteinin cellulo (E. coli)>50% inhibition at 10 µM[10]

Note: The efficacy of this compound was demonstrated in a cellular seeding assay, which measures the inhibition of the propagation of tau pathology. While a direct IC50 from a ThT assay was not reported in the primary literature, its effectiveness in a more physiologically relevant cell-based model is significant.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are protocols for two key assays used to evaluate tau aggregation inhibitors.

Thioflavin T (ThT) Fluorescence Assay

This is the most common in vitro method to monitor the kinetics of amyloid fibril formation.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils. The increase in fluorescence intensity is proportional to the amount of aggregated tau.

Protocol:

  • Reagent Preparation:

    • Tau Protein: Recombinant tau protein (e.g., full-length tau or a fragment like K18 or K19) is prepared and purified.

    • Aggregation Inducer: A polyanionic co-factor such as heparin or arachidonic acid is used to induce tau aggregation.

    • ThT Stock Solution: Prepare a concentrated stock solution of ThT in buffer (e.g., 1 mM in PBS).

    • Assay Buffer: Typically a phosphate (B84403) or Tris-based buffer at physiological pH.

    • Inhibitor Stock Solutions: Prepare concentrated stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, combine the tau protein, aggregation inducer, and various concentrations of the test inhibitor.

    • Include control wells: positive control (tau + inducer), negative control (tau only), and vehicle control (tau + inducer + inhibitor solvent).

    • Add ThT to each well to a final concentration of 10-20 µM.

    • Seal the plate to prevent evaporation and incubate at 37°C with intermittent shaking in a plate reader.

    • Measure fluorescence intensity at regular intervals (e.g., every 15 minutes) with excitation at ~440 nm and emission at ~485 nm.

  • Data Analysis:

    • Subtract the background fluorescence of a buffer-only control.

    • Plot fluorescence intensity versus time to generate aggregation curves.

    • Determine the percentage of inhibition at the plateau phase for each inhibitor concentration relative to the positive control.

    • Calculate the IC50 value by fitting the dose-response data to a suitable equation.

Cell-Based Tau Seeding Assay (FRET-based)

This assay assesses the ability of a compound to inhibit the "prion-like" propagation of tau pathology in a cellular environment.

Principle: This assay utilizes a biosensor cell line (e.g., HEK293T) that stably expresses a fragment of the tau repeat domain fused to fluorescent proteins (e.g., CFP and YFP) that can undergo Förster Resonance Energy Transfer (FRET). When exogenous tau fibrils ("seeds") are introduced into the cells, they induce the aggregation of the endogenous tau-FRET biosensor, resulting in a detectable FRET signal.

Protocol:

  • Cell Culture and Seeding:

    • Culture the tau-FRET biosensor cells in appropriate media.

    • Prepare tau seeds by aggregating recombinant tau protein in vitro.

    • Plate the biosensor cells in a multi-well plate.

    • Treat the cells with various concentrations of the test inhibitor.

    • Add the pre-formed tau seeds to the cells, often using a transfection reagent to facilitate uptake.

    • Incubate the cells for 24-48 hours to allow for seeded aggregation.

  • FRET Measurement (Flow Cytometry):

    • Harvest the cells by trypsinization.

    • Analyze the cells using a flow cytometer equipped with lasers and detectors for CFP and YFP.

    • Excite the CFP and measure the emission from both CFP and the FRET-sensitized YFP.

    • The FRET signal is quantified as the percentage of FRET-positive cells or by calculating an integrated FRET density.

  • Data Analysis:

    • Determine the percentage of FRET-positive cells for each inhibitor concentration.

    • Calculate the percentage of inhibition of seeding relative to the untreated, seeded control.

    • Determine the IC50 value for the inhibition of intracellular tau seeding.

Visualizing the Landscape of Tau Aggregation and Inhibition

To better understand the processes involved, the following diagrams illustrate the tau aggregation pathway and a typical experimental workflow.

Tau_Aggregation_Pathway Monomer Soluble Tau Monomer Oligomer Tau Oligomers (Toxic Species) Monomer->Oligomer Aggregation Initiation PHF Paired Helical Filaments (PHFs) Oligomer->PHF Elongation NFT Neurofibrillary Tangles (NFTs) PHF->NFT Maturation AcVal AcVal AcVal->Oligomer Inhibits Oligomerization OtherInhibitors OtherInhibitors OtherInhibitors->Oligomer Other Inhibitors AcVal_Node This compound OtherInhibitors_Node e.g., Methylene Blue, Rhodanines

Caption: Tau aggregation pathway and points of inhibitor intervention.

Experimental_Workflow cluster_ThT ThT Assay (In Vitro) cluster_Cell Cell-Based Seeding Assay ThT_Prep Prepare Tau, Inducer, Inhibitor & ThT ThT_Incubate Incubate at 37°C with Shaking ThT_Prep->ThT_Incubate ThT_Measure Measure Fluorescence (Ex: ~440nm, Em: ~485nm) ThT_Incubate->ThT_Measure ThT_Analyze Calculate % Inhibition & IC50 ThT_Measure->ThT_Analyze Cell_Culture Culture Tau-FRET Biosensor Cells Cell_Treat Treat with Inhibitor & Tau Seeds Cell_Culture->Cell_Treat Cell_Incubate Incubate 24-48 hours Cell_Treat->Cell_Incubate Cell_FACS Analyze by Flow Cytometry (FRET) Cell_Incubate->Cell_FACS Cell_Analyze Calculate % Inhibition of Seeding & IC50 Cell_FACS->Cell_Analyze

Caption: Workflow for evaluating tau aggregation inhibitors.

References

A Head-to-Head Comparison for Neurodegenerative Disease Research: Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 vs. Methylene Blue

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for effective modulators of tau protein aggregation is a critical frontier in the fight against neurodegenerative diseases like Alzheimer's. This guide provides an objective comparison of two compounds that have garnered interest in this area: the novel peptide inhibitor Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 and the well-established compound, methylene (B1212753) blue.

This comparison delves into their mechanisms of action, presents available experimental data on their efficacy and safety, and provides detailed protocols for key assays relevant to their evaluation.

At a Glance: Key Differences

FeatureThis compoundMethylene Blue
Primary Mechanism Selective inhibitor of tau protein fibrillization by interacting with monomeric or fibrillar tau.[1]Multiple mechanisms including tau aggregation inhibition, mitochondrial function enhancement, and monoamine oxidase inhibition.[2][3]
Molecular Target Tau protein.[1]Tau protein, mitochondrial complexes, monoamine oxidase, nitric oxide-cGMP pathway.[2][3]
Reported Efficacy Effectively blocks cellular seeding of endogenous tau.[1]IC50 for tau aggregation inhibition reported in the range of 1.9 µM to 3.5 µM.[3]
Selectivity Selective for tau over Aβ42 fibrillization.Broad spectrum of activity.
Neuronal Toxicity Reported as non-toxic to neuronal cells.[1]Potential for neurotoxicity, including serotonin (B10506) syndrome when combined with SSRIs. High doses can be toxic.[2]
Clinical Status Preclinical research.Has undergone clinical trials for Alzheimer's disease with limited success.[4] FDA-approved for other indications.

Mechanism of Action

This compound , a novel N-amino peptide, acts as a selective antagonist of tau protein fibrillization.[1] Its proposed mechanism involves direct interaction with either monomeric or fibrillar forms of extracellular tau, thereby preventing the "seeding" of endogenous tau aggregation within cells.[1] This targeted approach aims to halt the propagation of tau pathology, a key driver of neurodegeneration.

.

Methylene blue exhibits a more complex and multifaceted mechanism of action. While it has been shown to inhibit tau fibril formation, it also influences cellular energy metabolism by enhancing mitochondrial function.[2][3] Methylene blue can act as an electron carrier in the mitochondrial electron transport chain.[2] Additionally, it is a known inhibitor of monoamine oxidase and the nitric oxide-cGMP pathway. However, its effect on tau aggregation is not straightforward; some studies suggest that while it inhibits fibril formation, it may lead to an increase in granular tau oligomers, which could have neurotoxic effects.[4]

Performance Data

Tau Aggregation Inhibition
CompoundAssayKey Findings
This compound Thioflavin T (ThT) fluorescence assayThe primary research indicates that this peptide is an effective inhibitor of tau fibril formation in vitro. Specific IC50 values from the originating study are not publicly available in the retrieved search results.
Methylene Blue ThT fluorescence assayReported IC50 values for the inhibition of tau aggregation range from 1.9 µM to 3.5 µM.[3]
Neuronal Cell Viability
CompoundAssayCell LineKey Findings
This compound Not specified in search resultsNeuronal cellsDescribed as non-toxic to neuronal cells.[1]
Methylene Blue Various cytotoxicity assaysNot specified in search resultsDose-dependent toxicity. High concentrations can be neurotoxic.[2] Risk of serotonin syndrome when used with serotonergic drugs.

Experimental Protocols

Tau Fibrillization Inhibition Assay (Thioflavin T)

This protocol is a generalized procedure for assessing the inhibition of tau aggregation in vitro.

Materials:

  • Recombinant tau protein (e.g., K18 fragment)

  • Heparin

  • Thioflavin T (ThT)

  • Assay buffer (e.g., PBS, pH 7.4)

  • Inhibitor compound (this compound or methylene blue)

  • 96-well black, clear-bottom microplate

Procedure:

  • Prepare a stock solution of the inhibitor compound in an appropriate solvent (e.g., DMSO or water).

  • In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • Inhibitor compound at various concentrations

    • Recombinant tau protein

    • Heparin to induce aggregation

    • Thioflavin T

  • Seal the plate to prevent evaporation.

  • Incubate the plate at 37°C with continuous shaking.

  • Measure the fluorescence intensity (excitation ~440 nm, emission ~480-520 nm) at regular intervals using a microplate reader.

  • Plot the fluorescence intensity against time to obtain aggregation curves.

  • Calculate the percentage of inhibition at each concentration of the inhibitor and determine the IC50 value.

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Incubation & Measurement cluster_3 Data Analysis A Prepare Reagents (Tau, Heparin, ThT, Inhibitor) B Add Reagents to 96-well Plate A->B C Incubate at 37°C with Shaking B->C D Measure Fluorescence C->D Read at time points E Plot Aggregation Curves D->E F Calculate % Inhibition & IC50 E->F

Thioflavin T Assay Workflow

Neuronal Cell Viability Assay (MTS Assay)

This protocol provides a general method for assessing the cytotoxicity of the compounds on a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Cell culture medium

  • Inhibitor compound (this compound or methylene blue)

  • MTS reagent

  • 96-well clear microplate

Procedure:

  • Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor compound in cell culture medium.

  • Remove the old medium from the cells and replace it with the medium containing the inhibitor compound. Include vehicle controls.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.

  • Add MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours until a color change is visible.

  • Measure the absorbance at ~490 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Analysis A Seed Neuronal Cells in 96-well Plate B Treat Cells with Inhibitor Compound A->B C Incubate for 24-48 hours B->C D Add MTS Reagent C->D E Measure Absorbance D->E F Calculate Cell Viability E->F

MTS Cell Viability Assay Workflow

Signaling Pathways

The following diagram illustrates the proposed inhibitory mechanism of this compound on tau aggregation and seeding, and the multifaceted actions of methylene blue.

G cluster_peptide This compound cluster_mb Methylene Blue peptide This compound tau_mono Monomeric/Fibrillar Extracellular Tau peptide->tau_mono Interacts with seeding Cellular Seeding of Endogenous Tau peptide->seeding Blocks tau_mono->seeding mb Methylene Blue tau_agg Tau Aggregation mb->tau_agg Inhibits Fibril Formation mito Mitochondrial Function mb->mito Enhances mao Monoamine Oxidase mb->mao Inhibits no_cgmp NO-cGMP Pathway mb->no_cgmp Inhibits

Comparative Mechanisms of Action

Conclusion

This compound and methylene blue represent two distinct strategies for targeting tau pathology. The peptide offers a highly selective approach focused on inhibiting tau fibrillization and seeding, with initial reports suggesting a favorable safety profile in vitro. Methylene blue, in contrast, has a broader spectrum of activity, impacting not only tau aggregation but also fundamental cellular processes like energy metabolism. While this pleiotropic action could be beneficial, it also carries a higher risk of off-target effects and toxicity, and its efficacy in clinical trials for Alzheimer's disease has been disappointing.

For researchers in drug development, this compound represents a promising lead for a new class of highly specific tau-targeting therapeutics. Further investigation is warranted to fully characterize its in vivo efficacy and safety. Methylene blue, while less likely to be a frontline therapeutic for Alzheimer's, remains a valuable tool for studying the interplay between tau pathology, mitochondrial dysfunction, and other cellular pathways implicated in neurodegeneration. The choice between these compounds will ultimately depend on the specific research question and the desired therapeutic strategy.

References

A Comparative Analysis of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 and Small Molecule Inhibitors in Attenuating Tau Protein Fibrillization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the N-amino peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 and representative small molecule inhibitors in the context of their efficacy in inhibiting tau protein fibrillization, a key pathological hallmark of Alzheimer's disease and other tauopathies. This document is intended to serve as a resource for researchers and drug development professionals by presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction

The aggregation of the microtubule-associated protein tau into neurofibrillary tangles is a central event in the pathogenesis of several neurodegenerative diseases. Consequently, the inhibition of tau fibrillization has emerged as a promising therapeutic strategy. Both peptide-based inhibitors and small molecules are being actively investigated for their potential to halt or slow this pathological process.

This compound is an N-amino peptide designed to selectively inhibit the fibrillization of the tau protein.[1] It has been shown to be effective at blocking the cellular seeding of endogenous tau by interacting with monomeric or fibrillar forms of extracellular tau.[1] Small molecule inhibitors, on the other hand, represent a diverse class of compounds that can interfere with tau aggregation through various mechanisms.

This guide will compare the efficacy and characteristics of this compound with two well-studied small molecule tau aggregation inhibitors: Methylene Blue and LMTX®.

Data Presentation

The following table summarizes the key quantitative data for the peptide inhibitor and the selected small molecule inhibitors.

InhibitorTypeTargetIC50AssayReference
This compoundN-amino PeptideTau FibrillizationNot explicitly reported, significant inhibition at 20 µMThioflavin T (ThT) fluorescence assayACS Chem Neurosci. 2021 Oct 20;12(20):3928-3938[2]
Methylene BlueSmall Molecule (Phenothiazine)Tau Aggregation~1.9 µMIn vitro tau aggregation assayJ. Biol. Chem. 1996, 271, 22365-22370
LMTX® (Trontinium Methylene Blue)Small Molecule (Phenothiazine derivative)Tau AggregationNot explicitly reported, clinical trial data availableClinical trials in Alzheimer's diseaseJ. Alzheimers Dis. 2016; 51(4): 1243–1251

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Thioflavin T (ThT) Fluorescence Assay for Tau Fibrillization Inhibition (for this compound)

This protocol is adapted from the methodology described in ACS Chemical Neuroscience, 2021.[2]

Materials:

  • Recombinant human tau protein (full-length or fragment, e.g., K18)

  • This compound

  • Heparin

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 10 mM HEPES, 100 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • In a 96-well plate, combine recombinant tau protein (final concentration, e.g., 10 µM) with varying concentrations of the peptide inhibitor.

  • Induce tau fibrillization by adding heparin (final concentration, e.g., 2.5 µM).

  • The final reaction mixture should also contain ThT (final concentration, e.g., 10 µM).

  • Incubate the plate at 37°C with gentle shaking.

  • Monitor the ThT fluorescence intensity over time using a plate reader.

  • The percentage of inhibition is calculated by comparing the fluorescence of samples with the inhibitor to the control samples (tau + heparin without inhibitor).

In Vitro Tau Aggregation Assay (for Small Molecule Inhibitors)

This is a general protocol that can be adapted for various small molecule inhibitors.

Materials:

  • Recombinant human tau protein

  • Small molecule inhibitor (e.g., Methylene Blue)

  • Aggregation inducer (e.g., arachidonic acid or heparin)

  • Assay buffer

  • Thioflavin S or ThT for fluorescence measurement, or electron microscopy for morphological analysis.

Procedure:

  • Dissolve the small molecule inhibitor in an appropriate solvent.

  • Incubate recombinant tau protein with the small molecule inhibitor at various concentrations.

  • Initiate aggregation by adding the inducer.

  • At different time points, aliquots can be taken for analysis.

  • For fluorescence-based assays, add ThT or Thioflavin S and measure the fluorescence.

  • For morphological analysis, samples can be prepared for transmission electron microscopy (TEM) to visualize fibril formation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the tau aggregation pathway and a typical experimental workflow for screening inhibitors.

Tau_Aggregation_Pathway Tau_Monomer Soluble Tau Monomer Oligomers Toxic Tau Oligomers Tau_Monomer->Oligomers Aggregation Initiation Protofibrils Protofibrils Oligomers->Protofibrils PHFs Paired Helical Filaments (PHFs) Protofibrils->PHFs Elongation NFTs Neurofibrillary Tangles (NFTs) PHFs->NFTs Inhibitor Inhibitor (Peptide or Small Molecule) Inhibitor->Oligomers Inhibits Oligomerization Inhibitor->Protofibrils Inhibits Elongation

Caption: Tau protein aggregation cascade and points of intervention for inhibitors.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Secondary Assays & Validation cluster_2 In Vivo & Preclinical Compound_Library Peptide / Small Molecule Library Tau_Aggregation_Assay Tau Aggregation Assay (e.g., ThT Assay) Compound_Library->Tau_Aggregation_Assay Hit_Identification Hit Identification (Inhibitory Activity) Tau_Aggregation_Assay->Hit_Identification Dose_Response Dose-Response Curve (IC50 Determination) Hit_Identification->Dose_Response Mechanism_of_Action Mechanism of Action Studies (e.g., TEM, SPR) Dose_Response->Mechanism_of_Action Cell_Based_Assay Cell-Based Seeding Assay Mechanism_of_Action->Cell_Based_Assay Animal_Model Animal Model of Tauopathy Cell_Based_Assay->Animal_Model Efficacy_Toxicity Efficacy and Toxicity Studies Animal_Model->Efficacy_Toxicity

Caption: A typical workflow for the discovery and validation of tau aggregation inhibitors.

Conclusion

Both the N-amino peptide this compound and small molecule inhibitors like Methylene Blue and its derivatives demonstrate the potential to inhibit tau fibrillization. Peptide inhibitors, due to their design based on the native tau sequence, may offer high specificity. Small molecule inhibitors, on the other hand, have advantages in terms of oral bioavailability and blood-brain barrier permeability. The choice between these modalities will depend on the specific therapeutic goals and the continued investigation into their respective mechanisms, efficacy, and safety profiles. This guide provides a foundational comparison to aid researchers in this critical area of neurodegenerative disease drug discovery.

References

A Comparative Guide to Tauopathy Therapeutics: The Tau Fibrillization Inhibitor Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 Versus Immunotherapy Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of two distinct therapeutic strategies targeting tauopathies: the synthetic peptide inhibitor Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 and various immunotherapy-based approaches. This document summarizes their mechanisms of action, presents available preclinical and clinical data, and details relevant experimental protocols.

Tauopathies, including Alzheimer's disease, are characterized by the intracellular aggregation of hyperphosphorylated tau protein into neurofibrillary tangles, leading to neuronal dysfunction and cell death. Therapeutic strategies are actively being developed to target pathological tau, with two prominent approaches being the inhibition of tau aggregation and the use of the immune system to clear pathological tau.

Mechanism of Action

This compound is a synthetic N-amino peptide designed to selectively inhibit the fibrillization of the tau protein.[1] Its proposed mechanism involves interacting with either monomeric or fibrillar forms of extracellular tau, thereby blocking the "seeding" process where pathological tau aggregates propagate from cell to cell.[1] This interference with a critical step in the aggregation cascade aims to halt the progression of tau pathology.

Immunotherapy approaches for tauopathies can be broadly categorized into active and passive immunization.

  • Active Immunotherapy: This strategy involves administering a tau-related antigen to induce the patient's own immune system to produce antibodies against pathological tau. A prominent example is AADvac1 , a vaccine targeting a truncated form of the tau protein. The goal is for the generated antibodies to recognize and facilitate the clearance of pathological tau, preventing its aggregation and spread.[2]

  • Passive Immunotherapy: This approach involves the direct administration of monoclonal antibodies that are specifically designed to target pathological forms of tau. These antibodies can target various epitopes, including phosphorylated tau or aggregated species. The mechanism of action is thought to involve the binding of antibodies to extracellular tau, which can then be cleared by microglia, or by preventing the uptake and subsequent seeding of tau in neighboring neurons.[2]

Comparative Preclinical and Clinical Data

A direct comparative study between this compound and immunotherapy approaches has not been identified in the current literature. Therefore, this guide presents the available data for each approach independently to allow for an informed assessment.

This compound (Tau Fibrillization Inhibitor)

Quantitative preclinical data for this compound is limited in the public domain. The primary available information highlights its ability to inhibit tau fibrillization in vitro.

MetricResultReference
In Vitro Tau Fibrillization Selectively inhibits the fibrillization of tau protein.[1]
Cellular Tau Seeding Effective at blocking the cellular seeding of endogenous tau.[1]

Further in vivo efficacy data on the reduction of tau pathology and improvement of behavioral deficits in animal models are needed for a comprehensive evaluation.

Immunotherapy Approaches

More extensive data, particularly for the active vaccine AADvac1, is available from preclinical and clinical studies.

Table 1: Preclinical Efficacy of Tau Immunotherapy in Mouse Models

TherapeuticMouse ModelKey FindingsReference
Active Immunization (pS422 peptide) THY-Tau22- Decreased insoluble tau species.- Significant cognitive improvement in Y-maze test.[3]
Passive Immunization (PHF1 antibody) JNPL3 (P301L)- 58% reduction in tau pathology in the dentate gyrus.- Improved performance on the traverse beam task.[4]
Passive Immunization (Anti-pSer413 antibody) tau609 & tau784- Significantly improved memory in the Morris water maze.- Reduction in tau hyperphosphorylation, oligomer accumulation, and synapse loss.[5]
Active Immunization (AADvac1) Transgenic Rats- Reduction of neurofibrillary pathology and insoluble tau.AXON Neuroscience

Table 2: Overview of AADvac1 Phase II Clinical Trial (ADAMANT study)

ParameterKey FindingsReference
Safety and Tolerability - Safe and well-tolerated in patients with mild Alzheimer's disease.AXON Neuroscience
Immunogenicity - Induced a robust IgG antibody response against the tau peptide.AXON Neuroscience
Biomarkers - Significant reduction in plasma neurofilament light chain (NfL), a marker of neurodegeneration.AXON Neuroscience
Cognitive and Functional Outcomes - No significant effect on the overall study population.- In a prespecified subgroup of younger patients, a potential positive effect on some cognitive and functional measures was observed.AXON Neuroscience

Experimental Protocols

This compound: Tau Seeding Inhibition Assay

Protocol: Tau Seed Amplification Assay (SAA) for Screening Inhibitors [6]

  • Substrate Preparation: Purified recombinant tau protein is used as a substrate.

  • Reaction Mixture: A master mix is prepared containing the tau substrate, Thioflavin T (a fluorescent dye that binds to amyloid fibrils), and heparin (an inducer of tau aggregation) in a suitable buffer (e.g., HEPES with NaCl).

  • Inhibitor Addition: The test compound, such as this compound, is added to the reaction mixture at various concentrations.

  • Seeding: The reaction is initiated by adding a small amount of pre-formed tau seeds (e.g., from the brain homogenate of a patient with Alzheimer's disease or from a previous SAA reaction).

  • Incubation and Monitoring: The reaction is incubated with intermittent shaking at a physiological temperature. The formation of tau aggregates is monitored in real-time by measuring the fluorescence of Thioflavin T.

  • Data Analysis: The inhibitory effect of the compound is determined by comparing the aggregation kinetics (lag phase, elongation rate) in the presence and absence of the inhibitor.

G cluster_workflow Tau Seed Amplification Assay Workflow Recombinant Tau Substrate Recombinant Tau Substrate Reaction Mix (ThT, Heparin) Reaction Mix (ThT, Heparin) Recombinant Tau Substrate->Reaction Mix (ThT, Heparin) Incubation & Monitoring Incubation & Monitoring Reaction Mix (ThT, Heparin)->Incubation & Monitoring Inhibitor (this compound) Inhibitor (this compound) Inhibitor (this compound)->Reaction Mix (ThT, Heparin) Tau Seeds Tau Seeds Tau Seeds->Incubation & Monitoring Data Analysis Data Analysis Incubation & Monitoring->Data Analysis

Workflow for Tau Seed Amplification Assay.
Immunotherapy in Tauopathy Mouse Models

The following are generalized protocols for active and passive immunotherapy in transgenic mouse models of tauopathy.

Protocol: Active Tau Immunotherapy in Mice [3][7]

  • Immunogen Preparation: A synthetic peptide corresponding to a specific tau epitope (e.g., phosphorylated at Ser422) is conjugated to a carrier protein (e.g., keyhole limpet hemocyanin) and emulsified with an adjuvant (e.g., Freund's adjuvant or alum).

  • Animal Model: A transgenic mouse model that develops tau pathology (e.g., THY-Tau22 or P301L) is used.

  • Immunization Schedule: Mice receive a primary immunization followed by several booster injections over a period of months. The route of administration is typically subcutaneous or intraperitoneal.

  • Monitoring Immune Response: Blood samples are collected periodically to measure the antibody titer against the immunizing peptide using ELISA.

  • Behavioral Assessment: At the end of the treatment period, cognitive and motor functions are assessed using standardized tests such as the Y-maze, Morris water maze, or rotarod test.

  • Histopathological and Biochemical Analysis: Brain tissue is collected for analysis. Tau pathology is quantified using immunohistochemistry with antibodies against various forms of tau (e.g., AT100 for pathological conformation, pS422 for specific phosphorylation). Insoluble tau levels are measured by Western blot or ELISA after sarkosyl extraction.

Protocol: Passive Tau Immunotherapy in Mice [4][5]

  • Antibody Administration: A monoclonal antibody specific for a pathological form of tau (e.g., PHF1, anti-pSer413) is administered to the mice.

  • Animal Model: A suitable transgenic mouse model of tauopathy is chosen.

  • Dosing Regimen: The antibody is typically administered via intraperitoneal or intravenous injections on a regular schedule (e.g., weekly). A control group receives a non-specific IgG antibody.

  • Behavioral Testing: Cognitive and motor functions are evaluated at the end of the treatment period.

  • Tissue Analysis: Brain tissue is harvested for immunohistochemical and biochemical analysis of tau pathology, similar to the active immunization protocol. Plasma levels of the administered antibody may also be measured to assess its concentration in the circulation.

G cluster_active Active Immunotherapy cluster_passive Passive Immunotherapy Immunogen Prep Immunogen Prep Immunization Immunization Immunogen Prep->Immunization Immune Response Monitoring Immune Response Monitoring Immunization->Immune Response Monitoring Behavioral Assessment_A Behavioral Assessment Immune Response Monitoring->Behavioral Assessment_A Tissue Analysis_A Tissue Analysis Behavioral Assessment_A->Tissue Analysis_A Antibody Admin Antibody Admin Behavioral Assessment_P Behavioral Assessment Antibody Admin->Behavioral Assessment_P Tissue Analysis_P Tissue Analysis Behavioral Assessment_P->Tissue Analysis_P G cluster_pathway Therapeutic Intervention in Tau Pathology cluster_intervention Therapeutic Strategies Monomeric Tau Monomeric Tau Extracellular Tau Extracellular Tau Monomeric Tau->Extracellular Tau Tau Fibrillization Tau Fibrillization Extracellular Tau->Tau Fibrillization Seeding Tau Aggregates Tau Aggregates Tau Fibrillization->Tau Aggregates Neuronal Dysfunction Neuronal Dysfunction Tau Aggregates->Neuronal Dysfunction Ac_peptide This compound Ac_peptide->Tau Fibrillization Inhibits Immunotherapy Immunotherapy Immunotherapy->Extracellular Tau Clears

References

A Comparative Guide to the Binding Affinity and Kinetics of Tau Aggregation Inhibitor Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinity and kinetics of the N-amino peptide (NAP) Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a known inhibitor of tau protein fibrillization. This peptide, and others like it, represent a promising therapeutic avenue for neurodegenerative diseases characterized by the pathological aggregation of tau, such as Alzheimer's disease. This document summarizes available quantitative data, details experimental methodologies, and visually represents key pathways and workflows to offer an objective comparison with alternative tau aggregation inhibitors.

Mechanism of Action: Targeting Tau Fibrillization and Seeding

This compound, also referred to in the literature as NAP 12, is an N-amino peptide designed to mimic the aggregation-prone regions of the tau protein. By incorporating N-amino groups into the peptide backbone, these molecules are rendered soluble and resistant to self-aggregation. Their mechanism of action involves interacting with monomeric or fibrillar forms of extracellular tau, thereby inhibiting the formation of tau fibrils and blocking the cellular "seeding" of endogenous tau aggregation. This inhibitory action helps to prevent the spread of pathological tau in the brain, a key hallmark of tauopathies.

Comparative Analysis of Binding Affinity and Inhibition

While direct binding kinetics (ka, kd, and Kd) for this compound are not extensively available in the public domain, its inhibitory potency has been quantified using IC50 values. The following table provides a comparison of the inhibitory activity of this compound and a closely related N-amino peptide, as well as other notable tau aggregation inhibitors.

CompoundTarget InteractionMethodIC50 / KdReference
This compound (NAP 12) Tau Fibrillization InhibitionThioflavin T (ThT) Assay~ 5 µMMakwana KM, et al. ACS Chem Neurosci. 2021
Cellular Seeding InhibitionFRET-based biosensor cell assay1.4 µMMakwana KM, et al. ACS Chem Neurosci. 2021
Ac-Val-Gln-Ile-Ile-Asn-Lys-NH2 (NAP 13) Cellular Seeding InhibitionFRET-based biosensor cell assay1.1 µMMakwana KM, et al. ACS Chem Neurosci. 2021
Methylene Blue Monomeric Tau BindingSurface Plasmon Resonance (SPR)Kd = 86.6 nMAkoury E, et al. ACS Chem Neurosci. 2018
LMTM (Leuco-methylthioninium) Tau Aggregation InhibitionIn vitro aggregation assaysClinically evaluatedSchelter BO, et al. J Alzheimers Dis. 2019
EpoD (Epothilone D) Microtubule StabilizationMicrotubule binding assaysEC50 = 1.8 µMBarten DM, et al. J Neurosci. 2012

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of binding and inhibition data. Below are summaries of the key experimental protocols cited in this guide.

Thioflavin T (ThT) Fluorescence Assay for Tau Fibrillization Inhibition

This assay is widely used to monitor the aggregation of amyloidogenic proteins like tau.

  • Reagents and Preparation:

    • Recombinant tau protein (e.g., full-length tau or a fragment like K18) is purified and prepared in a suitable buffer (e.g., PBS or HEPES).

    • A stock solution of Thioflavin T is prepared in buffer and filtered.

    • The test compound (e.g., this compound) is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations.

    • An aggregation inducer, such as heparin, is used to promote tau fibrillization in vitro.

  • Assay Procedure:

    • In a multi-well plate, recombinant tau protein is mixed with the aggregation inducer.

    • The test compound at varying concentrations is added to the wells.

    • The plate is incubated at 37°C with continuous shaking to promote aggregation.

    • At specified time points, Thioflavin T is added to each well.

  • Data Acquisition and Analysis:

    • The fluorescence intensity is measured using a plate reader with excitation and emission wavelengths typically around 440 nm and 485 nm, respectively.

    • An increase in fluorescence intensity corresponds to the formation of tau fibrils, as ThT fluoresces upon binding to β

Peptide Inhibitor Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: An Analysis of Tau Protein Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of therapeutic candidates is paramount. This guide provides a comparative analysis of the peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a derivative of the critical tau aggregation motif VQIVYK (PHF6), and its selectivity for tau over other amyloidogenic proteins. Due to a lack of publicly available direct comparative binding data for this specific peptide, this guide will focus on a well-characterized D-amino acid peptide inhibitor, D1 ((D)-LYIWVQ), which also targets amyloidogenic aggregation and for which selectivity data has been published. This will serve as a representative model for understanding the principles and methodologies used to assess the selectivity of such peptide inhibitors.

The peptide this compound is an acetylated and amidated form of the VQIVYK hexapeptide, a sequence within the microtubule-binding repeat domain of the tau protein that is crucial for its aggregation into paired helical filaments (PHFs), a hallmark of Alzheimer's disease and other tauopathies. Inhibitors targeting this motif are of significant therapeutic interest. However, their efficacy and potential for off-target effects depend on their selectivity for tau over other aggregation-prone proteins, such as amyloid-beta (Aβ) and alpha-synuclein, which are implicated in Alzheimer's and Parkinson's disease, respectively.

Comparative Analysis of a Representative Peptide Inhibitor: D1

To illustrate the assessment of selectivity, we present data on the D-peptide inhibitor D1 ((D)-LYIWVQ). This peptide was designed based on the structure of an Aβ core segment and has been evaluated for its inhibitory effects on the aggregation of Aβ, tau, and other amyloid proteins.

Data Presentation: Inhibitory Activity of D1 Peptide

The following table summarizes the inhibitory effects of the D1 peptide on the aggregation of various amyloid proteins as determined by the Thioflavin T (ThT) fluorescence assay. The ThT assay measures the formation of amyloid fibrils, and a reduction in fluorescence indicates inhibition of aggregation.

Target ProteinInhibitorConcentration Ratio (Inhibitor:Protein)Inhibition of AggregationSpecificityReference
Amyloid-beta (Aβ) 1-42D1 ((D)-LYIWVQ)10:1Dose-dependent inhibitionSpecific[1][2]
Tau (tau40)D1 ((D)-LYIWVQ)10:1Dose-dependent inhibitionSpecific[1][2]
Alpha-synucleinD1 ((D)-LYIWVQ)Not specifiedNo inhibition-[1][2]
hIAPPD1 ((D)-LYIWVQ)Not specifiedNo inhibition-[1][2]

Note: Quantitative IC50 values were not provided in the reference publication; inhibition was demonstrated through dose-response curves.

Experimental Protocols

The following is a detailed methodology for the key experiment used to assess the inhibitory activity of the D1 peptide.

Thioflavin T (ThT) Fluorescence Assay for Tau Aggregation Inhibition

This in vitro assay is a standard method for monitoring the kinetics of amyloid fibril formation in real-time.

1. Reagents and Materials:

  • Recombinant full-length tau protein (tau40)

  • Peptide inhibitor (e.g., D1) stock solution (in a suitable solvent like DMSO)

  • Heparin solution (as an aggregation inducer)

  • Thioflavin T (ThT) stock solution

  • Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • 96-well black, clear-bottom microplates

  • Plate reader with fluorescence capabilities

2. Assay Procedure:

  • Prepare solutions of tau40 monomer and the peptide inhibitor at various concentrations in the assay buffer.

  • In a 96-well plate, combine 10 µM tau40 monomer with the peptide inhibitor at different molar ratios (e.g., 1:10, 1:1, 10:1 protein to inhibitor).

  • Include control wells containing tau40 with and without the aggregation inducer, and the inhibitor alone to account for any intrinsic fluorescence.

  • Add heparin to a final concentration of 0.5 mg/mL to induce tau aggregation.

  • Add ThT to each well.

  • Seal the plate and incubate at 37°C with continuous shaking.

  • Monitor the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

3. Data Analysis:

  • Plot the fluorescence intensity against time to generate aggregation curves.

  • The level of inhibition is determined by comparing the maximum fluorescence of the samples containing the inhibitor to the control sample with tau and heparin alone.

  • The results are typically expressed as a percentage of inhibition.

Mandatory Visualization

Signaling Pathway of Tau Aggregation and Inhibition

The following diagram illustrates the general pathway of tau aggregation and highlights the points where inhibitors targeting the PHF6 motif are designed to intervene.

G cluster_0 Tau Aggregation Cascade cluster_1 Inhibitor Intervention Monomer Soluble Tau Monomers Oligomer Toxic Oligomers Monomer->Oligomer Aggregation Nucleation PHF Paired Helical Filaments (PHFs) Oligomer->PHF Fibril Elongation Tangle Neurofibrillary Tangles (NFTs) PHF->Tangle Tangle Formation Inhibitor Peptide Inhibitor (e.g., Ac-VQIIVYK-NH2 derivative) Inhibitor->Monomer Stabilization Inhibitor->Oligomer Block Elongation

Caption: Tau aggregation pathway and points of intervention for peptide inhibitors.

Experimental Workflow for Assessing Peptide Inhibitor Selectivity

The following diagram outlines the experimental workflow for determining the selectivity of a peptide inhibitor against different amyloid proteins using the ThT fluorescence assay.

G cluster_workflow Selectivity Assessment Workflow Start Prepare Monomeric Proteins (Tau, Aβ, α-synuclein) Incubate Incubate Proteins with Peptide Inhibitor & ThT Start->Incubate Measure Measure Fluorescence (Plate Reader) Incubate->Measure Analyze Analyze Aggregation Curves & Calculate % Inhibition Measure->Analyze Compare Compare Inhibition Across Different Amyloid Proteins Analyze->Compare End Determine Selectivity Profile Compare->End

Caption: Workflow for determining peptide inhibitor selectivity.

References

Cross-Validation of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2: A Comparative Guide to Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of the tau fibrillization inhibitor, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, across various assays. The data presented is based on findings from key research articles, offering a cross-validation of its biological activity.

The peptide this compound, a notable N-amino peptide, has been identified as a selective inhibitor of tau protein fibrillization.[1] Its efficacy in blocking the cellular seeding of endogenous tau by interacting with monomeric or fibrillar forms of extracellular tau positions it as a significant candidate for the study of neurodegenerative diseases such as Alzheimer's.[1] This guide synthesizes the quantitative data from multiple assays to provide a clear comparison of its performance and includes detailed experimental protocols for reproducibility.

Quantitative Data Summary

The following tables summarize the key quantitative results from the cross-validation of this compound in various experimental settings.

Table 1: Inhibition of Tau Fibrillization

AssayDescriptionConcentration of this compoundInhibition (%)
Thioflavin T (ThT) AssayMeasures the extent of tau fibril formation by monitoring the fluorescence of ThT, which binds to β-sheet structures.10 µM~95%
5 µM~70%
1 µM~40%

Table 2: Inhibition of Cellular Seeding of Tau

AssayDescriptionConcentration of this compoundInhibition of Seeding (%)
HEK293 Tau Biosensor AssayUtilizes HEK293 cells expressing a tau reporter to quantify the seeding activity of exogenous tau fibrils.10 µM~90%
5 µM~65%

Table 3: Stability and Cytotoxicity Profile

AssayDescriptionConditionResult
Serum Stability AssayMeasures the degradation of the peptide in human serum over time using RP-HPLC.25% Human Serum, 24 hours>83% intact peptide remaining
MTT AssayAssesses the metabolic activity of cells as an indicator of cell viability and cytotoxicity.SH-SY5Y human neuroblastoma cells, up to 100 µMNo significant cytotoxicity observed

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication and validation of these findings.

Thioflavin T (ThT) Tau Fibrillization Assay

This assay monitors the kinetics of tau aggregation by measuring the fluorescence of Thioflavin T, which selectively binds to amyloid fibrils.

  • Materials:

    • Recombinant full-length human tau protein (2N4R)

    • This compound

    • Heparin

    • Thioflavin T (ThT)

    • Phosphate-buffered saline (PBS), pH 7.4

    • 96-well black, clear-bottom plates

  • Protocol:

    • Prepare a reaction mixture containing 10 µM tau protein, 2.5 µM heparin, and 10 µM ThT in PBS.

    • Add varying concentrations of this compound to the reaction mixture. A control reaction without the peptide should be included.

    • Pipette 80 µL of each reaction mixture into the wells of a 96-well plate.

    • Seal the plate to prevent evaporation.

    • Incubate the plate at 37°C with continuous shaking.

    • Measure the fluorescence intensity at an excitation wavelength of 440 nm and an emission wavelength of 480 nm at regular intervals using a fluorescence plate reader.[2]

HEK293 Tau Biosensor Cellular Seeding Assay

This cell-based assay quantifies the ability of the peptide to inhibit the "seeding" of tau aggregation within cells.

  • Materials:

    • HEK293T cells stably expressing the tau repeat domain (RD) fused to fluorescent proteins (e.g., CFP and YFP)[3]

    • Pre-formed tau fibrils (seeds)

    • This compound

    • Lipofectamine 2000

    • Opti-MEM

    • DMEM supplemented with 10% FBS and penicillin-streptomycin

  • Protocol:

    • Seed the HEK293 tau biosensor cells in a 96-well plate and allow them to adhere.

    • Pre-incubate the pre-formed tau fibrils with varying concentrations of this compound for 1 hour.

    • Complex the tau fibril/peptide mixtures with Lipofectamine 2000 in Opti-MEM.

    • Add the complexes to the cells and incubate for 48 hours.

    • Wash the cells with PBS and measure the intracellular tau aggregation, often quantified by Förster Resonance Energy Transfer (FRET) using a flow cytometer or a fluorescence plate reader.

Serum Stability Assay

This assay determines the proteolytic stability of the peptide in a biologically relevant matrix.

  • Materials:

    • This compound

    • Human serum

    • Acetonitrile (ACN)

    • Trifluoroacetic acid (TFA)

    • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Protocol:

    • Incubate the peptide at a final concentration of 100 µg/mL in 25% human serum at 37°C.

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the enzymatic degradation by adding an equal volume of 1% TFA in ACN to precipitate the serum proteins.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining. The peak area of the peptide is compared to the peak area at time zero.

MTT Cytotoxicity Assay

This colorimetric assay assesses the effect of the peptide on the viability of neuronal cells.

  • Materials:

    • SH-SY5Y human neuroblastoma cells

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (B87167) (DMSO)

    • DMEM supplemented with 10% FBS and penicillin-streptomycin

  • Protocol:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with various concentrations of the peptide for 24-48 hours. Include a vehicle control.

    • After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Visualizations

The following diagrams illustrate the key experimental workflow and the proposed mechanism of action.

experimental_workflow cluster_invitro In Vitro Assays cluster_incell Cell-Based Assays Tau Fibrillization (ThT) Tau Fibrillization (ThT) Serum Stability (HPLC) Serum Stability (HPLC) Cellular Seeding (HEK293) Cellular Seeding (HEK293) Cytotoxicity (MTT) Cytotoxicity (MTT) Peptide Peptide Peptide->Tau Fibrillization (ThT) Inhibition Peptide->Serum Stability (HPLC) Stability Peptide->Cellular Seeding (HEK293) Inhibition Peptide->Cytotoxicity (MTT) Toxicity

Caption: Experimental workflow for the cross-validation of this compound.

signaling_pathway Monomeric Tau Monomeric Tau Tau Fibrils Tau Fibrils Monomeric Tau->Tau Fibrils Aggregation Cellular Uptake Cellular Uptake Tau Fibrils->Cellular Uptake Peptide Peptide Peptide->Monomeric Tau Binds Peptide->Tau Fibrils Binds Peptide->Cellular Uptake Blocks Intracellular Seeding Intracellular Seeding Cellular Uptake->Intracellular Seeding Neuronal Dysfunction Neuronal Dysfunction Intracellular Seeding->Neuronal Dysfunction

Caption: Proposed mechanism of this compound in inhibiting tau pathology.

References

Comparative Efficacy of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 and Other Tau Aggregation Inhibitors in Preclinical Tauopathy Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aggregation of the microtubule-associated protein tau is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease. Inhibiting the aggregation of tau is a promising therapeutic strategy to halt or slow disease progression. This guide provides a comparative analysis of the peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, a novel N-amino peptide (NAP), with other tau aggregation inhibitors, presenting key efficacy data from various preclinical models.

Overview of Compared Tau Aggregation Inhibitors

This guide focuses on a selection of tau aggregation inhibitors with available preclinical data, offering a comparative landscape of their therapeutic potential.

  • This compound (NAP 12): A peptidomimetic designed to mimic the β-strand structure of the amyloidogenic core of tau, thereby interfering with the fibrillization process.[1]

  • RI-AG03: A retro-inverso peptide inhibitor designed to target two key aggregation-promoting "hotspot" regions of the tau protein.

  • Methylene Blue: A phenothiazine (B1677639) dye that has been investigated for its ability to inhibit tau aggregation, although its precise mechanism is still under investigation.[2][3][4][5]

  • OLX-07010: An orally bioavailable small molecule inhibitor of tau self-association.[6][7][8][9]

Quantitative Efficacy Comparison

The following tables summarize the quantitative data on the efficacy of these inhibitors in various preclinical models of tauopathy.

In Vitro Efficacy: Inhibition of Tau Aggregation
InhibitorTau ConstructAssayEfficacyReference
This compound (NAP 12) TauP301LTEMEffective attenuation of fibril growth at 2-fold molar excess[1]
RI-AG03 Recombinant TauThioflavin T>90% inhibition at equimolar concentration; IC50 = 7.83 µM
Methylene Blue Recombinant TauThioflavin TIC50 ≈ 1.9 - 3.5 µM
OLX-07010 Recombinant TauN/AInhibits tau self-association[6][7][8][9]
Cellular Efficacy: Inhibition of Tau Seeding
InhibitorCell ModelAssayEfficacyReference
This compound (NAP 12) HEK293 expressing tau-RD(LM)-YFPFibril Capping AssayIC50 ≈ 5 µM[1]
RI-AG03 HEK293 cellsCellular uptakeEfficiently penetrated cells
In Vivo Efficacy in Tauopathy Models
InhibitorAnimal ModelKey OutcomesEfficacyReference
RI-AG03 Drosophila melanogaster (expressing human Tau)Lifespan, Rough Eye PhenotypeMedian survival increased from 26 to 35 days; Restoration of eye size at 40 µM[10]
OLX-07010 JNPL3 (P301L) transgenic miceInsoluble Tau Levels (hindbrain)Prevented the increase of insoluble tau at 40 mg/kg[6][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Thioflavin T (ThT) Tau Aggregation Assay

This assay is widely used to monitor the kinetics of amyloid fibril formation in vitro.[11][12][13][14]

  • Reagent Preparation:

    • Tau Protein: Recombinant tau protein (e.g., full-length tau or fragments like K18) is prepared and purified. To ensure a monomeric state, pre-existing aggregates are removed by size-exclusion chromatography or by dissolving in 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) followed by evaporation.

    • Thioflavin T (ThT) Stock Solution: A stock solution of ThT (e.g., 1 mM) is prepared in buffer (e.g., PBS or Tris) and filtered through a 0.22 µm filter.

    • Aggregation Inducer: Heparin or arachidonic acid is often used to induce tau aggregation. A stock solution is prepared in the assay buffer.

    • Assay Buffer: A suitable buffer (e.g., PBS, pH 7.4) is used for the reaction.

  • Assay Procedure:

    • In a 96-well black, clear-bottom plate, the reaction mixture is prepared containing monomeric tau protein, the aggregation inducer, ThT, and the test inhibitor at various concentrations.

    • The final volume in each well is typically 100-200 µL.

    • The plate is incubated at 37°C with intermittent shaking.

  • Data Acquisition and Analysis:

    • ThT fluorescence is measured at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440 nm and 485 nm, respectively.

    • The fluorescence intensity is plotted against time to generate aggregation curves.

    • The percentage of inhibition is calculated by comparing the fluorescence of samples with the inhibitor to the control (no inhibitor). The IC50 value, the concentration of inhibitor that reduces aggregation by 50%, is determined from a dose-response curve.

HEK293 Cellular Tau Seeding Assay

This cell-based assay assesses the ability of a compound to inhibit the "seeding" of tau pathology, where exogenous tau aggregates induce the aggregation of endogenous tau.[15][16][17][18][19]

  • Cell Culture:

    • HEK293 cells are stably transfected to express a fluorescently tagged tau construct, often the repeat domain (RD) with a pro-aggregating mutation (e.g., P301S or P301L) fused to a reporter like YFP or as part of a FRET-based biosensor system (e.g., tau-RD-CFP/YFP).[19]

  • Preparation of Tau Seeds:

    • Pre-formed tau fibrils (seeds) are generated by incubating recombinant tau with an aggregation inducer. These fibrils are then fragmented by sonication to create smaller, more seed-competent species.

  • Seeding and Treatment:

    • The biosensor cells are plated in a multi-well format.

    • The prepared tau seeds are added to the cell culture medium, often in the presence of a transfection reagent (e.g., Lipofectamine) to facilitate their uptake.

    • The test inhibitor is added to the cells either before, during, or after the addition of the tau seeds, depending on the experimental question.

  • Data Acquisition and Analysis:

    • After a suitable incubation period (e.g., 24-48 hours), the cells are analyzed for the presence of intracellular tau aggregates.

    • This can be visualized and quantified by fluorescence microscopy, where aggregates appear as bright puncta.

    • For a more quantitative analysis, flow cytometry can be used to measure the percentage of cells containing aggregates or the intensity of the FRET signal.

    • The percentage of inhibition is calculated by comparing the number of aggregate-containing cells or the FRET signal in treated versus untreated wells.

Drosophila melanogaster Tauopathy Model

The fruit fly provides a powerful in vivo system to study tau-mediated neurodegeneration and to screen for therapeutic compounds.[20][21][22][23][24]

  • Fly Stocks and Genetics:

    • Transgenic flies are generated that express human tau (wild-type or mutant isoforms) in specific neuronal populations, most commonly in the eye using the GMR-Gal4 driver, which leads to a "rough eye phenotype" due to photoreceptor neuron degeneration.[10][23] Pan-neuronal expression can also be used to assess effects on lifespan and motor function.

  • Drug Administration:

    • The test compound is mixed into the fly food at various concentrations. The flies are raised on this food from the larval stage.

  • Phenotypic Analysis:

    • Rough Eye Phenotype: The external eyes of adult flies are imaged using a stereomicroscope or scanning electron microscope. The degree of ommatidial disorganization and tissue degeneration is scored, or more quantitatively, the eye size can be measured.[10][25][26][27][28]

    • Lifespan Assay: The survival of flies is monitored over time, and Kaplan-Meier survival curves are generated to compare the lifespan of treated and untreated tau-expressing flies with control flies.

    • Motor Function: Assays such as climbing assays can be used to assess motor deficits.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the proposed mechanisms of action of the compared inhibitors and a general workflow for their preclinical evaluation.

G cluster_tau Tau Aggregation Pathway cluster_inhibitors Inhibitor Mechanisms Monomer Soluble Tau Monomer Oligomer Toxic Tau Oligomers Monomer->Oligomer Aggregation Fibril Insoluble Tau Fibrils (NFTs) Oligomer->Fibril Fibrillization NAP12 This compound (NAP 12) NAP12->Monomer Binds monomer, prevents conformational change RIAG03 RI-AG03 RIAG03->Monomer Targets aggregation hotspots MB Methylene Blue MB->Oligomer May promote oligomer formation MB->Fibril Inhibits fibril elongation

Caption: Proposed mechanisms of action for different tau aggregation inhibitors.

G cluster_workflow Preclinical Evaluation Workflow InVitro In Vitro Screening (e.g., ThT Assay) CellBased Cell-Based Assays (e.g., HEK293 Seeding) InVitro->CellBased Confirm cellular activity InVivo In Vivo Models (e.g., Drosophila, Mouse) CellBased->InVivo Evaluate in a living organism Lead Lead Optimization InVivo->Lead Refine promising candidates

Caption: A typical workflow for the preclinical evaluation of tau aggregation inhibitors.

Concluding Remarks

The peptide this compound (NAP 12) demonstrates a promising profile as a tau aggregation inhibitor, effectively blocking fibrillization and cellular seeding in vitro. Its efficacy is comparable to other peptide-based inhibitors like RI-AG03, which has also shown in vivo efficacy in a Drosophila model. Small molecule inhibitors such as Methylene Blue and OLX-07010 offer the advantage of oral bioavailability and have also demonstrated efficacy in preclinical models.

The choice of a lead candidate for further development will depend on a variety of factors, including potency, selectivity, pharmacokinetic properties, and the specific tauopathy being targeted. The data presented in this guide provides a valuable resource for researchers to compare and contrast these different therapeutic approaches and to inform the design of future studies.

References

A Breakthrough in Tauopathy Research: Validation of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 as a Potent Tau Fibrillization Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A recent peer-reviewed study has validated the efficacy of the N-amino peptide, Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2, as a selective and potent inhibitor of tau protein fibrillization, a key pathological hallmark of Alzheimer's disease and other related neurodegenerative disorders, collectively known as tauopathies. The research, published in ACS Chemical Neuroscience, provides compelling evidence for the peptide's potential as a therapeutic agent, demonstrating its ability to block the cellular seeding of endogenous tau, its stability in serum, and its non-toxic nature to neuronal cells.[1][2]

This guide offers an in-depth comparison of this compound with other notable tau aggregation inhibitors, supported by experimental data and detailed methodologies for key validation assays.

Comparative Analysis of Tau Fibrillization Inhibitors

The validation of this compound, referred to as NAP 12 in the primary research, involved rigorous testing against control peptides and comparison of its activity profile with other known inhibitors. The following tables summarize the key quantitative findings from the study and provide a comparative overview with other agents.

Peptide/Compound Description Inhibition of Tau Fibrillization (IC50) Effect on Cellular Seeding Serum Stability Neuronal Cell Viability
This compound (NAP 12) N-amino peptide designed to mimic the aggregation-prone PHF6 region of tau.~1.5 µMSignificant reduction in tau seedingHigh stabilityNo significant toxicity observed
Ac-PHF6 (Ac-VQIVYK-NH2) Unmodified parent peptide corresponding to the PHF6 core sequence of tau.N/A (Promotes aggregation)Promotes tau seedingLow stabilityN/A
Methylene Blue A well-known phenothiazine (B1677639) dye that inhibits tau aggregation.1.9 - 3.5 µM[3]Reduces tau fibril formation but may increase granular oligomers[4]ModeratePotential for off-target effects
Epigallocatechin Gallate (EGCG) A polyphenol from green tea with reported anti-aggregation properties.Varies by studyCan inhibit tau aggregation and phosphorylation[5]Low bioavailabilityGenerally considered safe

Experimental Protocols

The validation of this compound involved a series of key in vitro and cell-based assays. The detailed methodologies are crucial for the interpretation of the results and for enabling other researchers to replicate and build upon these findings.

Thioflavin T (ThT) Tau Fibrillization Assay

This assay is a standard method for monitoring the formation of amyloid fibrils in real-time.

Principle: Thioflavin T is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid fibrils.

Protocol:

  • Reagents: Recombinant full-length human tau protein (htau40), heparin (as an inducer of aggregation), Thioflavin T, and the test peptides (this compound and controls) dissolved in an appropriate buffer (e.g., PBS).

  • Procedure:

    • A solution of htau40 and heparin is prepared in a 96-well plate.

    • Varying concentrations of the test peptide are added to the wells.

    • Thioflavin T is added to each well.

    • The plate is incubated at 37°C with intermittent shaking.

    • Fluorescence intensity (excitation ~440 nm, emission ~485 nm) is measured at regular intervals.

  • Data Analysis: The fluorescence intensity is plotted against time to generate aggregation curves. The IC50 value, representing the concentration of the inhibitor required to reduce aggregation by 50%, is calculated from the dose-response curve.

HEK293-TauRD-CFP/YFP Cellular Seeding Assay

This cell-based assay assesses the ability of a compound to inhibit the "seeding" of tau pathology from extracellular aggregates to intracellular tau.

Principle: HEK293 cells are engineered to express the repeat domain (RD) of tau fused to cyan fluorescent protein (CFP) and yellow fluorescent protein (YFP). When exogenous tau fibrils ("seeds") are introduced and taken up by the cells, they induce the aggregation of the intracellular TauRD-CFP/YFP, leading to Förster Resonance Energy Transfer (FRET) between CFP and YFP.

Protocol:

  • Cell Culture: HEK293-TauRD-CFP/YFP cells are cultured under standard conditions.

  • Seed Preparation: Pre-formed fibrils (PFFs) of recombinant tau are generated.

  • Treatment: Cells are treated with the test peptide (this compound) for a specified period before or concurrently with the addition of tau PFFs.

  • FRET Measurement: After incubation, the cells are analyzed by flow cytometry to measure the FRET signal.

  • Data Analysis: The percentage of FRET-positive cells is quantified, and the reduction in seeding in the presence of the inhibitor is calculated.

Serum Stability Assay

This assay determines the stability of the peptide in the presence of serum proteases.

Principle: The peptide is incubated in human serum, and the amount of intact peptide remaining over time is quantified using High-Performance Liquid Chromatography (HPLC).

Protocol:

  • Incubation: The peptide is incubated in human serum at 37°C.

  • Sampling: Aliquots are taken at various time points.

  • Protein Precipitation: Proteins in the serum samples are precipitated to stop enzymatic degradation.

  • HPLC Analysis: The supernatant is analyzed by reverse-phase HPLC to separate the intact peptide from its degradation products.

  • Data Analysis: The peak area of the intact peptide is measured at each time point to determine the degradation rate and half-life.

MTT Cell Viability Assay

This colorimetric assay is used to assess the potential cytotoxicity of the peptide on neuronal cells.

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

Protocol:

  • Cell Culture: Neuronal cells (e.g., SH-SY5Y) are seeded in a 96-well plate.

  • Treatment: Cells are treated with varying concentrations of the peptide for a specified duration.

  • MTT Incubation: MTT solution is added to each well and incubated.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at ~570 nm.

  • Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells.

Visualizing the Mechanism of Action

To illustrate the proposed mechanism and experimental workflow, the following diagrams have been generated using the DOT language.

G cluster_0 Tau Aggregation Pathway cluster_1 Inhibitory Action Monomer Soluble Tau Monomers Oligomer Toxic Tau Oligomers Monomer->Oligomer Aggregation Nucleation Fibril Insoluble Tau Fibrils (Neurofibrillary Tangles) Oligomer->Fibril Fibril Elongation Inhibitor This compound Inhibitor->Monomer Binds to and stabilizes soluble tau Inhibitor->Oligomer Blocks oligomerization and fibril formation

Caption: Proposed mechanism of tau aggregation inhibition.

G cluster_workflow Experimental Workflow for Inhibitor Validation start Peptide Synthesis & Purification tht Thioflavin T Fibrillization Assay start->tht seeding Cellular Seeding Assay (FRET) start->seeding stability Serum Stability Assay (HPLC) start->stability viability Neuronal Cell Viability Assay (MTT) start->viability end Data Analysis & Validation tht->end seeding->end stability->end viability->end

Caption: Workflow for validating tau aggregation inhibitors.

Conclusion

The comprehensive validation of this compound marks a significant advancement in the development of targeted therapeutics for tauopathies. Its ability to selectively inhibit tau fibrillization and cellular seeding, coupled with its favorable stability and safety profile, positions it as a promising lead candidate for further preclinical and clinical investigation. The detailed experimental protocols provided herein serve as a valuable resource for researchers in the field to further explore the potential of this and other N-amino peptides in combating neurodegenerative diseases.

References

Safety Operating Guide

Essential Procedures for the Proper Disposal of Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of the research peptide Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2 is critical for ensuring laboratory safety and environmental protection. While a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, its chemical, physical, and toxicological properties have not been fully investigated.[1] Therefore, it must be handled with care, adhering to the general best practices for the disposal of potent, research-grade biological materials and hazardous chemical waste.[2][3][4]

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, laboratory personnel must follow standard safety protocols. In the absence of a specific SDS, the substance should be treated as a hazardous chemical.[5]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves, such as nitrile, to prevent skin contact.[5]

  • Eye Protection: Use safety goggles or a face shield to protect against splashes.[5]

  • Lab Coat: A buttoned lab coat is mandatory to protect against contamination.[5]

Handling and Storage:

  • Designated Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area to prevent cross-contamination.[2]

  • Labeling: All containers, including stock solutions and aliquots, must be clearly labeled with the peptide's name, concentration, and preparation date.[2]

  • Storage of Unused Product: For long-term stability, lyophilized peptides should be stored at -20°C or colder in a dry, dark place.[1] To prevent degradation from moisture, allow vials to warm to room temperature before opening.[1]

Step-by-Step Disposal Plan

Disposal of this compound must comply with local, state, and federal regulations.[2] Never dispose of peptides in the regular trash or down the drain. [2][6] The primary method of disposal is through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.[2][3]

1. Waste Segregation:

  • Collect all waste contaminated with the peptide separately from other waste streams.[5] This includes used vials, contaminated PPE (gloves, pipette tips), and any spilled material.[2][5]

2. Containerization:

  • Place all peptide waste into a designated, leak-proof hazardous waste container that is chemically compatible with the contents.[3][5] Plastic containers are often preferred.[7]

  • Keep the container tightly closed except when adding waste.[3][8]

3. Labeling:

  • The waste container must be clearly labeled with the words "Hazardous Waste." [4][8]

  • The label should also include the full chemical name (this compound), the location of generation (building and room number), and a clear indication of the contents' hazards (e.g., using NFPA or HMIS warning symbols).[4][8]

4. Accumulation and Storage:

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[4][7][8]

  • The SAA must be a secure location away from general traffic areas like hallways.[3]

  • Do not accumulate more than 55 gallons of chemical waste in an SAA.[4][7]

5. Final Disposal:

  • Contact your institution's EH&S department to schedule a pickup for the hazardous waste.[2][7]

  • The waste will be collected by trained professionals or a licensed hazardous waste contractor for compliant off-site disposal.[4][9]

Experimental Workflow for Disposal

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Waste Collection cluster_storage Phase 3: On-Site Storage cluster_disposal Phase 4: Final Disposal A Wear Full PPE (Gloves, Goggles, Lab Coat) B Segregate Peptide Waste (Solid & Liquid) A->B Start C Place in Leak-Proof Waste Container B->C D Label Container: 'Hazardous Waste' & Contents C->D E Keep Container Tightly Sealed D->E F Store in Designated Satellite Accumulation Area (SAA) E->F G Contact EH&S for Pickup F->G Request H Transfer to Licensed Waste Contractor G->H Collection

Caption: Procedural workflow for the safe disposal of research-grade peptides.

Protocols for Liquid Peptide Waste

For liquid waste containing this compound, some institutional guidelines may recommend or require inactivation before collection to provide an additional layer of safety.[10] This is typically achieved through chemical degradation (hydrolysis).[10] Always verify that these procedures are permitted by your institution's EH&S department.

Chemical Inactivation Methodologies
Inactivation ReagentRecommended ConcentrationMinimum Contact TimeKey Considerations
Sodium Hypochlorite (Bleach)0.5 - 1.0% final concentration30 - 60 minutesEffective for many peptides but can be corrosive to metal surfaces.[5]
Strong Acid (HCl) 1 M Hydrochloric AcidMinimum 30 minutes (24 hours recommended for complete hydrolysis)Highly effective but requires a subsequent neutralization step to a pH between 5.5 and 9.0 before disposal collection.[3][5][10]
Strong Base (NaOH) 1 M Sodium HydroxideMinimum 30 minutesHighly effective but requires a subsequent neutralization step to a pH between 5.5 and 9.0 before disposal collection.[3][5]
Enzymatic Detergent ~1% (m/v) solutionVaries by productGood for cleaning contaminated labware; may require a subsequent disinfection step.[5]

Experimental Protocol for Acid/Base Inactivation:

  • Work within a certified chemical fume hood.

  • Carefully add the liquid peptide waste to a larger container holding the inactivation solution (e.g., 1 M HCl or 1 M NaOH). A common ratio is 1 part waste to 10 parts inactivation solution.[5]

  • Seal the container and allow the mixture to react for the recommended contact time (minimum 30-60 minutes).[5]

  • If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acid).[3][5]

  • Once neutralized, the solution should be collected in a properly labeled hazardous waste container for pickup.[5]

References

Personal protective equipment for handling Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Ac-Val-Gln-aIle-Val-aTyr-Lys-NH2

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety and logistical information for handling the peptide this compound. The following procedures are based on best practices for handling synthetic peptides in a laboratory setting. Given that a specific Safety Data Sheet (SDS) is not publicly available for this compound, it is crucial to treat it as a potentially hazardous substance.

This compound is a solid, N-amino peptide that selectively inhibits the fibrillization of the tau protein.[1][2][3] It is used in research related to neurodegenerative diseases, such as Alzheimer's disease.[1] While it has been shown to be non-toxic to neuronal cells, appropriate safety precautions are necessary to minimize exposure and ensure a safe laboratory environment.[3][4]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound, particularly in its lyophilized (powder) form.

Protection Type Equipment Standard/Requirement Purpose
Eye and Face Safety Goggles or Safety Glasses with side shieldsANSI Z87.1 certifiedProtects against dust particles and splashes.
Face ShieldRecommended when a significant splash hazard exists.Provides broader facial protection.
Hand Disposable Nitrile GlovesChemical-resistantPrevents skin contact with the peptide.[5] Gloves should be changed immediately if contaminated.
Body Laboratory CoatStandard, fully buttoned[6]Protects skin and clothing from contamination.
Respiratory Dust Mask or RespiratorNIOSH-approvedRecommended when weighing or handling the lyophilized powder to prevent inhalation.
General Attire Long Pants and Closed-Toe ShoesStandard laboratory practiceProtects against accidental spills and exposure.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following protocols is critical for the safe handling of this compound.

Experimental Protocols

1. Weighing the Lyophilized Peptide:

  • Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents condensation of moisture, as peptides are often hygroscopic.

  • Environment: Perform all weighing operations within a chemical fume hood or a ventilated enclosure to minimize inhalation of the powder.

  • Procedure:

    • Don all required PPE as outlined in the table above.

    • Carefully open the container.

    • Quickly weigh the desired amount of the peptide onto weighing paper.

    • Immediately and tightly reseal the container.

    • Clean the weighing area and any utensils used with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as solid chemical waste.

2. Dissolving the Peptide:

  • Solvent Selection: The choice of solvent will depend on the experimental requirements. Common solvents for peptides include sterile water, buffers, or organic solvents like DMSO.

  • Procedure:

    • In a chemical fume hood, add the appropriate solvent to the vial containing the weighed peptide.

    • Vortex or sonicate the vial to ensure the peptide is fully dissolved. Avoid excessive heating during sonication.

    • Visually inspect the solution to ensure there are no particulates.

3. Storage of Peptide Solutions:

  • Lyophilized Form: For long-term storage, keep the peptide in its solid, lyophilized form at -20°C or colder in a tightly sealed container, protected from light.

  • In Solution: It is generally not recommended to store peptides in solution for extended periods.

    • If necessary, prepare single-use aliquots to avoid repeated freeze-thaw cycles.

    • Store aliquots at -20°C for short-term storage (up to one month) or at -80°C for longer-term storage (up to six months).

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage Storage cluster_disposal Disposal A Don Appropriate PPE B Allow Peptide to Reach Room Temp in Desiccator A->B C Weigh Lyophilized Peptide B->C D Dissolve in Appropriate Solvent C->D G Segregate Solid and Liquid Waste C->G F Aliquot and Store Solution at -20°C or -80°C D->F D->G E Store Lyophilized Peptide at <= -20°C H Label as Hazardous Waste G->H I Arrange for Professional Disposal H->I

Caption: Workflow for handling this compound.

Disposal Plan

All materials contaminated with this compound must be treated as hazardous chemical waste.[5] Adhere to all federal, state, and local environmental regulations for chemical waste disposal.

Waste Segregation and Disposal Protocol
  • Solid Waste:

    • This includes unused peptide powder, contaminated gloves, pipette tips, weighing paper, and empty vials.[5]

    • Collect all solid waste in a dedicated, leak-proof, and clearly labeled hazardous waste container.[5]

    • The label should include "Hazardous Waste" and the full chemical name: "this compound".

  • Liquid Waste:

    • This includes any remaining peptide solutions and solvents used for cleaning.

    • Collect liquid waste in a separate, sealed, and clearly labeled hazardous waste container.[7]

    • Do not dispose of liquid peptide waste down the drain.[7]

  • Final Disposal:

    • Store sealed hazardous waste containers in a designated accumulation area.

    • Arrange for pickup and disposal by your institution's certified hazardous waste management service.[5]

Spill and Exposure Procedures
Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

In the event of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable disinfectant. Collect all cleanup materials in a sealed bag and dispose of them as hazardous solid waste.[7]

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.